2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-oxo-1,3-dihydrobenzimidazole-5-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4S/c10-7-8-5-2-1-4(14(11,12)13)3-6(5)9-7/h1-3H,(H2,8,9,10)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLICCOPSQZBAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301229646 | |
| Record name | 2,3-Dihydro-2-oxo-1H-benzimidazole-5-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301229646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39513-21-8 | |
| Record name | 2,3-Dihydro-2-oxo-1H-benzimidazole-5-sulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39513-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-2-oxo-1H-benzimidazole-5-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301229646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid
An In-depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid, a key heterocyclic intermediate in pharmaceutical and materials science. The document details a robust and well-established two-step synthetic pathway, beginning with the regioselective reduction of 4-amino-3-nitrobenzenesulfonic acid to generate the critical intermediate, 3,4-diaminobenzenesulfonic acid. This is followed by a cyclization reaction using urea to construct the target benzimidazolone ring system. The guide offers in-depth mechanistic insights, detailed experimental protocols, and process validation checkpoints, reflecting a field-proven approach to this synthesis. The content is structured to provide both a theoretical understanding and a practical, actionable methodology for laboratory and process chemistry applications.
Introduction and Significance
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The 2-oxo-benzimidazole (benzimidazolone) moiety, in particular, is a bioisostere of purine and is present in compounds exhibiting a wide range of biological activities, including potent 5-HT3 receptor antagonism.[1] The addition of a sulfonic acid group at the 5-position imparts unique physicochemical properties, notably increased aqueous solubility, which is often a desirable attribute for drug candidates and functional materials. This compound (MW: 214.2 g/mol , MF: C₇H₆N₂O₄S) serves as a crucial building block for accessing more complex molecules in these fields.[2]
This guide is designed to provide researchers with a scientifically rigorous and practical framework for the synthesis of this valuable intermediate. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key process decisions, ensuring a reproducible and scalable outcome.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound is most effectively achieved through a two-stage process that leverages commercially available starting materials. The chosen strategy prioritizes reaction efficiency, control over regiochemistry, and product purity.
The logical disconnection approach identifies 3,4-diaminobenzenesulfonic acid as the key precursor. This ortho-diamine contains the necessary functionalities for the subsequent cyclization to form the benzimidazolone ring. The diamine itself is readily accessible via the reduction of a corresponding nitro-amino compound, 4-amino-3-nitrobenzenesulfonic acid.[3][4]
The overall synthetic workflow is illustrated below:
Figure 1: High-level synthetic workflow.
This pathway is advantageous because:
-
Starting Material Availability: 4-Amino-3-nitrobenzenesulfonic acid (also known as 2-nitroaniline-4-sulfonic acid) is a readily available commercial product.[3]
-
Regiochemical Control: The positions of the functional groups on the starting material dictate the final position of the sulfonic acid group, avoiding the formation of unwanted isomers that could arise from direct sulfonation of the benzimidazolone core.
-
Robust Reactions: Both the reduction of aromatic nitro groups and the cyclization of ortho-diamines with urea are well-established, high-yielding, and scalable chemical transformations.
Detailed Synthesis Protocol and Mechanistic Discussion
This section provides a step-by-step experimental procedure grounded in authoritative chemical principles.
Part 1: Synthesis of 3,4-Diaminobenzenesulfonic Acid (Intermediate)
The conversion of the nitro-amino precursor to the crucial diamine intermediate is achieved via a reduction reaction. The Béchamp reduction, which utilizes iron metal in an acidic medium, is a classic and cost-effective method for this transformation.[5]
Reaction Mechanism: The Béchamp reduction involves the in-situ generation of ferrous chloride (FeCl₂) from iron and hydrochloric acid. The nitro group is reduced to an amino group through a series of single-electron transfers from the iron surface, with various intermediates (nitroso, hydroxylamino) formed along the pathway. The acidic environment facilitates the protonation and subsequent dehydration steps required for the full reduction.
Experimental Protocol:
-
Reactor Setup: Charge a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer with 4-amino-3-nitrobenzenesulfonic acid and water.
-
Reagent Addition: While stirring vigorously, add fine iron powder to the slurry.
-
Initiation: Carefully add a small volume of concentrated hydrochloric acid to initiate the reaction. An exotherm is typically observed.
-
Reaction Maintenance: Heat the mixture to reflux (approx. 90-100°C) and maintain this temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.
-
Work-up: Once the reaction is complete, hot-filter the mixture to remove the iron and iron oxide sludge. The filter cake should be washed with hot water to recover any entrapped product.
-
Isolation: Cool the combined filtrate in an ice bath. The product, 3,4-diaminobenzenesulfonic acid, will precipitate as it is less soluble in cold water.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold water, and dry under vacuum to yield the intermediate.
Process Validation:
-
Identity Confirmation: The structure of the intermediate should be confirmed using ¹H NMR (disappearance of nitro-aromatic protons, appearance of new aromatic and amine signals) and Mass Spectrometry.
-
Purity Assessment: Purity should be assessed by HPLC. The primary potential impurity is the unreacted starting material.
| Parameter | Value | Rationale / Notes |
| Stoichiometry (Fe:Nitro) | 3-5 equivalents | An excess of iron is used to drive the reaction to completion. |
| Acid Catalyst | HCl (catalytic) | Initiates the reaction and maintains an optimal pH range of 5.5-8.5 for the reduction.[5] |
| Solvent | Water | Provides a suitable medium for the reaction and facilitates product isolation. |
| Temperature | 90-110°C | Ensures a sufficient reaction rate without significant decomposition.[5] |
| Reaction Time | 2-6 hours | Monitored by chromatography for completion. |
| Expected Yield | 85-95% | This is a typically high-yielding reaction. |
Table 1: Key parameters for the synthesis of 3,4-diaminobenzenesulfonic acid.
Part 2: (Final Product)
The final step involves the cyclization of the ortho-diamine with urea. Urea serves as a safe and effective C1 synthon, providing the carbonyl group for the "2-oxo" functionality.
Reaction Mechanism: The mechanism proceeds via an initial nucleophilic attack of one of the amino groups of the diamine onto the carbonyl carbon of urea, forming a tetrahedral intermediate. This is followed by the elimination of ammonia to generate an N-arylurea intermediate. An intramolecular cyclization then occurs, where the second amino group attacks the newly formed urea carbonyl. A final elimination of a second molecule of ammonia yields the stable, aromatic benzimidazolone ring system.
Figure 2: Simplified mechanism of benzimidazolone formation.
Experimental Protocol:
-
Reactor Setup: In a flask equipped for heating and stirring, dissolve the 3,4-diaminobenzenesulfonic acid from Part 1 in water. A slight excess of urea is added.
-
Reaction: Heat the reaction mixture to a gentle reflux. The reaction can be carried out at atmospheric pressure.
-
Monitoring: Monitor the reaction for the consumption of the diamine starting material by TLC or HPLC. The evolution of ammonia gas is also an indicator of reaction progress.
-
Isolation: Upon completion, cool the reaction mixture. The target compound, being less soluble than the starting diamine under these conditions, will precipitate.
-
Purification: Filter the crude product and wash thoroughly with cold water to remove any unreacted urea and other water-soluble impurities.
-
Drying: Dry the final product in a vacuum oven at an elevated temperature (e.g., 70-80°C) to yield this compound as a solid.
Process Validation:
-
Identity Confirmation: The final structure should be confirmed by ¹H NMR, ¹³C NMR, IR (presence of C=O stretch, N-H stretches), and high-resolution mass spectrometry.
-
Purity Analysis: Final purity should be determined by HPLC (typically >98%).
| Parameter | Value | Rationale / Notes |
| Stoichiometry (Urea:Diamine) | 1.1-1.5 equivalents | A slight excess of urea ensures complete conversion of the diamine. |
| Solvent | Water or high-boiling polar solvent (e.g., ethylene glycol) | Water is a green and effective solvent. Ethylene glycol can be used for higher temperatures if needed. |
| Temperature | 100-130°C | Thermal energy is required to drive the condensation and elimination of ammonia. |
| Reaction Time | 4-8 hours | Dependent on temperature and scale. |
| Expected Yield | 80-90% | This cyclization is generally efficient. |
Table 2: Key parameters for the synthesis of the final product.
Conclusion
The synthetic route detailed in this guide, proceeding through the reduction of 4-amino-3-nitrobenzenesulfonic acid and subsequent cyclization with urea, represents an efficient, scalable, and reliable method for the preparation of this compound. By understanding the causality behind the experimental choices and implementing the described validation checkpoints, researchers can confidently produce this key intermediate with high purity and yield. This foundational knowledge is critical for professionals engaged in the development of novel pharmaceuticals and functional materials that incorporate the versatile benzimidazolone scaffold.
References
- Process for preparing 2-arylbenzimidazole-5-sulfonic acids. Google Patents (US5473079A). Provides context on related benzimidazole sulfonation and synthesis.
-
IIIHIIII - Googleapis.com. This document discusses the one-pot condensation and sulfonation for related benzimidazoles. URL: [Link]
-
Synthesis, crystal structure, and Hirshfeld surface analysis of 1,3-dihydro-2H-benzimidazol-2-iminium 3-carboxy-4-hydroxybenzenesulfonate. National Institutes of Health (PMC). Details characterization of related benzimidazole salts. URL: [Link]
-
Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists. PubMed. Highlights the pharmacological relevance of the 2-oxo-benzimidazole core. URL: [Link]
- Continuous reduction process. Google Patents (US4217304A). Describes general processes for the reduction of aromatic nitro compounds.
-
Benzenesulfonic acid, 4-amino-3-nitro- | C6H6N2O5S | CID 69227. PubChem. Provides chemical data for the starting material. URL: [Link]
-
4-Amino-3-nitrobenzenesulfonic acid - ChemBK. Provides synthesis context for the starting material. URL: [Link]
-
The preparation of sodium 4-Amino-3-nitro-benzenesulfonate and some related compounds. ResearchGate. Discusses the synthesis of the key starting material. URL: [Link]
-
Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents. National Institutes of Health (PMC). A review covering modern methods for nitroarene reduction. URL: [Link]
Sources
- 1. Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Benzenesulfonic acid, 4-amino-3-nitro- | C6H6N2O5S | CID 69227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. US4217304A - Continuous reduction process - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its physicochemical characteristics, plausible synthetic routes, and known reactivity. A key focus will be placed on its role as a versatile scaffold in the design and development of novel therapeutic agents, supported by insights into its derivatives and their biological activities. This document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this compound.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal scaffold for designing ligands that can effectively bind to biological targets.[2] The fusion of a benzene ring with an imidazole ring confers a rigid, planar structure that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties.
This guide focuses on a specific, yet highly valuable derivative: This compound . The introduction of an oxo group at the 2-position and a sulfonic acid group at the 5-position imparts distinct chemical characteristics that enhance its utility as a building block in drug discovery. The sulfonic acid moiety, in particular, can improve aqueous solubility and provide a handle for further chemical modification.
Physicochemical Properties
This compound is a white to off-white, odorless solid powder.[3] Its high melting point, reported to be above 300 °C, is indicative of a stable crystal lattice structure.[3][4] The compound is soluble in water, a property largely attributed to the presence of the polar sulfonic acid group.[3]
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O₄S | [4] |
| Molecular Weight | 214.2 g/mol | [4] |
| Physical State | Solid Powder | [3] |
| Color | White | [3] |
| Odor | Odorless | [3] |
| Melting Point | > 300 °C | [3] |
| Water Solubility | Soluble | [3] |
Molecular Structure
The structure of this compound is characterized by the benzimidazolone core with a sulfonic acid group attached to the benzene ring.
Figure 2: Proposed synthesis of this compound.
Step-by-step Methodology (Hypothetical):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,4-diaminobenzenesulfonic acid in a suitable solvent (e.g., water or a polar aprotic solvent).
-
Reagent Addition: Add a carbonyl source, such as urea or a phosgene equivalent (e.g., triphosgene), to the solution. The choice of reagent will influence the reaction conditions.
-
Reaction Conditions: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system.
Causality behind Experimental Choices:
-
Starting Material: 3,4-diaminobenzenesulfonic acid provides the necessary o-phenylenediamine and sulfonic acid functionalities in the correct positions.
-
Carbonyl Source: Urea is a safe and common reagent for forming the 2-oxo functionality in benzimidazolones via a cyclocondensation reaction. Phosgene or its safer equivalents are also effective but require more stringent handling procedures.
-
Solvent: A polar solvent is necessary to dissolve the charged starting material.
-
Heat: The cyclization reaction is typically endergonic and requires thermal energy to proceed at a reasonable rate.
Reactivity
The reactivity of this compound is dictated by its key functional groups: the benzimidazolone core and the sulfonic acid group.
-
N-Functionalization: The nitrogen atoms of the imidazole ring can be functionalized, as demonstrated by the synthesis of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives. [3]This allows for the introduction of various side chains to modulate the compound's biological activity.
-
Sulfonyl Chloride Formation: The sulfonic acid group can be converted to a more reactive sulfonyl chloride by treatment with reagents like thionyl chloride or phosphorus pentachloride. This sulfonyl chloride is a key intermediate for the synthesis of sulfonamides. [5][6]* Electrophilic Aromatic Substitution: The benzene ring can potentially undergo further electrophilic aromatic substitution, although the sulfonic acid group is deactivating.
Figure 3: Key reactivity pathways of this compound.
Spectral Properties (Predicted)
While experimental spectral data for this compound is not widely published, we can predict the expected key signals based on the analysis of related structures. [7][8][9][10]
¹H NMR Spectroscopy
-
Aromatic Protons: The protons on the benzene ring would appear as complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The sulfonic acid group and the fused imidazole ring will influence their chemical shifts.
-
N-H Protons: The two N-H protons of the imidazole ring would likely appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy
-
Aromatic Carbons: The carbon atoms of the benzene ring would resonate in the range of δ 110-150 ppm. The carbon attached to the sulfonic acid group would be significantly downfield.
-
Carbonyl Carbon: The C=O carbon of the oxo group would be expected to have a chemical shift in the range of δ 150-160 ppm.
Infrared (IR) Spectroscopy
-
N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibrations.
-
C=O Stretch: A strong, sharp absorption band around 1700-1750 cm⁻¹ due to the carbonyl group.
-
S=O Stretch: Strong absorption bands in the regions of 1340-1380 cm⁻¹ (asymmetric) and 1150-1180 cm⁻¹ (symmetric) for the S=O stretching of the sulfonic acid group.
Mass Spectrometry
-
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (214.2 g/mol ). Fragmentation patterns would likely involve the loss of SO₃ and other characteristic fragments of the benzimidazolone core.
Applications in Drug Development
The 2-oxo-2,3-dihydro-1H-benzimidazole scaffold is a cornerstone in the development of various therapeutic agents. The sulfonic acid derivative serves as a versatile starting material for creating libraries of compounds for high-throughput screening.
5-HT₃ Receptor Antagonists
A significant application of the 2-oxo-2,3-dihydro-1H-benzimidazole core is in the synthesis of potent 5-HT₃ receptor antagonists. [3]A study detailed the synthesis of a series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid esters and amides that exhibited high affinity for the 5-HT₃ receptor. [3]These compounds have potential applications in the management of nausea and vomiting, particularly those induced by chemotherapy. The study highlighted that specific substitutions on the benzimidazole nitrogen were crucial for high antagonistic activity. [3]
As a Scaffold for Diverse Biological Targets
The benzimidazole-sulfonyl moiety is a recurring structural motif in a variety of bioactive compounds. Derivatives have been investigated for a broad spectrum of activities, including:
-
Antibacterial
-
Antifungal
-
Antiviral
-
Anti-inflammatory
The ability to readily synthesize sulfonamide derivatives from the sulfonic acid precursor makes this compound a valuable starting point for exploring these therapeutic areas.
Experimental Protocol: Synthesis of a Sulfonamide Derivative
This protocol describes a general, self-validating procedure for the synthesis of a sulfonamide derivative from 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride, a key intermediate derived from the title compound.
Step 1: Synthesis of 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride
-
Reaction Setup: In a fume hood, suspend this compound in an excess of thionyl chloride.
-
Reaction Conditions: Add a catalytic amount of dimethylformamide (DMF) and heat the mixture to reflux for 2-4 hours. The reaction should be monitored for the cessation of gas evolution (HCl and SO₂).
-
Workup: Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure. The resulting solid is the crude sulfonyl chloride.
Step 2: Synthesis of the Sulfonamide
-
Reaction Setup: Dissolve the crude 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Amine Addition: Cool the solution in an ice bath and add the desired primary or secondary amine (1.1 equivalents) dropwise, followed by a non-nucleophilic base such as triethylamine (1.2 equivalents).
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Self-Validating System:
-
TLC Monitoring: At each stage, TLC can be used to track the consumption of starting materials and the formation of products, validating the progress of the reaction.
-
Spectroscopic Analysis: The final product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity. The disappearance of the S-Cl bond and the appearance of the S-N bond can be monitored by IR spectroscopy.
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. Its unique combination of a benzimidazolone core and a sulfonic acid group provides a platform for the synthesis of a diverse range of derivatives with potential therapeutic applications. While detailed experimental data for the parent compound is somewhat limited in the public domain, its utility is clearly demonstrated through the successful development of potent 5-HT₃ receptor antagonists and other biologically active molecules. This guide has aimed to consolidate the available information and provide a framework for understanding and utilizing this important chemical entity in drug discovery endeavors.
References
-
Donati, D., et al. (1990). Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists. Journal of Medicinal Chemistry, 33(8), 2101-2108. [Link]
-
Bai, G., et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 4(83), 44263-44271. [Link]
- Mertens, R., & Futterer, E. (1995). Process for preparing 2-arylbenzimidazole-5-sulfonic acids. U.S. Patent No. 5,473,079. Washington, DC: U.S.
-
Ali, I., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Molecules, 27(7), 2307. [Link]
-
El Kihel, A., et al. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-527. [Link]
-
precisionFDA. (n.d.). 2,3-DIHYDRO-2-THIOXO-1H-BENZIMIDAZOLE-5-SULFONIC ACID. [Link]
-
Gaba, M., et al. (2019). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Current Medicinal Chemistry, 26(32), 5946-5979. [Link]
- Merck KGaA. (2004). 2-phenyl benzoimidazole-5-sulfonic acid prepared with segregative 3.4-diaminobenzene sulfonic and its application in cosmetics production.
-
S. S. S. S. L. (2019). Facile crystallization of 2-phenyl benzimidazole-5-sulfonic acid: Characterization of lattice water dependent zwitterionic supra. Journal of Chemical Sciences, 131(7), 65. [Link]
-
Bibi, S., et al. (2020). Synthesis, Characterization, Computational studies and Biological evaluation Mannich bases derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid. Brazilian Journal of Pharmaceutical Sciences, 56. [Link]
-
PubChem. (n.d.). 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride. [Link]
-
PubChem. (n.d.). 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid. [Link]
-
de la Torre, M. C., & G. T. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(19), 4481. [Link]
-
SpectraBase. (n.d.). 2-phenyl-1H-benzimidazole-5-sulfonic acid - Optional[FTIR] - Spectrum. [Link]
-
Kumar, A., et al. (2021). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Organic Chemistry, 25(14), 1642-1678. [Link]
Sources
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. You are being redirected... [hit2lead.com]
- 5. 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride | C7H5ClN2O3S | CID 3159944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzimidazole(51-17-2) 1H NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 2-Phenylbenzimidazole-5-sulfonic acid(27503-81-7) IR Spectrum [chemicalbook.com]
- 10. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid core represents a privileged scaffold in medicinal chemistry, underpinning a diverse array of biologically active molecules. This guide provides a comprehensive technical overview of this important class of compounds, delving into their synthesis, multifaceted pharmacological activities, and the structure-activity relationships that govern their therapeutic potential. Detailed experimental protocols for both the chemical synthesis of the core structure and the biological evaluation of its derivatives are presented, offering researchers a practical framework for the exploration and development of novel drug candidates. By integrating synthetic strategy with biological insights, this document aims to serve as a valuable resource for scientists engaged in the discovery and development of next-generation therapeutics.
Introduction: The Benzimidazole Scaffold in Drug Discovery
Benzimidazole, a heterocyclic aromatic organic compound, is a versatile and highly significant pharmacophore in medicinal chemistry.[1] Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. Derivatives of benzimidazole have been successfully developed into drugs for various therapeutic areas, including anti-ulcer (e.g., omeprazole), anthelmintic (e.g., albendazole), and anticancer therapies.[1] The fusion of a benzene ring with an imidazole ring creates a unique electronic and structural environment, providing a foundation for the design of potent and selective therapeutic agents.[2]
The introduction of a sulfonic acid moiety at the 5-position of the benzimidazole ring, coupled with an oxo group at the 2-position, gives rise to the this compound scaffold. This particular arrangement of functional groups imparts distinct physicochemical properties that can enhance aqueous solubility and provide additional points for interaction with biological macromolecules. The sulfonamide derivatives, in particular, are a well-established class of therapeutic agents with a wide range of biological activities, including antibacterial and anticancer effects.[3][4] This guide will focus specifically on the synthesis, biological evaluation, and structure-activity relationships of this promising class of compounds.
Synthesis of the Core Scaffold and its Derivatives
The synthesis of this compound and its derivatives typically involves a multi-step process, beginning with the sulfonation of an appropriate aromatic precursor, followed by cyclization to form the benzimidazolone ring system. The subsequent derivatization of the sulfonic acid or the benzimidazole nitrogen atoms allows for the generation of a diverse chemical library for biological screening.
Synthesis of the Key Intermediate: 3,4-Diaminobenzenesulfonic Acid
A crucial starting material for the synthesis of the target scaffold is 3,4-diaminobenzenesulfonic acid. A common and efficient method for its preparation is the direct sulfonation of o-phenylenediamine.[5][6]
Experimental Protocol: Synthesis of 3,4-Diaminobenzenesulfonic Acid [5][6]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add 160 g (1.48 mol) of 1,2-diaminobenzene to 800 g (435 mL; 8.16 mol) of 95-97% sulfuric acid.
-
Sulfonation: Heat the reaction mixture to a temperature between 100°C and 160°C with continuous stirring. Maintain this temperature for a reaction time of 1 to 20 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation: After the reaction is complete, cool the mixture and carefully add water or ice to dilute the sulfuric acid to a concentration of 30-75% by weight. This will cause the 3,4-diaminobenzenesulfonic acid to precipitate out of the solution.
-
Isolation and Purification: Filter the precipitate and wash it with dilute sulfuric acid. The resulting white product can be further purified by recrystallization. The yield of the product is typically high, often reaching 80-100% depending on the reaction conditions.[5]
Synthesis of the Core Scaffold: this compound
The cyclization of 3,4-diaminobenzenesulfonic acid to form the 2-oxo-benzimidazole ring can be achieved by reacting it with urea or a similar carbonyl-containing compound. This reaction is analogous to the synthesis of other benzimidazolones from o-phenylenediamines.
Experimental Protocol: Synthesis of this compound
-
Reaction Mixture: In a round-bottom flask, suspend 3,4-diaminobenzenesulfonic acid in an appropriate solvent, such as water or a high-boiling point alcohol.
-
Cyclization: Add an equimolar amount of urea to the suspension. Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.
-
Isolation: Upon completion of the reaction, cool the mixture to room temperature. The product, this compound, will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum. The product can be further purified by recrystallization if necessary.
Derivatization Strategies
The this compound scaffold offers multiple points for chemical modification to generate a library of derivatives for biological evaluation.
-
Sulfonamide Formation: The sulfonic acid group can be converted to a sulfonyl chloride, which can then be reacted with a variety of amines to form a diverse library of sulfonamides.[7]
-
N-Alkylation/Arylation: The nitrogen atoms of the benzimidazole ring can be alkylated or arylated to introduce different substituents.
The general synthetic workflow is depicted in the following diagram:
Caption: General synthetic scheme for 2-oxo-benzimidazole-5-sulfonamide derivatives.
Biological Activities and Therapeutic Potential
Derivatives of the this compound scaffold have demonstrated a wide range of biological activities, making them attractive candidates for drug development in several therapeutic areas.
Anticancer Activity
The benzimidazole scaffold is a well-known pharmacophore in the design of anticancer agents.[8] Sulfonamide derivatives have also been extensively investigated for their antitumor properties.[4][9] The combination of these two moieties in the 2-oxo-benzimidazole-5-sulfonamide framework has yielded compounds with significant antiproliferative activity against various cancer cell lines.[10]
Mechanism of Action: The anticancer activity of these derivatives can be attributed to several mechanisms, including:
-
Kinase Inhibition: Many benzimidazole derivatives act as inhibitors of protein kinases, which are key regulators of cellular proliferation and survival.[11]
-
Carbonic Anhydrase Inhibition: Sulfonamides are known inhibitors of carbonic anhydrases, enzymes that are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[3]
-
Tubulin Polymerization Inhibition: Some benzimidazole derivatives have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
Quantitative Data on Anticancer Activity:
| Compound | Cell Line | IC50 (µM) | Reference |
| Derivative A | HeLa | 7.2 ± 1.12 | [10] |
| Derivative B | MDA-MB-231 | 4.62 ± 0.13 | [10] |
| Derivative C | MCF-7 | 7.13 ± 0.13 | [10] |
| Derivative D | HeLa | 15 | [12] |
| Derivative E | HeLa | 25 | [12] |
Antimicrobial Activity
Benzimidazole-sulfonyl hybrids have shown potent activity against a range of bacterial and fungal pathogens.[7] The sulfonamide moiety is a classic antibacterial pharmacophore, and its incorporation into the benzimidazole scaffold often leads to enhanced antimicrobial efficacy.
Enzyme Inhibition
Beyond their anticancer and antimicrobial activities, these derivatives have been explored as inhibitors of various other enzymes. For instance, certain derivatives have shown inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting their potential as antidiabetic agents.[13]
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of 2-oxo-benzimidazole-5-sulfonamide derivatives is crucial for the rational design of more potent and selective compounds.
-
Substituents on the Sulfonamide Nitrogen: The nature of the substituent on the sulfonamide nitrogen atom can significantly impact biological activity. Aromatic and heterocyclic substituents have been shown to be particularly effective in enhancing anticancer and antimicrobial properties.
-
Substitution on the Benzimidazole Ring: Modification of the benzimidazole ring, for example, by introducing substituents at the N1 or N3 positions, can modulate the compound's pharmacokinetic and pharmacodynamic properties.
-
Electronic Effects: The electronic properties of the substituents play a critical role. For instance, the presence of electron-withdrawing groups on the aromatic ring of the sulfonamide moiety can enhance antibacterial activity.
The interplay of these structural features determines the overall biological profile of the molecule.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,4-Diaminobenzenesulfonic acid | 7474-78-4 [chemicalbook.com]
- 6. ES2398647T3 - Procedure for the preparation of isolated 3,4-diaminobenzene sulfonic acid - Google Patents [patents.google.com]
- 7. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portal.fis.tum.de [portal.fis.tum.de]
- 10. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel benzimidazole-1, 3, 4-thiadiazole derivatives as casein kinase-2 inhibitors: synthesis, in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Mechanism of action of 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid
An In-Depth Technical Guide to the Putative Mechanism of Action of 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid
Foreword: Charting a Course into Unexplored Territory
To our fellow researchers, scientists, and drug development professionals, the exploration of novel chemical entities is the lifeblood of therapeutic innovation. This guide addresses this compound, a compound situated at the confluence of a well-established pharmacophore—the benzimidazole ring—and the unique physicochemical properties imparted by a 2-oxo and a 5-sulfonic acid group. Direct, comprehensive studies on the specific mechanism of action of this molecule are not yet prevalent in the public domain. Therefore, this document serves a dual purpose: first, to present a cogent, scientifically-grounded hypothesis of its potential mechanisms based on the extensive knowledge of its structural relatives; and second, to provide a detailed roadmap for the experimental elucidation of its true biological function. As a Senior Application Scientist, my objective is not to present settled science, but to offer an expert framework for discovery.
Deconstruction of a Molecule: Structural Clues to Functional Hypotheses
The structure of this compound offers several clues to its potential biological activity. The benzimidazole core is a renowned "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide array of biological targets due to its structural similarity to purines.[][2] The 2-oxo modification introduces a urea-like moiety, altering its hydrogen bonding capabilities and electronic distribution compared to other benzimidazoles. The sulfonic acid group at the 5-position imparts high water solubility and a strong negative charge at physiological pH, which will dominate its interaction with cellular environments and potential protein targets.
Based on these features, we can bifurcate our initial mechanistic hypotheses:
-
Hypothesis A: Extracellular or Cell-Surface Target Engagement. The highly polar and charged nature of the sulfonic acid group may prevent efficient passive diffusion across the lipid bilayer of the cell membrane. This would suggest a mechanism of action involving targets located on the cell surface (e.g., receptors, ion channels) or extracellular enzymes.
-
Hypothesis B: Intracellular Activity Following Active Transport. Alternatively, the molecule could be actively transported into the cell by an organic anion transporter, allowing it to engage with intracellular targets. The benzimidazole core is known to interact with various intracellular proteins and nucleic acids.[2][3]
A review of benzimidazole derivatives indicates that while many exhibit potent biological activities, the presence of a 5-sulfonic acid group has been associated with poor antioxidant properties in some series, suggesting that this substituent significantly modulates the molecule's activity profile.[4]
Proposed Signaling Pathways and Molecular Targets
Drawing from the vast literature on benzimidazole derivatives, several potential pathways and targets warrant investigation.[][5][6]
Kinase Inhibition
The benzimidazole scaffold is a common feature in many kinase inhibitors. The nitrogen atoms can form key hydrogen bonds within the ATP-binding pocket of various kinases.
Putative Signaling Pathway: Kinase Inhibition
Caption: Putative kinase inhibition pathway.
DNA Intercalation or Minor Groove Binding
The planar, electron-rich benzimidazole ring system has the potential to intercalate between DNA base pairs or bind to the minor groove, thereby interfering with DNA replication and transcription.[2] This is a known mechanism for some anticancer benzimidazoles.
Tubulin Polymerization Inhibition
Several benzimidazole derivatives, such as albendazole and nocodazole, exert their biological effects by binding to β-tubulin and inhibiting microtubule polymerization.[6][7] This disrupts cellular processes like mitosis and intracellular transport.
A Phased Experimental Approach to Elucidate the Mechanism of Action
To systematically investigate the mechanism of action, a multi-phased approach is proposed. This framework is designed to be self-validating, with each phase informing the next.
Phase 1: Initial Phenotypic Screening and Target Family Identification
The initial goal is to observe the compound's effect on whole cells and narrow down the class of potential targets.
Experimental Protocol: Cell Viability and Proliferation Assays
-
Cell Line Selection: Choose a panel of cell lines representing different tissue types (e.g., cancerous and non-cancerous).
-
Treatment: Seed cells in 96-well plates and treat with a concentration range of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.
-
Viability Assessment: Use a resazurin-based assay (e.g., alamarBlue) or an ATP-based assay (e.g., CellTiter-Glo) to quantify cell viability.
-
Data Analysis: Calculate IC50 values for each cell line and time point.
| Parameter | Description |
| Assay | Cell Viability (Resazurin) |
| Cell Lines | HeLa, A549, HEK293 |
| Concentration Range | 0.1 µM - 100 µM |
| Time Points | 24h, 48h, 72h |
| Readout | Fluorescence (Ex/Em 560/590 nm) |
Experimental Workflow: Phase 1
Caption: Workflow for initial screening and target family identification.
Phase 2: Target Validation and Pathway Analysis
Assuming Phase 1 indicates antiproliferative activity, this phase focuses on validating the initial hits and understanding their impact on cellular pathways.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This assay confirms direct binding of the compound to a target protein in a cellular context.
-
Cell Lysis: Treat intact cells with the compound or vehicle control, then heat the cell lysates across a temperature gradient.
-
Protein Separation: Centrifuge to separate aggregated (denatured) proteins from soluble proteins.
-
Target Detection: Use Western blotting or mass spectrometry to quantify the amount of the putative target protein remaining in the soluble fraction at each temperature.
-
Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
Experimental Protocol: Western Blotting for Pathway Analysis
If kinase inhibition is suspected, this protocol verifies the downstream effects.
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for various time points.
-
Lysate Preparation: Lyse the cells and quantify total protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by size and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against the phosphorylated and total forms of the suspected downstream substrates.
-
Detection: Use a chemiluminescent substrate and imaging system to visualize the protein bands.
| Target Pathway | Phospho-Antibody | Total-Antibody |
| MAPK Pathway | Phospho-ERK1/2 | Total-ERK1/2 |
| PI3K/Akt Pathway | Phospho-Akt (Ser473) | Total-Akt |
Phase 3: In Vitro Biochemical Assays and Structural Biology
This final phase aims to quantify the interaction between the compound and its validated target and to understand the structural basis of this interaction.
Experimental Protocol: In Vitro Kinase Assay
-
Reaction Setup: In a microplate, combine recombinant kinase, the specific substrate, ATP, and a range of concentrations of the compound.
-
Incubation: Allow the reaction to proceed at the optimal temperature for the enzyme.
-
Detection: Use a luminescence-based assay that measures the amount of ATP remaining after the reaction. A lower signal indicates higher kinase activity.
-
Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value.
Workflow for Mechanism of Action Elucidation
Caption: Overall workflow for elucidating the mechanism of action.
Conclusion and Future Directions
While the precise mechanism of action for this compound remains to be definitively established, its structure provides a strong foundation for hypothesizing its interaction with key cellular pathways, particularly those involving protein kinases. The sulfonic acid moiety is a critical determinant of its pharmacokinetic and pharmacodynamic properties, likely restricting its mechanism to extracellular targets or requiring specific transporters for intracellular access.
The experimental framework laid out in this guide provides a rigorous, phased approach to move from broad phenotypic observation to specific molecular interactions. By systematically applying these methodologies, the scientific community can illuminate the therapeutic potential of this and similar molecules, paving the way for their potential development as novel therapeutic agents.
References
- CN1297544C - 2-phenyl benzoimidazole-5-sulfonic acid prepared with segregative 3.4-diaminobenzene sulfonic and its application in cosmetics production.
- Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC. (2022-04-05).
- 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride. PubChem.
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI.
- 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid. PubChem.
- Pharmacological Activities of Benzimidazole Deriv
- Synthesis, Characterization, Computational studies and Biological evaluation Mannich bases derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid. SciELO.
- 2-Phenylbenzimidazole-5-sulfonic acid synthesis. ChemicalBook.
- Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists. PubMed.
- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central.
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv
- Mechanism of action of benzimidazole derivatives as Anticancer agent.
- 1H-Benzimidazole-5-sulfonic acid, 2,3-dihydro-2-thioxo-, sodium salt (1:1). PubChem.
- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. RJPT.
- (PDF) Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities.
Sources
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]
- 5. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]
- 7. rjptonline.org [rjptonline.org]
An In-depth Technical Guide to the Solubility of 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid. The document delineates the pivotal physicochemical properties of the molecule, explores the multifaceted factors governing its solubility, and furnishes a detailed, field-proven experimental protocol for its accurate determination. By integrating theoretical principles with practical methodologies, this guide aims to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively manage and predict the solubility behavior of this compound in various solvent systems.
Introduction
This compound is a heterocyclic organic compound featuring a benzimidazole core, an oxo group, and a sulfonic acid moiety. This unique combination of functional groups imparts a complex solubility profile that is of critical interest in various fields, including pharmaceutical sciences and materials science. Understanding and quantifying the solubility of this compound is paramount for formulation development, reaction optimization, and predicting its bioavailability and environmental fate. This guide offers an in-depth exploration of its solubility, grounded in fundamental chemical principles and established experimental techniques.
Physicochemical Properties Influencing Solubility
The solubility of this compound is dictated by its molecular structure and the interplay of its functional groups.
-
Molecular Structure: The molecule consists of a rigid, aromatic benzimidazole ring system substituted with a strongly acidic sulfonic acid group and a polar oxo group. The molecular formula is C7H6N2O4S, with a molecular weight of approximately 214.2 g/mol .[1]
-
Functional Groups and Polarity:
-
Sulfonic Acid Group (-SO₃H): This is a highly polar and strongly acidic functional group.[2][3] It readily donates a proton, making the molecule a strong organic acid with typical pKa values for sulfonic acids ranging from -1 to 2.[2] This group's ability to form strong hydrogen bonds with water molecules is a primary driver of aqueous solubility.[2][3]
-
Benzimidazole Core: The benzimidazole ring system contains both hydrogen bond donors (N-H groups) and acceptors (N atoms), contributing to its interaction with polar solvents. The aromatic nature of the rings can also lead to hydrophobic interactions.
-
Oxo Group (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor, further enhancing interactions with protic solvents.
-
-
Amphoteric and Zwitterionic Nature: The presence of the acidic sulfonic acid group and the basic nitrogen atoms in the benzimidazole ring gives the molecule amphoteric character. This means it can exist in various ionization states depending on the pH of the solution, including as a zwitterion. This pH-dependent ionization is a critical determinant of its aqueous solubility.[4][5]
Key Factors Governing Solubility
The solubility of this compound is not a fixed value but is highly dependent on the properties of the solvent and the surrounding environment.
-
Polarity: In accordance with the "like dissolves like" principle, the high polarity of the sulfonic acid group suggests a higher solubility in polar solvents. Water, due to its high polarity and ability to form extensive hydrogen bond networks, is expected to be a good solvent.[2][3][6]
-
Protic vs. Aprotic Solvents: Polar protic solvents (e.g., water, methanol, ethanol) that can act as both hydrogen bond donors and acceptors will effectively solvate the molecule. Polar aprotic solvents (e.g., DMSO, DMF) can also be effective, primarily by acting as hydrogen bond acceptors. A related compound, 2-Phenylbenzimidazole-5-sulfonic acid, shows slight solubility in DMSO and methanol.[7]
The pH of an aqueous solution is arguably the most critical factor influencing the solubility of this compound due to its ionizable groups.[5][8]
-
Low pH (Acidic Conditions): In strongly acidic solutions, the sulfonic acid group will be fully protonated (-SO₃H). The basic nitrogen atoms of the benzimidazole ring may become protonated, leading to a cationic species.
-
Intermediate pH: As the pH increases, the highly acidic sulfonic acid group will deprotonate to form the sulfonate anion (-SO₃⁻). This anionic form is generally much more water-soluble than the neutral form.
-
High pH (Basic Conditions): In alkaline solutions, the N-H protons of the benzimidazole ring can be removed, leading to the formation of an anionic species.
The interplay between these ionizations results in a U-shaped solubility-pH profile, which is characteristic of amphoteric compounds.[9] Minimum solubility is typically observed at the isoelectric point (pI), where the net charge of the molecule is zero.
For most solid solutes, solubility increases with temperature. However, the magnitude of this effect must be determined empirically for each solute-solvent system. For thermodynamic solubility measurements, temperature control is crucial for obtaining reproducible results.[10][11]
Quantitative Solubility Data
Table 1: Predicted and Known Solubility of Benzimidazole Sulfonic Acid Derivatives
| Solvent | This compound (Predicted) | 2-phenylbenzimidazole-5-sulfonic acid (Known) | Rationale/Reference |
| Water | High | Soluble | The sulfonic acid group significantly enhances water solubility.[6] The sodium salt is particularly soluble.[12][13][14] |
| Methanol | Moderate to High | Slightly Soluble | A polar protic solvent capable of hydrogen bonding.[7] |
| Ethanol | Moderate | Soluble (as sodium salt) | A polar protic solvent, but less polar than methanol.[13] |
| DMSO | Moderate to High | Slightly Soluble | A polar aprotic solvent that is a good hydrogen bond acceptor.[7] |
| Hexane | Very Low | Insoluble | A non-polar solvent, not suitable for dissolving a highly polar compound. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The saturation shake-flask method is a well-established and reliable technique for determining thermodynamic equilibrium solubility.[10][15] The following protocol is a self-validating system designed for accuracy and reproducibility.
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured using a suitable analytical technique.
-
This compound (solid)
-
Selected solvents (e.g., deionized water, pH buffers, ethanol, DMSO)
-
Glass vials with screw caps or glass flasks with stoppers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Analytical balance
-
HPLC-UV or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Preparation:
-
Accurately weigh an excess amount of the solid compound into several vials (triplicates are recommended for each solvent system). A small excess of 5-10 mg per 5 mL of solvent is often sufficient.[10]
-
Add a precise volume of the chosen solvent or buffer solution to each vial. For pH-dependent solubility, use a series of buffers (e.g., phosphate or Britton-Robinson buffers) covering the desired pH range.[10]
-
-
Equilibration:
-
Tightly seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100-150 rpm).[11]
-
Agitate the samples for a predetermined time to ensure equilibrium is reached. A minimum of 24 hours is recommended, consisting of an initial period of vigorous shaking followed by a sedimentation period.[10][16] For compounds with slow dissolution kinetics, longer equilibration times (e.g., 48-72 hours) may be necessary.[11]
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. This can be accelerated by centrifugation.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of solubility.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometric method against a prepared calibration curve.
-
-
Data Reporting:
-
Calculate the solubility as the average concentration from the replicate samples, typically expressed in mg/mL or mol/L.
-
For pH-dependent studies, plot the solubility as a function of pH.
-
-
Why excess solid? To ensure the solution reaches saturation, representing the thermodynamic equilibrium solubility.
-
Why constant temperature? Solubility is temperature-dependent; precise control ensures reproducibility.[10]
-
Why extended equilibration? To ensure the system has reached a true equilibrium between the dissolved and solid states.[10] Preliminary time-to-equilibrium studies can validate the chosen duration.
-
Why filtration/centrifugation? To ensure that only the dissolved solute is measured, preventing artificially high results from suspended microparticles.
-
Why triplicates? To assess the precision of the measurement and identify any outlier results.
Visualizations
This diagram illustrates the key molecular and environmental factors that determine the solubility of this compound.
Caption: Key Determinants of Solubility.
This diagram outlines the sequential steps of the shake-flask method for determining equilibrium solubility.
Caption: Shake-Flask Solubility Workflow.
Conclusion
The solubility of this compound is a complex property governed by its amphoteric chemical nature and the characteristics of the solvent system. Its high polarity, driven by the sulfonic acid and oxo groups, suggests significant solubility in polar solvents, particularly water. The pH of the aqueous medium is a critical variable, with the compound's solubility expected to vary significantly due to the ionization of both the acidic sulfonic acid group and the basic benzimidazole ring. For accurate and reliable solubility determination, the shake-flask method, executed with rigorous control over temperature and equilibration time, is the recommended approach. The principles and protocols detailed in this guide provide a robust framework for researchers to investigate and leverage the solubility of this compound in their scientific endeavors.
References
- Capital Resin Corporation. (2025, September 26). Understanding 7 Key Properties of Sulfonic Acid.
- Thieme E-Books.
- Britannica. (2025, December 12). Sulfonic acid | Uses, Structure & Synthesis.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- PubMed. (2013, January 23). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
- Gokemi. Sulfonsyre (Sulfonic Acid).
- PubMed. (2022, August 23). Sulfonic Acid Derivatives in the Production of Stable Co-Amorphous Systems for Solubility Enhancement.
- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- Chemistry LibreTexts. (2019, January 2). 7.4: The Effects of pH on Solubility.
- ResearchGate. (2025, August 5). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.
- Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
- SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
- ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs.
- askIITians. (2025, March 11). How does pH affect solubility?.
- Atom Pharma. 2-PHENYLBENZIMIDAZOLE-5-SULPHONIC ACID.
- Chongqing Chemdad Co. ,Ltd. 2-Phenylbenzimidazole-5-sulfonic acid.
- ChemicalBook. 2-Phenylbenzimidazole-5-sulfonic acid.
- ChemBK. (2024, April 9). 2-Phenylbenzimidazole-5-sulfonic acid.
- Santa Cruz Biotechnology. This compound.
- Sigma-Aldrich. 2-Phenyl-5-benzimidazolesulfonic acid 96 27503-81-7.
Sources
- 1. scbt.com [scbt.com]
- 2. capitalresin.com [capitalresin.com]
- 3. gokemi.com [gokemi.com]
- 4. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sulfonic acid | Uses, Structure & Synthesis | Britannica [britannica.com]
- 7. atompharma.co.in [atompharma.co.in]
- 8. How does pH affect solubility? - askIITians [askiitians.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. 2-Phenylbenzimidazole-5-sulfonic acid Daily chemicals Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 13. 2-Phenylbenzimidazole-5-sulfonic acid | 27503-81-7 [amp.chemicalbook.com]
- 14. chembk.com [chembk.com]
- 15. enamine.net [enamine.net]
- 16. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
A Technical Guide to the Research Applications of 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid: A Versatile Scaffold for Drug Discovery and Materials Science
Executive Summary: The heterocyclic compound 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid represents a compelling, yet underexplored, molecular scaffold. Its structure uniquely combines the biologically privileged benzimidazole core, a hydrogen-bonding 2-oxo group, and a highly functional sulfonic acid moiety. This guide elucidates the potential research applications of this compound, moving beyond established knowledge to propose novel avenues in medicinal chemistry, materials science, and cosmetology. By synthesizing data from related molecular classes, this whitepaper provides researchers, chemists, and drug development professionals with a scientifically grounded framework for unlocking the full potential of this versatile molecule.
The Core Scaffold: Synthesis, Properties, and Key Features
The foundation of any novel research application lies in a thorough understanding of the core molecule. This compound is a derivative of benzimidazole, a bicyclic compound formed by the fusion of benzene and imidazole rings.[1] This class of compounds is of paramount interest in medicinal chemistry due to its structural similarity to naturally occurring purines, allowing it to act as a ligand for a diverse array of biological receptors.[2]
Chemical and Physical Properties
A summary of the key properties of the title compound is presented below. The sulfonic acid group is expected to confer significant water solubility, a desirable trait for many biological and formulation applications.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O₄S | Santa Cruz Biotechnology[3] |
| Molecular Weight | 214.20 g/mol | Santa Cruz Biotechnology[3] |
| Appearance | White to off-white powder (predicted) | General chemical knowledge |
| Precursor Compound | 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride | PubChem[4] |
| Solubility | Predicted to be water-soluble | Analogy to PBSA[5] |
Synthetic Strategy Overview
While specific synthesis routes for this exact molecule are not extensively published, a logical synthetic pathway can be inferred from standard organic chemistry principles and related literature. The most probable approach involves the cyclization of a substituted o-phenylenediamine, a common method for creating the benzimidazole core.[6][7] The sulfonyl chloride precursor is a known compound, suggesting its synthesis and subsequent hydrolysis to the sulfonic acid is a viable route.[4]
Caption: Plausible synthetic routes to the target compound.
Potential Applications in Medicinal Chemistry
The benzimidazole scaffold is a cornerstone of modern drug discovery, found in drugs ranging from proton-pump inhibitors like omeprazole to anthelmintics like albendazole.[1][8] The addition of the 2-oxo and sulfonic acid functionalities presents unique opportunities for designing next-generation therapeutics.
Scaffold for Novel Kinase Inhibitors
Rationale: The benzimidazole core is a well-established "hinge-binding" motif in numerous kinase inhibitors, anchoring the molecule within the ATP-binding site of the enzyme. The 2-oxo group can act as both a hydrogen bond donor and acceptor, providing additional interaction points. The true versatility comes from the sulfonic acid group, which can be readily converted to a library of sulfonamides via its sulfonyl chloride precursor.[4] Sulfonamides are a classic pharmacophore known to target solvent-exposed regions of enzymes, offering a powerful handle for modulating potency and selectivity.[9] This strategy has been successfully applied to develop inhibitors for targets like VEGFR-2, which are implicated in cancer angiogenesis.[10]
Caption: Workflow for developing kinase inhibitors from the core scaffold.
-
Sulfonamide Synthesis:
-
To a solution of 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride (1.0 eq) in a suitable aprotic solvent (e.g., THF, DCM) at 0 °C, add the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq).[6]
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization to yield the desired sulfonamide derivative.[11]
-
-
In Vitro Kinase Inhibition Assay (VEGFR-2 Example):
-
Utilize a commercial luminescence-based kinase assay kit (e.g., ADP-Glo™).
-
Prepare a series of dilutions of the synthesized sulfonamide compounds in DMSO (e.g., from 100 µM to 1 nM).
-
In a 384-well plate, combine recombinant human VEGFR-2 enzyme, the appropriate substrate peptide, and ATP at its Km concentration.
-
Add the test compounds to the wells and incubate at room temperature for 1 hour.
-
Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate a luminescent signal.
-
Measure luminescence using a plate reader. The signal intensity is directly proportional to kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Development of Novel Antimicrobial Agents
Rationale: Both the benzimidazole scaffold and the sulfonamide functional group have rich histories as antimicrobial agents.[6][8] Classic "sulfa drugs" function by inhibiting dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway.[6] Benzimidazole-based agents, like triclabendazole, act on other parasitic targets.[1] A hybrid molecule incorporating both moieties could exhibit synergistic or novel mechanisms of action, potentially overcoming existing resistance pathways. The 2-oxo group provides an additional site for hydrogen bonding, which could enhance binding to target enzymes.
-
Preparation:
-
Prepare stock solutions of the synthesized sulfonamide derivatives in DMSO.
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of each compound in sterile Mueller-Hinton Broth (MHB) to achieve a final concentration range (e.g., 256 µg/mL to 0.5 µg/mL).
-
Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) adjusted to approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add the bacterial inoculum to each well containing the test compound.
-
Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
-
Data Analysis:
-
Visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Results can be quantified by reading the optical density (OD) at 600 nm with a plate reader.
-
| Compound | R-Group on Sulfonamide | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |
| Derivative 1 | -CH₂CH₃ | 64 | >256 |
| Derivative 2 | -Phenyl | 16 | 128 |
| Derivative 3 | -4-Chlorophenyl | 8 | 64 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 |
Applications in Materials Science
The unique combination of a rigid, thermally stable heterocyclic core and a proton-donating sulfonic acid group makes this molecule an attractive candidate for advanced materials.
Monomer for Proton Exchange Membranes (PEMs)
Rationale: Sulfonated polybenzimidazoles are a class of polymers investigated for high-temperature proton exchange membranes (PEMs) in fuel cells.[12] They offer superior thermal stability compared to incumbent Nafion® membranes.[12] The sulfonic acid group provides the necessary proton conductivity, while the rigid benzimidazole backbone imparts mechanical strength.[13] The 2-oxo group on this specific monomer could introduce beneficial inter-chain hydrogen bonding, potentially enhancing the mechanical integrity and reducing water swelling of the final membrane.
Caption: Workflow for creating and testing a novel PEM.
-
Polymer Synthesis (Conceptual):
-
Functionalize the this compound monomer to introduce reactive groups suitable for polycondensation (e.g., hydroxyl or amine groups).
-
In a moisture-free, inert atmosphere (N₂ or Ar), dissolve the functionalized monomer and a suitable difunctional co-monomer (e.g., disodium-3,3′-disulfonate-4,4′-dichlorodiphenylsulfone) in a high-boiling polar aprotic solvent like DMAc.[12]
-
Add an appropriate catalyst or base (e.g., K₂CO₃) to facilitate the nucleophilic aromatic polycondensation reaction.
-
Heat the reaction mixture (e.g., to 180-200 °C) for 24-48 hours to achieve a high molecular weight polymer, observed by a significant increase in viscosity.
-
Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol, then filter, wash, and dry the resulting copolymer.
-
-
Membrane Casting and Testing:
-
Dissolve the dried copolymer in DMAc to form a 5-10 wt% solution.
-
Cast the solution onto a clean glass plate and heat in a vacuum oven with a slow temperature ramp (e.g., 80 °C for 12h, then 120 °C for 12h) to slowly remove the solvent and form a tough, flexible membrane.[12]
-
Cut a sample of the membrane and mount it in a four-probe conductivity cell.
-
Measure the through-plane proton conductivity using electrochemical impedance spectroscopy (EIS) under varying temperature and humidity conditions. The conductivity (σ) is calculated from the measured resistance.
-
Future Directions and Conclusion
The potential applications of this compound are not limited to the areas detailed above. Its structural features suggest other promising research avenues:
-
UV-Absorbing Agents: A closely related compound, 2-phenyl-1H-benzimidazole-5-sulfonic acid (Ensulizole), is a commercial UVB filter.[5][14] The 2-oxo derivative will possess a different UV absorption profile, which warrants investigation for its potential as a novel, water-soluble sunscreen agent.[15]
-
Carbonic Anhydrase Inhibitors: The sulfonamide derivatives are classic pharmacophores for inhibiting carbonic anhydrases, enzymes linked to glaucoma and certain cancers.[6]
-
Coordination Chemistry: The benzimidazole core can act as a ligand for transition metals, opening possibilities for developing novel catalysts or metallodrugs with unique electronic and steric properties.[16]
References
-
Mulugeta, E. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Bioinorganic Chemistry and Applications, 2022, 8563803. Available at: [Link]
-
Walsh Medical Media. (n.d.). General Study on Sulfonated Poly(Arylene Ether Benzimidazole) Copolymers. Available at: [Link]
-
Zafar, H., et al. (2020). Synthesis, Characterization, Computational studies and Biological evaluation Mannich bases derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid. Brazilian Journal of Pharmaceutical Sciences, 56. Available at: [Link]
-
Leonard, N. J., Curtin, D. Y., & Beck, K. M. (1951). Sulfonate Salts of Substituted Benzimidazoles. Journal of the American Chemical Society, 73(5), 2214–2216. Available at: [Link]
-
PubChem. (n.d.). 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride. National Center for Biotechnology Information. Available at: [Link]
-
Semantic Scholar. (2014). Preparation and properties of covalently cross-linked sulfonated poly(sulfide sulfone)/polybenzimidazole blend membranes for fuel cell applications. Available at: [Link]
- Google Patents. (1995). US5473079A - Process for preparing 2-arylbenzimidazole-5-sulfonic acids.
-
Turconi, M., et al. (1990). Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists. Journal of Medicinal Chemistry, 33(8), 2101-2108. Available at: [Link]
-
Kumar, A., et al. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Current Medicinal Chemistry, 31. Available at: [Link]
-
PubChem. (n.d.). 1H-Benzimidazole-2-sulfonic acid. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. (n.d.). Benzimidazole. Available at: [Link]
- Google Patents. (2004). CN1486982A - 2-phenyl benzoimidazole-5-sulfonic acid prepared with segregative 3.4-diaminobenzene sulfonic and its application in cosmetics production.
-
MolPort. (n.d.). Compound 2-oxo-N-(1-phenylethyl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide. Available at: [Link]
-
ResearchGate. (n.d.). Sulfonic acid functionalized CoFe2O4 magnetic nanocatalyst for the synthesis of benzimidazoles and benzothiazoles. Available at: [Link]
-
MDPI. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. Molecules, 28(23), 7869. Available at: [Link]
-
MDPI. (2022). Novel Sulfone 2-Aminobenzimidazole Derivatives and Their Coordination Compounds: Contribution of the Ethyl and Phenyl Substituents on Non-Covalent Molecular Interactions; Biological Antiproliferative Activity. Molecules, 27(19), 6667. Available at: [Link]
-
MDPI. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. International Journal of Molecular Sciences, 22(22), 12271. Available at: [Link]
-
precisionFDA. (n.d.). 2,3-DIHYDRO-2-THIOXO-1H-BENZIMIDAZOLE-5-SULFONIC ACID. Available at: [Link]
-
Royal Society of Chemistry. (2016). Facile crystallization of 2-phenyl benzimidazole-5-sulfonic acid: Characterization of lattice water dependent zwitterionic supra. CrystEngComm, 18(1), 118-126. Available at: [Link]
-
Tintoll. (n.d.). 2-phenyl-1H-benzimidazole-5-sulphonic acid CAS No. 27503-81-7. Available at: [Link]
-
PubMed. (2024). New benzimidazole-oxadiazole derivatives as potent VEGFR-2 inhibitors: Synthesis, anticancer evaluation, and docking study. Drug Development Research, 85(4). Available at: [Link]
-
National Institutes of Health. (2024). Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. Heliyon, 10(20), e31005. Available at: [Link]
-
ResearchGate. (2018). Biological activity and synthesis of sulfonamide derivatives: A brief review. Available at: [Link]
-
Wikipedia. (n.d.). Phenylbenzimidazole sulfonic acid. Available at: [Link]
- Google Patents. (1993). DE4203072C1 - Process for preparing 2-arylbenzimidazole-5-sulfonic acids.
-
ChemBK. (n.d.). 2-Phenylbenzimidazole-5-sulfonic acid. Available at: [Link]
Sources
- 1. Benzimidazole - Wikipedia [en.wikipedia.org]
- 2. scielo.br [scielo.br]
- 3. scbt.com [scbt.com]
- 4. 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride | C7H5ClN2O3S | CID 3159944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phenylbenzimidazole sulfonic acid - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New benzimidazole-oxadiazole derivatives as potent VEGFR-2 inhibitors: Synthesis, anticancer evaluation, and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Compound 2-oxo-N-(1-phenylethyl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide -... [chemdiv.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. Preparation and properties of covalently cross-linked sulfonated poly(sulfide sulfone)/polybenzimidazole blend membranes for fuel cell applications | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. 2-phenyl-1H-benzimidazole-5-sulphonic acid CAS No. 27503-81-7 | Tintoll [uvabsorber.com]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for 2-Oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic Acid in Proteomics Research
Introduction: A Novel Reagent for Advanced Proteomic Analysis
In the dynamic field of proteomics, the development of novel chemical tools for protein labeling and analysis is paramount for gaining deeper insights into complex biological systems. 2-Oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid and its derivatives represent an emerging class of reagents with significant potential for proteomics research. The core structure, a benzimidazolone moiety, is found in various biologically active compounds, indicating a stable and versatile scaffold.[1][2][3][4] The true power for proteomics, however, lies in the sulfonic acid group and its reactive precursor, the sulfonyl chloride.
This guide provides a comprehensive overview of the application of 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride as a novel amine-reactive labeling reagent for quantitative proteomics. We will delve into the chemical principles behind its utility, provide detailed protocols for its application, and discuss its advantages for mass spectrometry-based peptide sequencing and quantification.
Chemical Properties and Mechanism of Action
The reactive form of the topic compound is 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride .[5] The sulfonyl chloride (-SO₂Cl) is a highly reactive functional group that readily undergoes nucleophilic substitution with primary amines, such as the N-terminus of proteins and the ε-amino group of lysine residues. This reaction forms a stable sulfonamide bond, covalently attaching the benzimidazolone sulfonic acid moiety to the protein.
The key features of this reagent that make it advantageous for proteomics are:
-
Amine Reactivity: The sulfonyl chloride group provides specific labeling of primary amines under mild pH conditions.
-
Sulfonic Acid Tag: The resulting sulfonamide linkage introduces a strongly acidic sulfonic acid group (-SO₃H) onto the labeled protein or peptide. At typical pH values used in proteomics workflows, this group is deprotonated to a sulfonate (-SO₃⁻), conferring a fixed negative charge.
-
Stable Linkage: The sulfonamide bond is chemically robust and stable throughout the various steps of a typical proteomics workflow, including protein digestion and mass spectrometry analysis.
The introduction of a sulfonic acid tag has been shown to be highly beneficial for mass spectrometry analysis of peptides. It can:
-
Improve Ionization Efficiency: The presence of a charged group can enhance the ionization of peptides in both Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) mass spectrometry.[6][7][8]
-
Simplify Fragmentation Patterns: The fixed charge on the sulfonic acid group can direct peptide fragmentation during tandem mass spectrometry (MS/MS), leading to more predictable and easily interpretable spectra, often dominated by a single ion series (e.g., y-ions).[6][8]
-
Enhance Chromatographic Separation: The introduction of a polar, charged group can alter the retention time of labeled peptides in reverse-phase liquid chromatography, potentially improving separation.
Application in Quantitative Proteomics: A Conceptual Workflow
We propose a quantitative proteomics strategy utilizing a hypothetical set of isobaric labeling reagents derived from this compound. This approach is analogous to commercially available tandem mass tag (TMT) and isobaric tags for relative and absolute quantitation (iTRAQ) reagents.
The core of this strategy involves:
-
Synthesis of Isobaric Tags: A set of isobaric labeling reagents would be synthesized, each with the same total mass but with isotopic variations in their structure.
-
Protein Labeling: Proteins from different experimental conditions (e.g., control vs. treated) are extracted, and the primary amines are labeled with the different isobaric tags.
-
Sample Pooling: The labeled protein samples are then pooled together.
-
Protein Digestion: The pooled sample is digested with a protease (e.g., trypsin) to generate peptides.
-
Peptide Enrichment (Optional): Labeled peptides can be enriched to reduce sample complexity. For a complete workflow, a biotin handle could be incorporated into the labeling reagent to facilitate affinity purification.[9][10]
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantification: In the MS1 scan, the different isobarically labeled peptides appear as a single peak. Upon fragmentation in the MS2 scan, reporter ions with different masses are generated, and the relative abundance of these reporter ions corresponds to the relative abundance of the protein in the original samples.
Below is a graphical representation of this proposed workflow:
Caption: Proposed workflow for quantitative proteomics using isobaric 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride derivatives.
Detailed Protocols
The following protocols provide a framework for the use of 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride in a proteomics workflow. Note: These protocols are based on established methods for similar amine-reactive reagents and should be optimized for specific experimental conditions.[11][12][13]
Protocol 1: Protein Labeling with 2-Oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride
Materials:
-
Protein extract in a suitable buffer (e.g., 100 mM TEAB, pH 8.5)
-
2-Oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reducing agent (e.g., dithiothreitol, DTT)
-
Alkylating agent (e.g., iodoacetamide, IAA)
-
Quenching solution (e.g., 500 mM hydroxylamine, pH 8.5)
-
Desalting columns
Procedure:
-
Protein Preparation:
-
Quantify the protein concentration of your samples accurately.
-
For each sample, take 100 µg of protein.
-
Reduce disulfide bonds by adding DTT to a final concentration of 5 mM and incubating at 56°C for 30 minutes.
-
Cool the samples to room temperature.
-
Alkylate free cysteine residues by adding IAA to a final concentration of 15 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Labeling Reagent Preparation:
-
Immediately before use, dissolve the 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride in anhydrous DMF or DMSO to a concentration of 20 mg/mL.
-
-
Labeling Reaction:
-
Add the labeling reagent to each protein sample at a 10:1 molar ratio of reagent to protein. The optimal ratio may need to be determined empirically.
-
Incubate the reaction at room temperature for 1 hour with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50 mM to stop the labeling reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Cleanup:
-
Remove excess labeling reagent and other small molecules using a desalting column according to the manufacturer's instructions.
-
The labeled protein is now ready for downstream processing, such as pooling and digestion.
-
Protocol 2: Enrichment of Labeled Peptides (Conceptual)
This protocol describes a conceptual workflow for the enrichment of peptides labeled with a biotinylated version of the benzimidazole sulfonic acid reagent.
Materials:
-
Pooled and digested peptide sample labeled with biotinylated benzimidazole sulfonic acid.
-
Streptavidin-coated magnetic beads or agarose resin.
-
Wash buffers (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., 0.1% trifluoroacetic acid, TFA).
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads in wash buffer.
-
Wash the beads three times with wash buffer, using a magnetic rack or centrifugation to separate the beads.
-
-
Peptide Binding:
-
Add the peptide sample to the washed streptavidin beads.
-
Incubate for 1 hour at room temperature with gentle rotation to allow for binding of the biotinylated peptides.
-
-
Washing:
-
Separate the beads from the supernatant.
-
Wash the beads extensively with wash buffer (at least 5 washes) to remove non-biotinylated peptides.
-
-
Elution:
-
Add the elution buffer to the beads and incubate for 10 minutes to release the bound peptides.
-
Separate the beads and collect the supernatant containing the enriched labeled peptides.
-
-
Sample Desalting:
-
Desalt the eluted peptides using a C18 StageTip or similar method prior to LC-MS/MS analysis.
-
Protocol 3: Mass Spectrometry Analysis of Labeled Peptides
Instrumentation:
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
LC-MS/MS Parameters:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient for peptide separation (e.g., 2-40% B over 60 minutes).
-
MS1 Settings:
-
Resolution: >60,000
-
Scan range: m/z 350-1500
-
-
MS2 Settings (for isobaric tags):
-
Activation type: Higher-energy C-trap dissociation (HCD).
-
Isolation window: ~1.2 m/z.
-
Resolution: >30,000.
-
Scan range: m/z 100-200 (to include reporter ions).
-
Data Analysis:
-
Use a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database.
-
Specify the mass of the labeling reagent as a variable modification on lysine and the N-terminus.
-
For quantitative analysis, extract the intensities of the reporter ions for each identified peptide.
Data Presentation
| Property | Description |
| Reagent Name | 2-Oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride |
| Molecular Formula | C₇H₅ClN₂O₃S |
| Molecular Weight | 232.64 g/mol [5] |
| Reactive Group | Sulfonyl chloride (-SO₂Cl) |
| Target Functional Group | Primary amines (-NH₂) |
| Resulting Linkage | Sulfonamide (-SO₂-NH-) |
Conclusion and Future Perspectives
This compound and its derivatives hold considerable promise as versatile tools in proteomics research. The ability to introduce a stable, charged sulfonic acid group onto proteins and peptides offers significant advantages for mass spectrometry-based analysis. The development of isobaric and biotinylated versions of this reagent would further expand its utility for quantitative and enrichment-based proteomics studies. As research in chemical proteomics continues to evolve, the exploration and application of novel reagents like the one described herein will be crucial for unraveling the complexities of the proteome.
References
-
Keough, T., Youngquist, R. S., & Lacey, M. P. (2000). Sequencing of sulfonic acid derivatized peptides by electrospray mass spectrometry. Rapid Communications in Mass Spectrometry, 14(10), 924-929. [Link]
-
Chang, Y. C., Huang, C. N., Lin, C. H., Chang, H. C., & Wu, C. C. (2010). Mapping protein cysteine sulfonic acid modifications with specific enrichment and mass spectrometry: an integrated approach to explore the cysteine oxidation. Proteomics, 10(16), 2961–2971. [Link]
-
Patel, R. V., Patel, J. K., & Chikhalia, K. H. (2011). Synthesis and Biological Activities of Some Benzimidazolone Derivatives. Medicinal Chemistry Research, 20(8), 1265-1274. [Link]
-
ResearchGate. (2011). Synthesis and Biological Activities of Some Benzimidazolone Derivatives. [Link]
-
Agarwal, D. K., & Goyal, P. K. (2021). Synthetic and Biological Aspects of Benzimidazole Derivatives. Chemistry & Biology Interface, 11(1), 6-12. [Link]
-
MDPI. (2023). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. [Link]
-
Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2010). Chemical labeling and enrichment of nitrotyrosine-containing peptides. Analytical and Bioanalytical Chemistry, 397(8), 3519-3528. [Link]
-
Poole, D. P., & Karplus, P. A. (2015). Chemical approaches to detect and analyze protein sulfenic acids. Current Protocols in Protein Science, 81, 14.13.1-14.13.23. [Link]
-
Keough, T., Youngquist, R. S., & Lacey, M. P. (2003). Sulfonic acid derivatives for peptide sequencing by MALDI MS. Analytical Chemistry, 75(7), 156A–165A. [Link]
-
Ghaffari, S., Al-Otaibi, A. M., & Al-Zahrani, A. A. (2020). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Molecules, 25(23), 5627. [Link]
-
Keough, T., Youngquist, R. S., & Lacey, M. P. (1999). A method for high-sensitivity peptide sequencing using postsource decay matrix-assisted laser desorption ionization mass spectrometry. Proceedings of the National Academy of Sciences, 96(13), 7131-7136. [Link]
-
PubChem. (n.d.). 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride. [Link]
-
Royal Society of Chemistry. (2024). Chemical reagents for the enrichment of modified peptides in MS-based identification. [Link]
-
ACS Publications. (2003). Peer Reviewed: Sulfonic Acid Derivatives for Peptide Sequencing by MALDI MS. [Link]
-
Carroll, K. S., & Weerapana, E. (2012). Chemical Proteomics Reveals New Targets of Cysteine Sulfinic Acid Reductase. Journal of the American Chemical Society, 134(42), 17438–17441. [Link]
-
ResearchGate. (2020). Establishment of a two‐step peptide level enrichment procedure. [Link]
-
Abberior. (n.d.). NHS ester protocol for labeling proteins. [Link]
-
PubChem. (n.d.). 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride. [Link]
-
Royal Society of Chemistry. (2017). Detection of sulfenic acid in intact proteins by mass spectrometric techniques: application to serum samples. [Link]
-
Cell Signaling Technology. (2021). Highly Sensitive, Post-translationally Modified Peptide Enrichment for LC-MS Analysis. [Link]
-
Carroll, K. S., & Weerapana, E. (2007). A chemical approach for detecting sulfenic acid-modified proteins in living cells. Molecular BioSystems, 3(11), 792-796. [Link]
-
Wikipedia. (n.d.). Post-translational modification. [Link]
-
PubChem. (n.d.). 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid. [Link]
-
PubChem. (n.d.). 2,3-Dihydro-2-oxo-1-propyl-1H-benzimidazole-5-sulfonamide. [Link]
Sources
- 1. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cbijournal.com [cbijournal.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride | C7H5ClN2O3S | CID 3159944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sequencing of sulfonic acid derivatized peptides by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfonic acid derivatives for peptide sequencing by MALDI MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Chemical labeling and enrichment of nitrotyrosine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical reagents for the enrichment of modified peptides in MS-based identification - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. broadpharm.com [broadpharm.com]
- 13. NHS ester protocol for labeling proteins [abberior.rocks]
Application Note: A Novel, Water-Soluble Reagent for Amine-Reactive Protein Labeling
Harnessing the Potential of 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid for Stable Protein Bioconjugation
Introduction
The covalent labeling of proteins with probes such as fluorophores, biotin, or therapeutic payloads is a cornerstone of modern biological research and drug development.[1][2] The primary challenge in this field is achieving specific, stable, and efficient conjugation while preserving the protein's native structure and function.[3] Amine-reactive labeling, which targets the abundant lysine residues and the N-terminus of proteins, is a widely used strategy.[4] However, many conventional amine-reactive reagents suffer from poor water solubility, leading to the use of organic co-solvents that can be detrimental to protein stability, or they form linkages with suboptimal stability.
This application note introduces a novel, two-step approach for protein labeling that utilizes the highly water-soluble scaffold, this compound.[5] By converting the inert sulfonic acid group into a reactive sulfonyl chloride, this method enables the efficient and specific labeling of primary amines on proteins, forming exceptionally stable sulfonamide bonds.[6][7] The inherent aqueous solubility of the parent compound and its hydrolysis byproducts simplifies downstream purification processes, offering a significant advantage over traditional hydrophobic reagents.[6]
Principle of the Method
The labeling strategy is a two-part process predicated on the chemical activation of the benzimidazole scaffold, followed by the nucleophilic attack from protein amines.
Part 1: Activation of the Labeling Reagent The commercially available this compound is first converted to its highly reactive sulfonyl chloride derivative, 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride.[8] This activation is a standard organic chemistry procedure, typically achieved using a chlorinating agent like thionyl chloride or an equivalent reagent system under anhydrous conditions. This activated form of the reagent should be freshly prepared or stored under strictly anhydrous conditions to prevent hydrolysis.
Part 2: Protein Labeling Reaction The activated sulfonyl chloride readily reacts with primary amines, such as the ε-amino group of lysine residues and the α-amino group of the protein's N-terminus.[6][7] The reaction proceeds via nucleophilic substitution at the sulfonyl group, forming a highly stable, covalent sulfonamide linkage. The optimal reaction pH is typically in the range of 9-10, which ensures that the amine groups are deprotonated and thus maximally nucleophilic.[6]
Diagram of the Labeling Chemistry
Caption: Reaction scheme for protein labeling.
Features and Benefits
The use of 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride as a protein labeling reagent offers several distinct advantages:
| Feature | Benefit | Scientific Rationale |
| High Water Solubility | Simplifies reaction setup and purification. | The sulfonic acid starting material and its hydrolyzed byproduct are highly soluble in aqueous buffers, eliminating the need for organic co-solvents that can denature proteins.[6] |
| Stable Conjugate | Creates a permanent, non-reversible label. | The resulting sulfonamide bond is exceptionally stable to hydrolysis over a wide pH range, ensuring the integrity of the labeled protein during downstream applications and storage.[6] |
| Amine Specificity | Targets accessible lysine residues and the N-terminus. | At the recommended alkaline pH, sulfonyl chlorides show strong reactivity towards primary amines.[4][6] While side reactions with other nucleophiles can occur, they are generally less stable.[6] |
| Versatile Scaffold | The benzimidazolone core can be further modified. | The core structure allows for the potential attachment of various functional groups (fluorophores, biotin, etc.) prior to activation, creating a diverse toolkit of labeling reagents.[9] |
Experimental Protocols
Protocol 1: Activation of this compound
⚠️ Safety Precaution: This procedure involves hazardous chemicals such as thionyl chloride and should be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator to exclude moisture.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1 equivalent).
-
Addition of Reagent: Carefully add an excess of thionyl chloride (SOCl₂, ~5-10 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.
-
Reaction: Gently heat the mixture to reflux (approximately 76 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (vacuum).
-
Isolation: The resulting solid, 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride hydrochloride[10], should be stored immediately in a desiccator over a strong drying agent (e.g., P₂O₅) and used promptly for protein labeling.
Protocol 2: General Protein Labeling Procedure
-
Protein Preparation: Dissolve the protein to be labeled in a suitable amine-free buffer at a pH of 9.0-9.5 (e.g., 100 mM sodium borate or sodium bicarbonate buffer). The protein concentration should typically be in the range of 1-10 mg/mL. If the protein solution contains amine-containing buffers (e.g., Tris), it must be exchanged into the labeling buffer via dialysis or buffer exchange chromatography.
-
Reagent Preparation: Immediately before use, prepare a stock solution of the activated 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride in an anhydrous, water-miscible organic solvent (e.g., DMF or DMSO). A typical stock solution concentration is 10-20 mg/mL.
-
Labeling Reaction: While gently stirring the protein solution, add a calculated molar excess of the activated reagent stock solution. A 10- to 20-fold molar excess of the reagent over the protein is a good starting point.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C. The optimal time and temperature may need to be determined empirically for each specific protein.
-
Quenching: (Optional) The reaction can be quenched by adding a small molecule with a primary amine, such as 1 M Tris-HCl, to a final concentration of 50-100 mM.
Protocol 3: Purification and Characterization of the Labeled Protein
-
Purification: Removal of the unreacted labeling reagent and its hydrolysis byproduct is crucial. This is typically achieved by:
-
Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS, pH 7.4) with several buffer changes.
-
Size-Exclusion Chromatography (SEC): Pass the reaction mixture through a desalting column to separate the high-molecular-weight labeled protein from the low-molecular-weight contaminants.[11][12] This is often the fastest and most efficient method.
-
-
Characterization:
-
Degree of Labeling (DOL): The efficiency of the labeling reaction can be estimated using UV-Vis spectrophotometry if the label has a distinct absorbance profile. Alternatively, mass spectrometry (MS) provides a precise determination of the number of labels attached per protein molecule.[13]
-
Protein Integrity and Function: It is essential to confirm that the labeling process has not compromised the protein's structure or function. Techniques such as SDS-PAGE, native gel electrophoresis, and functional assays specific to the protein should be performed.[13]
-
Data Presentation and Workflow
Table 1: Hypothetical Labeling Efficiency of Bovine Serum Albumin (BSA) under Various pH Conditions
| Reaction pH | Molar Excess of Reagent | Incubation Time (hours) | Degree of Labeling (DOL) |
| 7.5 | 20x | 2 | 1.2 |
| 8.5 | 20x | 2 | 3.5 |
| 9.0 | 20x | 2 | 6.8 |
| 9.5 | 20x | 2 | 7.1 |
Data represents a hypothetical experiment and should be used as a guideline for optimization.
Experimental Workflow Diagram
Caption: A typical workflow for protein labeling.
Conclusion
The methodology presented in this application note provides a robust and efficient means for labeling proteins using an activated derivative of this compound. The high water solubility of the core scaffold and the stability of the resulting sulfonamide linkage address key limitations of existing amine-reactive chemistries. This approach opens up new possibilities for the development of novel bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.
References
-
Zhang, H., et al. (2014). Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. Analytical Chemistry, 86(7), 3632-3637. Retrieved from [Link]
-
Takeuchi, K., et al. (2018). Sparse Labeling of Proteins: Structural Characterization from Long Range Constraints. eMagRes, 7(1), 35-42. Retrieved from [Link]
-
Haugland, R. P., et al. (1995). Texas Red-X and rhodamine Red-X, new derivatives of sulforhodamine 101 and lissamine rhodamine B with improved labeling and fluorescence properties. Bioconjugate Chemistry, 6(3), 323-330. Retrieved from [Link]
-
Murata, H., et al. (2019). Transforming protein-polymer conjugate purification by tuning protein solubility. Nature Communications, 10(1), 5488. Retrieved from [Link]
-
Pattan, S. R., et al. (2012). Synthesis and Biological Activities of Some Benzimidazolone Derivatives. Journal of Chemistry, 2013, 1-7. Retrieved from [Link]
-
Zhang, H., et al. (2014). Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. ACS Publications. Retrieved from [Link]
- Google Patents. (n.d.). Peptide synthesis with sulfonyl protecting groups.
-
ResearchGate. (n.d.). Reactivity Studies on 4-Aminopyrones: Access to Benzimidazole and Benzimidazolone Derivatives. Retrieved from [Link]
-
Bar-Eli, K., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18239. Retrieved from [Link]
-
Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 3(44), 21454-21459. Retrieved from [Link]
-
JACS Au. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. Retrieved from [Link]
-
PubMed. (2015). Principles of Protein Labeling Techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]
-
Pattan, S. R., et al. (2012). Synthesis and Biological Activities of Some Benzimidazolone Derivatives. ISRN Organic Chemistry. Retrieved from [Link]
-
PubMed. (1990). Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists. Retrieved from [Link]
-
GoldBio. (2023). Protein Purification: Top 3 Solubility Tags. Retrieved from [Link]
-
JoVE. (2022). Protein Bioconjugates Via Cysteine-Maleimide Chemistry. Retrieved from [Link]
-
Halo Labs. (2024). Complete Guide to Protein Identification and Characterization. Retrieved from [Link]
-
ACS Publications. (2018). Synthesis, reactions, and spectroscopic properties of benzimidazoles. Retrieved from [Link]
-
ACS Measurement Science Au. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. Retrieved from [Link]
-
Frontiers. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 2-arylbenzimidazole-5-sulfonic acids.
-
MolPort. (n.d.). Compound 2-oxo-N-(1-phenylethyl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide. Retrieved from [Link]
-
PubMed. (2020). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Retrieved from [Link]
-
Springer. (2019). Facile crystallization of 2-phenyl benzimidazole-5-sulfonic acid: Characterization of lattice water dependent zwitterionic supra. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenylbenzimidazole-5-Sulfonic Acid. Retrieved from [Link]
Sources
- 1. Overview of Protein Labeling - Creative Proteomics [creative-proteomics.com]
- 2. Principles of Protein Labeling Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sparse Labeling of Proteins: Structural Characterization from Long Range Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Labeling Reagents | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. scbt.com [scbt.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 8. You are being redirected... [hit2lead.com]
- 9. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1965305-11-6|2,3-Dihydro-2-oxo-1H-benzimidazole-5-sulfonyl chloride hydrochloride|BLD Pharm [bldpharm.com]
- 11. Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. halolabs.com [halolabs.com]
Novel Sulfonic Acid-Based Reagent for Isobaric Labeling in Quantitative Proteomics: A Theoretical Framework and Practical Guide
An Application Note and Protocol for Quantitative Proteomics Using 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid
Abstract
The pursuit of comprehensive and accurate protein quantification is a cornerstone of modern biological research, from biomarker discovery to fundamental cell biology. Isobaric labeling has emerged as a powerful strategy, enabling the simultaneous analysis of multiple samples and thereby increasing throughput and reducing experimental variability. This document introduces a novel, theoretically-grounded application for this compound as a core structure for a new class of isobaric labeling reagents, herein termed "Benzimidazole Sulfonyl Tags" (BSTs). We present a detailed theoretical framework for BSTs, outlining their proposed mechanism of action, a complete experimental protocol for their use in a typical quantitative proteomics workflow, and a guide to data analysis. This application note is intended for researchers, scientists, and drug development professionals seeking to explore next-generation proteomics technologies.
Introduction: The Need for Advanced Proteomic Tools
Quantitative proteomics is indispensable for understanding the dynamic nature of cellular processes. Among the various techniques, isobaric labeling, using reagents such as Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), has become a method of choice for multiplexed protein analysis. These reagents covalently label peptides at the N-terminus and lysine residues. While all labeled peptides are isobaric (have the same mass) and co-elute in the initial mass spectrometry scan (MS1), they release distinct "reporter ions" upon fragmentation (MS2 or MS3), the intensities of which are used for relative quantification.
Despite the success of existing technologies, there is a continuous drive to develop new reagents with improved fragmentation efficiency, expanded multiplexing capabilities, and alternative chemistries. We propose the use of this compound as a foundational scaffold for a new generation of isobaric tags. The unique chemical properties of the benzimidazole ring, combined with the reactivity of the sulfonic acid group, offer a promising, albeit currently theoretical, avenue for robust peptide labeling and quantification.
Principle of the Method: Benzimidazole Sulfonyl Tags (BSTs)
We hypothesize that this compound can be functionalized to create a set of isobaric labeling reagents. The core concept involves the conversion of the sulfonic acid group into a highly reactive sulfonyl chloride (-SO₂Cl). This functional group readily reacts with primary amines (the N-terminus and the ε-amino group of lysine residues) on peptides under basic conditions, forming stable sulfonamide bonds.
The isobaric nature of the BST reagents would be achieved by isotopic substitution (e.g., with ¹³C and ¹⁵N) within a "reporter" moiety attached to the benzimidazole core. A "balancer" group would ensure that the total mass of each tag in the set remains identical. Upon fragmentation in the mass spectrometer (typically via Higher-energy C-trap Dissociation or HCD), the tag would cleave at a labile linker, releasing the isotopically distinct reporter ions for quantification.
Proposed Reaction Mechanism
The diagram below illustrates the proposed two-step process: the activation of the sulfonic acid to a sulfonyl chloride and its subsequent reaction with a peptide.
Caption: Proposed two-step reaction for peptide labeling using a BST reagent.
Detailed Experimental Protocol
This section provides a comprehensive, step-by-step protocol for a hypothetical 6-plex quantitative proteomics experiment using BST reagents.
Materials and Reagents
-
Protein Lysis Buffer: 8 M Urea, 50 mM Tris-HCl, pH 8.5, 1x PhosSTOP™ (Roche), 1x cOmplete™ Mini Protease Inhibitor Cocktail (Roche)
-
Reduction Solution: 5 mM Dithiothreitol (DTT) in 50 mM Tris-HCl, pH 8.5
-
Alkylation Solution: 15 mM Iodoacetamide (IAA) in 50 mM Tris-HCl, pH 8.5
-
Digestion Enzyme: Sequencing-grade trypsin (e.g., Promega)
-
Quenching Solution: 5% Hydroxylamine
-
BST Labeling Reagents (Hypothetical 6-plex kit): Provided in individual vials, dissolved in anhydrous acetonitrile.
-
Solvents: Acetonitrile (ACN), Formic Acid (FA), Water (all LC-MS grade)
Protein Extraction and Digestion
-
Cell Lysis: Harvest cells and lyse them in protein lysis buffer on ice for 30 minutes, with vortexing every 10 minutes.
-
Sonication: Sonicate the lysate to shear DNA and reduce viscosity.
-
Centrifugation: Clarify the lysate by centrifuging at 16,000 x g for 20 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a Bradford or BCA assay.
-
Reduction: Take 100 µg of protein from each sample, and add reduction solution to a final concentration of 5 mM DTT. Incubate for 1 hour at 37°C.
-
Alkylation: Cool the samples to room temperature. Add alkylation solution to a final concentration of 15 mM IAA. Incubate for 30 minutes in the dark.
-
Dilution and Digestion: Dilute the samples 8-fold with 50 mM Tris-HCl, pH 8.5 to reduce the urea concentration to below 1 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Desalting: Acidify the digested peptides with 1% formic acid and desalt using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides and dry them completely in a vacuum centrifuge.
Peptide Labeling with BST Reagents
-
Reconstitution: Reconstitute each dried peptide sample in 100 µL of 50 mM HEPES buffer, pH 8.5.
-
Labeling: Add the appropriate BST reagent (dissolved in ACN) to each sample. The ratio of reagent to peptide should be optimized, but a starting point is 8 µL of reagent for every 100 µg of peptide.
-
Incubation: Incubate the reaction for 1 hour at room temperature.
-
Quenching: Add 8 µL of 5% hydroxylamine to each sample and incubate for 15 minutes to quench the reaction by consuming any unreacted BST reagent.
-
Sample Pooling: Combine all labeled samples into a single microfuge tube.
-
Final Desalting: Desalt the pooled, labeled peptide mixture using a C18 SPE cartridge and dry completely.
High-pH Reversed-Phase Fractionation
To reduce sample complexity and improve proteome coverage, the pooled sample should be fractionated.
-
Resuspend: Resuspend the dried, labeled peptides in a buffer suitable for high-pH reversed-phase chromatography (e.g., 10 mM ammonium formate, pH 10).
-
Fractionation: Perform offline fractionation using a high-pH reversed-phase column. Collect 12-24 fractions.
-
Concatenation: Concatenate the fractions (e.g., combine fractions 1 and 13, 2 and 14, etc.) to reduce the number of samples for LC-MS/MS analysis. Dry the concatenated fractions.
LC-MS/MS Analysis
-
Resuspend: Resuspend each fraction in 2% ACN, 0.1% FA.
-
LC Separation: Inject the sample onto a nano-flow liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap Exploris™ 480). Separate the peptides using a gradient of increasing ACN concentration over a C18 column.
-
MS Analysis: Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) mode.
-
MS1 Scan: Acquire a full scan from m/z 350-1500 at a resolution of 120,000.
-
MS2 Scan: Select the top 15 most intense precursor ions for fragmentation using HCD. Isolate the precursors with a narrow window (e.g., 0.7 m/z). Fragment with a normalized collision energy of ~32-35%. Acquire the MS2 spectra at a resolution of 30,000, ensuring the scan range includes the low-mass reporter ion region (e.g., m/z 110-125).
-
Data Analysis and Interpretation
Data analysis for BST-labeled samples would follow a similar workflow to other isobaric tagging strategies.
-
Database Search: Use a proteomics software suite such as Proteome Discoverer™ (Thermo Fisher Scientific), MaxQuant, or FragPipe to search the raw MS/MS data against a relevant protein database (e.g., Swiss-Prot).
-
Search Parameters:
-
Enzyme: Trypsin
-
Fixed Modifications: Carbamidomethyl (C)
-
Variable Modifications: Oxidation (M), Acetyl (Protein N-term)
-
Labeling Modification: BST tag on Lysine (K) and Peptide N-terminus.
-
-
Quantification: The software will identify the reporter ion peaks in the MS2 spectra and extract their intensities. These intensities are then used to calculate the relative abundance of the peptide (and thus the parent protein) across the different samples.
-
Data Normalization: Normalize the reporter ion intensities to correct for potential variations in protein loading and mixing.
-
Statistical Analysis: Perform statistical tests (e.g., t-tests, ANOVA) to identify proteins that are significantly differentially expressed between experimental conditions.
Example Quantitative Data Table
| Protein Accession | Gene Name | Description | Ratio (Condition 2 / 1) | p-value |
| P02768 | ALB | Serum albumin | 1.05 | 0.89 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.98 | 0.92 |
| P31946 | HSPA8 | Heat shock cognate 71 kDa protein | 2.54 | 0.001 |
| Q06830 | PRDX1 | Peroxiredoxin-1 | 0.45 | 0.003 |
Proposed Experimental Workflow Diagram
Caption: Overall workflow for a BST-based quantitative proteomics experiment.
Potential Advantages and Future Directions
While the application of this compound in quantitative proteomics is currently theoretical, the proposed BST reagents could offer several advantages:
-
Novel Chemistry: The formation of a stable sulfonamide bond provides an alternative to the amine-reactive esters used in TMT and iTRAQ.
-
Fragmentation Properties: The benzimidazole core may influence peptide fragmentation in a way that enhances the generation of reporter ions or provides additional structural information.
-
Tunability: The benzimidazole scaffold offers multiple sites for chemical modification, potentially allowing for the development of tags with different functionalities (e.g., enrichment handles, different fragmentation patterns).
Future work should focus on the synthesis and characterization of these proposed BST reagents. Their reactivity, labeling efficiency, and fragmentation behavior in the mass spectrometer would need to be rigorously tested and optimized.
References
-
Thompson, A., Schäfer, J., Kuhn, K., Kienle, S., Schwarz, J., Schmidt, G., Neumann, T., & Hamon, C. (2003). Tandem mass tags: a novel quantification strategy for comparative analysis of complex protein mixtures by MS/MS. Analytical Chemistry, 75(8), 1895–1904. [Link]
-
Ross, P. L., Huang, Y. N., Marchese, J. N., Williamson, B., Parker, K., Hattan, S., Khainovski, N., Pillai, S., Dey, S., Daniels, S., Purkayastha, S., Juhasz, P., Martin, S., Bartlet-Jones, M., He, F., Jacobson, A., & Pappin, D. J. (2004). Multiplexed protein quantitation in Saccharomyces cerevisiae using amine-reactive isobaric tagging reagents. Molecular & Cellular Proteomics, 3(12), 1154–1169. [Link]
-
Vyazkov, E., Ksendzova, G., & Shmanai, V. (2020). Synthesis of N-hydroxysuccinimide esters of sulfonic acids and their use for modification of amino groups. Bioconjugate Chemistry, 31(5), 1334–1340. [Link]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic Acid Reaction Products
Abstract
This comprehensive application note provides a detailed protocol for the purification of 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid from complex reaction mixtures using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. The described method utilizes reverse-phase chromatography, a robust and scalable technique for the isolation of polar, aromatic sulfonic acids. We will delve into the rationale behind methodological choices, from column and mobile phase selection to gradient optimization, ensuring a scientifically sound and reproducible purification strategy.
Introduction: The Significance and Purification Challenges
This compound is a key intermediate and a structural motif found in a variety of pharmacologically active compounds. The benzimidazole core is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antihypertensive properties[1][2][3]. The introduction of a sulfonic acid group significantly increases the polarity and aqueous solubility of the molecule, which can be advantageous for bioavailability and formulation.
The synthesis of this compound typically involves the reaction of substituted o-phenylenediamines with a one-carbon electrophile, followed by sulfonation or starting with an already sulfonated precursor[4][5]. These synthetic routes can result in a mixture of the desired product, unreacted starting materials, isomers, and other byproducts. The high polarity of the target compound presents a significant challenge for purification by traditional reverse-phase HPLC, as it may elute in the void volume with poor retention on standard C18 columns. Therefore, a well-designed HPLC method is crucial for obtaining a highly pure product for subsequent applications.
This guide provides a systematic approach to overcome these challenges, ensuring the efficient isolation of the target molecule.
Principles of Separation: A Reverse-Phase Approach
Reverse-phase HPLC is the chosen methodology for this application. The stationary phase is nonpolar (e.g., octadecyl-silica, C18), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
For highly polar compounds like sulfonic acids, achieving adequate retention can be difficult[6]. To address this, several strategies are employed:
-
Acidic Mobile Phase Modifier: The addition of an acid, such as formic acid or phosphoric acid, to the mobile phase suppresses the ionization of the sulfonic acid group. This increases the compound's hydrophobicity, leading to better retention on the reverse-phase column[7][8].
-
Mixed-Mode Chromatography: An alternative approach involves using mixed-mode columns that possess both reverse-phase and ion-exchange characteristics. These columns can provide enhanced retention for ionic compounds[6][9]. However, for simplicity and broader applicability, this protocol will focus on a standard reverse-phase C18 column with a modified mobile phase.
Experimental Protocol: A Step-by-Step Guide
This section details the materials, instrumentation, and a step-by-step protocol for the HPLC purification of this compound.
Materials and Instrumentation
| Item | Specification |
| HPLC System | Preparative or Semi-Preparative HPLC system with a gradient pump, UV detector, and fraction collector. |
| Column | C18 Reverse-Phase Column (e.g., 250 x 10 mm, 5 µm particle size). A column with low silanol activity is recommended[7]. |
| Solvents | HPLC-grade acetonitrile (ACN), HPLC-grade water, Formic acid (FA) or Phosphoric acid (H₃PO₄). |
| Sample | Crude reaction mixture containing this compound dissolved in a minimal amount of the initial mobile phase. |
Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water. For Mass Spectrometry (MS) incompatible applications, 0.1% Phosphoric Acid can be used for potentially better peak shape[7][8].
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Chromatographic Conditions
| Parameter | Value | Rationale |
| Flow Rate | 5.0 mL/min (for a 10 mm ID column) | To be scaled according to the column dimensions. |
| Detection | UV at 254 nm and 280 nm | Benzimidazole derivatives typically exhibit strong UV absorbance at these wavelengths. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Injection Volume | Dependent on sample concentration and column loading capacity. | Start with a small injection to determine the retention time and peak shape. |
| Gradient Elution | See Table 2 below. | A gradient is necessary to elute the polar target compound after more nonpolar impurities and then wash the column. |
Table 2: Gradient Elution Profile
| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) |
| 0.0 | 95 | 5 |
| 5.0 | 95 | 5 |
| 25.0 | 70 | 30 |
| 30.0 | 5 | 95 |
| 35.0 | 5 | 95 |
| 36.0 | 95 | 5 |
| 40.0 | 95 | 5 |
Purification Workflow
The overall workflow for the purification process is illustrated in the diagram below.
Caption: Workflow for HPLC purification.
Step-by-Step Protocol
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal volume of the initial mobile phase. If solubility is an issue, a small amount of a stronger solvent like DMSO can be used, but be mindful of its effect on the chromatography. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection and Fraction Collection: Inject the prepared sample onto the column. Start collecting fractions as the peaks begin to elute. The fraction collection can be triggered by the UV signal.
-
Purity Analysis: Analyze the collected fractions using an analytical HPLC method to determine the purity of each fraction. LC-MS can also be used for confirmation of the molecular weight of the product.
-
Pooling and Solvent Removal: Pool the fractions containing the pure product. Remove the solvent by rotary evaporation or lyophilization to obtain the purified this compound.
Data Interpretation and Troubleshooting
A successful purification will yield a chromatogram with a well-resolved peak corresponding to the target compound. The retention time will be dependent on the exact chromatographic conditions and the specific HPLC system used.
Potential Issues and Solutions:
| Problem | Potential Cause | Solution |
| Poor Retention (Peak in Void Volume) | The compound is too polar for the current conditions. | Increase the aqueous component of the mobile phase at the start of the gradient. Consider using a more polar reverse-phase column (e.g., C18 with polar endcapping) or a mixed-mode column. |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols on the stationary phase. | Ensure the mobile phase is sufficiently acidic. Using phosphoric acid instead of formic acid can sometimes improve peak shape for acidic compounds[7]. |
| Co-elution of Impurities | The gradient is too steep, or the selectivity is insufficient. | Optimize the gradient by making it shallower around the elution time of the target compound. Try a different organic modifier (e.g., methanol instead of acetonitrile) to alter selectivity. |
Conclusion
The HPLC method detailed in this application note provides a robust and reliable strategy for the purification of this compound from complex reaction mixtures. By employing a reverse-phase C18 column with an acidic mobile phase modifier and a carefully optimized gradient, high purity of the target compound can be achieved. This protocol serves as a valuable resource for researchers and scientists working with benzimidazole derivatives and other polar aromatic compounds.
References
- SIELC Technologies. (n.d.). Separation of Naphthalene-2-sulfonic acid on Newcrom R1 HPLC column.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid.
- Hamilton Company. (n.d.). Analysis of Sulphonic Acids and Other Ionic Organic Compounds Using Reversed Phase HPLC.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 1-Pentanesulfonic acid on Newcrom BH Column.
- TÜBİTAK Academic Journals. (2003). A Computational Investigation for the Chiral Chromatographic Separation of Benzimidazole Type Sulphoxides.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column.
- SIELC Technologies. (n.d.). Separation of 1H-Benzimidazole-5-sulfonic acid, 2,3-dihydro-2-thioxo-, monosodium salt on Newcrom R1 HPLC column.
- Donati, D., et al. (1990). Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists. Journal of Medicinal Chemistry, 33(8), 2101-2108.
- Google Patents. (n.d.). A process for the optical purification of benzimidazole derivatives.
- International Journal of Pharmaceutical Sciences and Medicine. (n.d.). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property.
- Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity.
- ResearchGate. (n.d.). Chromatographic behavior of benzimidazole derivatives on hypercrosslinked polystyrene by reverse-phase HPLC.
- Google Patents. (n.d.). Process for preparing 2-arylbenzimidazole-5-sulfonic acids.
- PMC - NIH. (n.d.). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents.
- Benchchem. (n.d.). The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide.
Sources
- 1. ijpsm.com [ijpsm.com]
- 2. Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5473079A - Process for preparing 2-arylbenzimidazole-5-sulfonic acids - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. helixchrom.com [helixchrom.com]
- 7. Separation of Naphthalene-2-sulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Separation of 1H-Benzimidazole-5-sulfonic acid, 2,3-dihydro-2-thioxo-, monosodium salt on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. HPLC Method for Analysis of 1-Pentanesulfonic acid on Newcrom BH Column | SIELC Technologies [sielc.com]
In vitro assay development with 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid
An in-depth guide to the in vitro evaluation of 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid, a compound belonging to a class of molecules with significant therapeutic potential. As a Senior Application Scientist, this document moves beyond simple instructions to provide a strategic framework for characterization, emphasizing the scientific rationale behind each experimental step.
The benzimidazole core is a "privileged scaffold" in medicinal chemistry, forming the basis for numerous FDA-approved drugs. Derivatives have shown a wide range of biological activities, including acting as potent antagonists for G-protein coupled receptors (GPCRs) like the 5-HT3 receptor.[1] Given this context, a systematic in vitro evaluation of this compound is essential to uncover its pharmacological profile.
This guide outlines a tiered approach, beginning with fundamental pre-assay characterization and general cytotoxicity assessment to establish essential parameters. Subsequently, it details protocols for investigating the compound's potential activity against two major drug target classes: G-protein Coupled Receptors and enzymes. This structured methodology ensures that the data generated is robust, reproducible, and provides a clear path from initial screening to mechanistic insight.[2]
Part 1: Compound Management and Pre-Assay Quality Control
The integrity of any in vitro assay is fundamentally dependent on the quality and handling of the test compound.[3] Before initiating biological assays, it is critical to establish a robust compound management protocol.
Rationale: Inaccurate concentration, poor solubility, or degradation of the test article can lead to erroneous and misleading results. A standardized procedure for preparing and storing stock solutions minimizes variability and ensures assay reproducibility.[2]
Protocol 1: Stock Solution Preparation
-
Purity Verification: Obtain a Certificate of Analysis (CoA) for this compound to confirm its identity and purity (typically ≥95%).
-
Solubility Testing: Determine the optimal solvent for the compound. Due to the sulfonic acid group, initial testing should include aqueous buffers (e.g., PBS, pH 7.4) and polar aprotic solvents like Dimethyl Sulfoxide (DMSO).
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Accurately weigh a precise amount of the compound (e.g., 2.14 mg). The molecular weight is 214.2 g/mol .[4]
-
Add the appropriate volume of high-purity DMSO to achieve the target concentration (e.g., 1 mL for a 10 mM stock).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be applied if necessary.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
-
Working Dilutions: On the day of the experiment, thaw a fresh aliquot and prepare serial dilutions in the specific assay buffer. The final concentration of the solvent (e.g., DMSO) in the assay should be kept constant across all wells and typically should not exceed 1% to prevent solvent-induced artifacts.[5]
Part 2: Tier 1 Screening - General Cytotoxicity Assessment
The initial step in characterizing a novel compound is to assess its effect on cell viability. This determines the concentration range at which the compound is non-toxic, which is crucial for interpreting results from target-specific assays.[6]
Rationale: A compound that causes cell death can produce false positives in other assays. For instance, a decrease in signal in a cell-based receptor activation assay could be due to specific antagonism or simply because the cells are dying. The 50% cytotoxic concentration (CC50) value establishes the upper limit for concentrations used in subsequent experiments.[7][8]
Methodology: Resazurin Reduction Assay for Cell Viability
This protocol measures the metabolic activity of viable cells, which reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.
Protocol 2: Cytotoxicity Assay
-
Cell Seeding:
-
Culture a relevant cell line (e.g., HEK293, HeLa) to ~80% confluency.
-
Harvest the cells and perform a cell count.[7]
-
Seed the cells into a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution series of the test compound in culture medium from your stock solution.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.5% DMSO) and positive control (e.g., a known cytotoxic agent like doxorubicin) wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Resazurin Addition and Measurement:
-
Prepare a sterile solution of Resazurin (e.g., 0.15 mg/mL in PBS).
-
Add 20 µL of the Resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium only).
-
Normalize the data by setting the vehicle-only control as 100% viability and a "no-cell" control as 0% viability.
-
Plot the normalized viability (%) against the log of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the CC50 value.
-
Data Presentation: Example Cytotoxicity Data
| Concentration (µM) | % Cell Viability (Normalized) |
| 0.1 | 100.2 |
| 1 | 98.7 |
| 10 | 95.4 |
| 50 | 75.1 |
| 100 | 48.9 |
| 200 | 15.3 |
| CC50 (µM) | ~102 |
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for a cell-based cytotoxicity assay.
Part 3: Tier 2 Screening - Target Class Identification
With a non-toxic concentration range established, the next step is to screen for activity against high-priority target classes. Based on the benzimidazole scaffold, GPCRs and enzymes are logical starting points.
Section 3A: G-Protein Coupled Receptor (GPCR) Binding Assay
Rationale: Many benzimidazole-containing drugs target GPCRs.[9] Specifically, derivatives of the parent structure of the test compound are known 5-HT3 receptor antagonists.[1] A competitive radioligand binding assay is a robust and sensitive method to determine if the compound interacts with a specific GPCR.[10] This assay measures the ability of the test compound to displace a known radioactive ligand ('hot' ligand) from the receptor.
Methodology: Competitive Radioligand Binding Assay
Protocol 3: GPCR Binding Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Membrane Preparation: Use commercially available cell membranes prepared from cells overexpressing the target GPCR (e.g., 5-HT3 receptor) or prepare them in-house.
-
Radioligand: Select a suitable radioligand for the target (e.g., [3H]-Granisetron for the 5-HT3 receptor) and dilute it in assay buffer to a final concentration near its dissociation constant (Kd).
-
Test Compound: Prepare a serial dilution series of this compound in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, radioligand, and cell membranes.
-
Non-Specific Binding (NSB) Wells: Add assay buffer, radioligand, cell membranes, and a high concentration of a known, non-radioactive competitor ('cold' ligand) to saturate the receptors.
-
Test Compound Wells: Add assay buffer, radioligand, cell membranes, and the serial dilutions of the test compound.
-
-
Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., room temperature) to allow the binding to reach equilibrium.[10]
-
Harvesting and Detection:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Wash the filters several times with ice-cold assay buffer.
-
Dry the filter mat, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Determine the percentage of specific binding for each concentration of the test compound.
-
Plot the percent specific binding against the log of the compound concentration and fit the data to a non-linear regression model to determine the IC50 (concentration of compound that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Principle of Competitive Binding
Caption: Competitive binding of a test compound and a radioligand.
Section 3B: Enzyme Inhibition Assay
Rationale: The benzimidazole scaffold is also present in compounds known to inhibit various enzymes, such as proton pumps and kinases. A general enzyme inhibition assay can serve as a valuable screening tool to identify such activity.[11] The potency of an inhibitor is typically expressed as its IC50 value, which is the concentration required to reduce enzyme activity by 50%.[12]
Methodology: Spectrophotometric Enzyme Inhibition Assay
This protocol provides a general framework that can be adapted for various enzymes where the reaction produces a change in absorbance.[5][13]
Protocol 4: Enzyme Inhibition Assay
-
Reagent Preparation:
-
Enzyme: Prepare a working solution of the purified enzyme of interest in a suitable assay buffer. The buffer composition (pH, ionic strength) should be optimized for the specific enzyme.
-
Substrate: Prepare a stock solution of the enzyme's substrate. The final concentration used in the assay is often at or near the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[14]
-
Test Compound: Prepare a serial dilution series of this compound in the assay buffer.
-
-
Assay Setup (in a 96-well clear plate):
-
100% Activity Control: Add enzyme solution and vehicle (e.g., 1% DMSO).
-
0% Activity Control (Blank): Add assay buffer and vehicle, but no enzyme.
-
Test Wells: Add enzyme solution and the desired concentrations of the test compound.
-
Positive Control: Include a known inhibitor for the enzyme, if available.
-
-
Pre-incubation: Pre-incubate the plate for 10-15 minutes at the optimal reaction temperature to allow the test compound to bind to the enzyme.
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the change in absorbance at a specific wavelength over time (kinetic read). The rate of change in absorbance corresponds to the reaction velocity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each compound concentration relative to the 100% activity control.
-
Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Data Presentation: Example Enzyme Inhibition Data
| Concentration (µM) | % Inhibition |
| 0.01 | 2.5 |
| 0.1 | 11.8 |
| 1 | 48.7 |
| 10 | 89.1 |
| 100 | 98.3 |
| IC50 (µM) | ~1.05 |
Experimental Workflow: Enzyme Inhibition Assay
Caption: General workflow for a kinetic enzyme inhibition assay.
Conclusion
This document provides a comprehensive and scientifically grounded framework for the initial in vitro characterization of this compound. By employing a tiered strategy—starting with essential compound quality control, moving to general cytotoxicity, and then proceeding to targeted assays against high-probability target classes like GPCRs and enzymes—researchers can efficiently and robustly profile the compound's biological activity. The detailed protocols and the rationale behind them are designed to ensure the generation of high-quality, interpretable data, paving the way for more advanced mechanistic studies and potential therapeutic development.
References
- BenchChem. (n.d.). Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- Promega Corporation. (n.d.). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
- Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
-
Kozak, M., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. Retrieved from [Link]
-
Markossian, S., et al. (Eds.). (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
-
Staus, D. P., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR Protocols, 2(4), 100823. Retrieved from [Link]
- Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.
- Kosheeka. (2021). Essentials of In Vitro Assay Development.
-
Veranex. (2024). Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). Retrieved from [Link]
- Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays.
-
Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 3(3), 101538. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds.
-
Chemistry LibreTexts. (2025). 5.4: Enzyme Inhibition. Retrieved from [Link]
-
Sittampalam, G. S., et al. (Eds.). (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
-
PubChem. (n.d.). 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid. Retrieved from [Link]
-
Gaviraghi, G., et al. (1993). Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists. Journal of Medicinal Chemistry, 36(7), 825-829. Retrieved from [Link]
-
Khan, I., et al. (2022). Synthesis, Characterization, Computational studies and Biological evaluation Mannich bases derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid. Journal of the Chilean Chemical Society, 67(2). Retrieved from [Link]
Sources
- 1. Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kosheeka.com [kosheeka.com]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. scbt.com [scbt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. multispaninc.com [multispaninc.com]
- 11. scielo.br [scielo.br]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid
Welcome to the technical support guide for the synthesis of 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We will explore the causality behind experimental choices, provide validated protocols, and offer data-driven troubleshooting advice to ensure the integrity and success of your experiments.
Table of Contents
-
Strategic Overview: Choosing Your Synthetic Pathway
-
Troubleshooting Guide: Common Issues & Solutions
-
Frequently Asked Questions (FAQs)
-
Detailed Experimental Protocols
-
References
Strategic Overview: Choosing Your Synthetic Pathway
The synthesis of this compound can be approached via two primary routes, each with distinct advantages and challenges. The choice of route often depends on the available starting materials, scale, and desired purity profile.
-
Route A: Direct Sulfonation. This pathway involves the direct electrophilic sulfonation of the pre-formed 1,3-dihydro-2H-benzimidazol-2-one ring. It is a more convergent approach but presents challenges in controlling regioselectivity and the degree of sulfonation.
-
Route B: Cyclization of a Sulfonated Precursor. This route begins with a substituted benzene ring already containing the sulfonic acid group, followed by the formation of the benzimidazolone ring. This linear approach can offer better control over isomer formation.
The following diagram illustrates the two strategic pathways.
Caption: Overview of the two primary synthetic routes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis, presented in a question-and-answer format.
Route A: Direct Sulfonation Issues
Question 1: My final product is a mixture of isomers. How can I improve the regioselectivity for the desired 5-sulfonic acid?
Answer: This is the most common challenge with Route A. The electrophilic sulfonation of 1,3-dihydro-2H-benzimidazol-2-one is directed by the fused benzene ring and the electron-donating nature of the heterocyclic portion. While the 5-position is sterically and electronically favored, substitution at the 4-position is a significant competing reaction, leading to the formation of 2-oxo-2,3-dihydro-1H-benzimidazole-4-sulfonic acid as a major side product[1].
-
Causality: The directing effects of the amide and amine functionalities within the heterocyclic ring activate the benzene ring for electrophilic substitution, but this activation is not exclusively directed to a single position.
-
Troubleshooting Steps:
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity. Start the sulfonation at 0-5 °C and allow the reaction to warm slowly to room temperature. Avoid high temperatures, which tend to produce more of the undesired isomer and promote polysulfonation.
-
Choice of Sulfonating Agent: Using chlorosulfonic acid (ClSO₃H) at a controlled stoichiometry (1.0-1.2 equivalents) in a non-polar solvent can sometimes offer better regioselectivity compared to using a large excess of fuming sulfuric acid[2]. The intermediate sulfonyl chloride is then hydrolyzed in a separate step.
-
Purification: If isomeric mixtures are unavoidable, purification can be achieved by fractional crystallization. The different isomers may exhibit varying solubility in aqueous or alcoholic solvent systems.
-
Question 2: I'm observing a significant amount of a disulfonated byproduct. How can I prevent this?
Answer: The formation of 2-oxo-2,3-dihydro-1H-benzimidazole-5,7-disulfonic acid (or other disulfonated isomers) occurs when the reaction conditions are too harsh or when an excess of the sulfonating agent is used.
-
Causality: The newly introduced sulfonic acid group is deactivating, but the benzimidazolone ring system is sufficiently activated to undergo a second sulfonation under forcing conditions.
-
Troubleshooting Steps:
-
Stoichiometry: Carefully control the molar ratio of the sulfonating agent to the benzimidazolone substrate. Aim for a ratio as close to 1:1 as possible.
-
Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or HPLC. Stop the reaction as soon as the starting material is consumed. Prolonged reaction times and elevated temperatures (>100 °C) significantly increase the risk of polysulfonation.
-
Gradual Addition: Add the sulfonating agent dropwise to a solution or slurry of the benzimidazolone at a low temperature to maintain control over the reaction exotherm and local concentrations.
-
Sources
Technical Support Center: Troubleshooting Protein Labeling with 2-Oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid NHS Ester
Welcome to the technical support center for protein labeling reactions utilizing the N-hydroxysuccinimide (NHS) ester of 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for successful conjugation.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your protein labeling experiments.
Low or No Labeling Efficiency
Question: I am observing very low or no labeling of my protein. What are the potential causes and how can I fix this?
Answer:
Low labeling efficiency is a common issue that can stem from several factors related to your reagents, reaction conditions, and protein stability.
1. Suboptimal Reaction pH:
-
The "Why": The reaction between an NHS ester and a primary amine (like the side chain of a lysine residue or the N-terminus of a protein) is highly pH-dependent.[1][2][3] The amine must be in its deprotonated, nucleophilic state to attack the ester.[4] At low pH, the amine is protonated and non-reactive.[1][2][5] Conversely, at excessively high pH, the NHS ester is prone to rapid hydrolysis, where it reacts with water instead of the protein, reducing the amount of reagent available for conjugation.[1][6][7]
-
The Solution: The optimal pH range for most NHS ester labeling reactions is between 8.3 and 8.5.[1][2][5] We recommend using a 0.1 M sodium bicarbonate or sodium borate buffer within this pH range.[4] It is crucial to verify the pH of your buffer immediately before starting the reaction. For large-scale reactions, be aware that the hydrolysis of the NHS ester can lead to a drop in pH; in such cases, monitoring the pH during the reaction or using a more concentrated buffer may be necessary.[1][2]
2. Inactive NHS Ester Reagent:
-
The "Why": NHS esters are moisture-sensitive and can hydrolyze over time, especially if not stored correctly. Exposure to humidity during storage or handling can significantly reduce the reactivity of the reagent.
-
The Solution:
-
Proper Storage: Store the solid this compound NHS ester at -20°C in a desiccated environment.
-
Fresh Stock Solutions: Prepare the NHS ester stock solution in an anhydrous, amine-free solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1][5][8] Aqueous solutions of NHS esters should be used immediately.[1]
-
Solvent Quality: Ensure the DMF is of high quality and free from amine contaminants, which can react with the NHS ester.[1][2] An amine odor in DMF is an indicator of degradation.[1][2]
-
3. Presence of Competing Nucleophiles:
-
The "Why": Any buffer or solution component containing primary amines will compete with your protein for reaction with the NHS ester, leading to lower labeling efficiency.[6]
-
The Solution: Avoid using buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[6][9] If your protein is in a buffer containing these components, it must be exchanged into a suitable amine-free buffer (e.g., phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer) before labeling.[6]
4. Insufficient Molar Excess of the Labeling Reagent:
-
The "Why": To achieve a desired degree of labeling, a molar excess of the NHS ester is typically required. The optimal ratio depends on the protein's concentration, the number of accessible lysine residues, and the desired final degree of labeling.[10]
-
The Solution: As a starting point, a 5:1 to 20:1 molar ratio of NHS ester to protein is recommended.[4] For proteins with a low number of accessible amines or if a higher degree of labeling is desired, you may need to increase this ratio. It is often beneficial to perform small-scale pilot reactions with varying molar ratios to determine the optimal condition for your specific protein.[10]
Protein Precipitation During or After Labeling
Question: My protein is precipitating out of solution during the labeling reaction. What could be causing this and how can I prevent it?
Answer:
Protein precipitation is a sign of instability, which can be induced by several factors during the labeling process.
1. High Concentration of Organic Solvent:
-
The "Why": Many NHS esters have limited aqueous solubility and are first dissolved in an organic solvent like DMSO or DMF.[5][8] Adding a large volume of this organic solvent to your aqueous protein solution can cause the protein to denature and precipitate.
-
The Solution: Keep the final concentration of the organic solvent in the reaction mixture to a minimum, ideally below 10% (v/v).[4][11] Add the NHS ester stock solution to the protein solution slowly and with gentle mixing to avoid localized high concentrations of the solvent.[4][11]
2. Over-labeling of the Protein:
-
The "Why": Covalently attaching multiple molecules of the labeling reagent can alter the surface properties of the protein, including its charge and hydrophobicity, which can lead to aggregation and precipitation. This is particularly relevant for proteins with many accessible lysine residues.[12][13]
-
The Solution: Reduce the molar excess of the this compound NHS ester in the reaction. Perform a titration of the labeling reagent to find the highest degree of labeling that can be achieved without causing precipitation.
3. Protein Instability Under Reaction Conditions:
-
The "Why": The protein itself may be inherently unstable at the pH or temperature used for the labeling reaction.
-
The Solution:
-
Temperature: If the reaction is being performed at room temperature, try conducting it at 4°C for a longer incubation period (e.g., overnight).[5][6]
-
pH: While a pH of 8.3-8.5 is optimal for the reaction, some proteins may be less stable at this pH. If you suspect pH-related instability, you can try performing the reaction at a slightly lower pH (e.g., 7.5-8.0), but be aware that this will likely require a longer reaction time or a higher molar excess of the NHS ester to achieve the same degree of labeling.[10]
-
High Background Signal or Non-specific Labeling
Question: I am observing a high background signal in my downstream applications, suggesting non-specific labeling or the presence of unreacted label. How can I resolve this?
Answer:
A high background signal is typically due to insufficient removal of the unreacted labeling reagent and its hydrolysis byproducts after the conjugation reaction.
1. Inefficient Purification:
-
The "Why": It is crucial to efficiently separate the labeled protein from the smaller, unreacted labeling reagent molecules and the N-hydroxysuccinimide byproduct.
-
The Solution:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This is the most common and effective method for separating the larger labeled protein from the smaller, unreacted components.[1][5] Use a desalting column with an appropriate molecular weight cutoff for your protein.
-
Dialysis: Dialysis against a suitable buffer is another effective method for removing small molecules, although it is generally more time-consuming than SEC.
-
Precipitation: For some proteins, precipitation with ethanol or acetone can be used to separate the protein from soluble impurities.[1][5]
-
2. Reaction Quenching:
-
The "Why": To ensure that all unreacted NHS ester is inactivated before purification and downstream applications, it is good practice to quench the reaction.
-
The Solution: Add a small molecule containing a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.[6] Incubate for 15-30 minutes at room temperature to allow the quenching reagent to react with any remaining NHS ester.
II. Frequently Asked Questions (FAQs)
Q1: What is the chemical principle behind protein labeling with this compound NHS ester?
A1: The N-hydroxysuccinimide (NHS) ester of this compound is an amine-reactive chemical group.[14] It reacts with primary amines, such as the ε-amino group of lysine residues and the α-amino group at the N-terminus of a protein, through nucleophilic acyl substitution.[4] This reaction forms a stable, covalent amide bond and releases N-hydroxysuccinimide as a byproduct.[4][6]
Q2: How should I prepare and store the this compound NHS ester?
A2: The solid reagent should be stored at -20°C and protected from moisture. Before use, allow the vial to warm to room temperature before opening to prevent condensation.[15] Stock solutions should be prepared fresh in anhydrous DMSO or DMF.[1][9] If a stock solution in an organic solvent must be stored, it should be for a short period at -20°C in small, single-use aliquots to minimize freeze-thaw cycles and exposure to moisture.[1][9][11]
Q3: What is the optimal protein concentration for labeling?
A3: A protein concentration of 1-10 mg/mL is generally recommended for efficient labeling.[1][2] At very low protein concentrations, the competing hydrolysis of the NHS ester can become more significant, leading to lower labeling efficiency.[6][7]
Q4: How can I determine the degree of labeling (DOL)?
A4: The degree of labeling, which is the average number of label molecules per protein molecule, can be determined spectrophotometrically. This typically involves measuring the absorbance of the labeled protein at two wavelengths: one corresponding to the maximum absorbance of the protein (usually 280 nm) and the other to the maximum absorbance of the attached label. The DOL is then calculated using the Beer-Lambert law, taking into account the molar extinction coefficients of the protein and the label, and a correction factor for the label's absorbance at 280 nm.
III. Experimental Protocols
Standard Protein Labeling Protocol
This protocol provides a general procedure for labeling a protein with this compound NHS ester.
-
Prepare the Protein Solution:
-
Dissolve or exchange your protein into an amine-free buffer at a pH of 8.3-8.5 (e.g., 0.1 M sodium bicarbonate buffer).
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
Prepare the NHS Ester Stock Solution:
-
Allow the vial of this compound NHS ester to warm to room temperature.
-
Prepare a 10 mg/mL stock solution in anhydrous DMSO or DMF.
-
-
Perform the Labeling Reaction:
-
Quench the Reaction (Optional but Recommended):
-
Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Labeled Protein:
-
Separate the labeled protein from unreacted label and byproducts using a desalting column (size exclusion chromatography) equilibrated with your desired storage buffer (e.g., PBS).[4]
-
Data and Reaction Parameter Summary
| Parameter | Recommended Condition | Rationale |
| pH | 8.3 - 8.5 | Optimal for amine reactivity while minimizing NHS ester hydrolysis.[1][2][5] |
| Buffer | 0.1 M Sodium Bicarbonate, Borate, or Phosphate | Amine-free to prevent competition with the protein.[5][6][9] |
| NHS Ester:Protein Molar Ratio | 5:1 to 20:1 | A starting point to be optimized for the specific protein and desired DOL.[4] |
| Protein Concentration | 1 - 10 mg/mL | High enough to favor the labeling reaction over hydrolysis.[1][2] |
| Reaction Temperature | Room Temperature or 4°C | Room temperature for faster kinetics; 4°C for sensitive proteins.[6][16] |
| Reaction Time | 1 - 4 hours (RT) or Overnight (4°C) | Sufficient time for the reaction to proceed to completion.[2][5] |
| Quenching Agent | 50-100 mM Tris or Glycine | Inactivates any remaining reactive NHS ester.[6] |
IV. Visual Diagrams
Protein Labeling Workflow
Caption: Troubleshooting flowchart for low labeling efficiency.
V. References
-
NHS ester labeling of amino biomolecules. (n.d.). Retrieved from
-
NHS Ester Labeling of Biomolecules Containing Primary Amino Groups - Lumiprobe. (n.d.). Retrieved from
-
Protocol: NHS Ester Labeling of Amino-Biomolecules - Interchim. (n.d.). Retrieved from
-
Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CL. (n.d.). Retrieved from
-
Reaction Conditions for Chemical Coupling (S9237) - NEB. (n.d.). Retrieved from
-
A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions - Benchchem. (n.d.). Retrieved from
-
What is hydrolysis rates for NHS ester functionalized dyes? - Lumiprobe. (n.d.). Retrieved from
-
hydrolysis rate of 6-TAMRA-NHS ester in aqueous solutions - Benchchem. (n.d.). Retrieved from
-
Getting Started Guide - Protein labeling with Alexa FluorTM NHS ester - Fluidic Sciences. (n.d.). Retrieved from
-
Siwawannapong, K., Wu, Z., Ngo, Q. T., & Lindsey, J. S. (2025). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry. Retrieved from
-
Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US. (n.d.). Retrieved from
-
Dempsey, D. R., et al. (2017). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Molecular Biology. Retrieved from
-
Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. (n.d.). Retrieved from
-
Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC - NIH. (n.d.). Retrieved from
-
Technical Support Center: Site-Specific Labeling with NHS Esters - Benchchem. (n.d.). Retrieved from
-
NHS ester protocol for labeling proteins - Abberior. (n.d.). Retrieved from
-
troubleshooting low labeling efficiency with BDP TR NHS ester - Benchchem. (n.d.). Retrieved from
-
Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells. (n.d.). Retrieved from
-
This compound | SCBT. (n.d.). Retrieved from
-
Technical Support Center: Protein Labeling with Succinimidyl Esters - Benchchem. (n.d.). Retrieved from
-
N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC - NIH. (n.d.). Retrieved from
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. fluidic.com [fluidic.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. glenresearch.com [glenresearch.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NHS ester protocol for labeling proteins [abberior.rocks]
- 15. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. neb.com [neb.com]
Technical Support Center: Minimizing Non-specific Binding of 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize non-specific binding (NSB) of the small molecule 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid in various experimental assays. By understanding the physicochemical properties of this compound and the principles of NSB, you can enhance the accuracy and reliability of your results.
Understanding the Culprit: Physicochemical Properties and Non-Specific Binding
Non-specific binding is the undesirable interaction of a compound with surfaces and molecules other than its intended target. This phenomenon can lead to high background signals, reduced assay sensitivity, and false-positive results. For this compound, its structure suggests several potential drivers of NSB:
-
Ionic Interactions: The presence of a sulfonic acid group (-SO₃H) makes the molecule negatively charged at physiological pH. This can lead to electrostatic attraction to positively charged surfaces or domains on proteins and other biological macromolecules.
-
Hydrogen Bonding: The oxo (=O) and amine (-NH) groups in the benzimidazole ring, as well as the oxygens of the sulfonic acid group, can act as hydrogen bond acceptors and donors. This allows for potential non-specific hydrogen bonding with various biological molecules and surfaces.
Frequently Asked Questions (FAQs)
Q1: We are observing a high background signal in our ELISA-based assay when using this compound. What is the likely cause?
High background in an ELISA is a classic sign of non-specific binding. For this particular molecule, the primary suspects are:
-
Ionic binding of the negatively charged sulfonic acid group to the positively charged or unblocked surfaces of the microplate wells.
-
Hydrophobic interactions between the benzimidazole ring and the polystyrene surface of the plate.
-
Binding to the blocking agent itself, if the chosen blocker is not optimal.
Q2: How does pH influence the non-specific binding of this compound?
The pH of your assay buffer is critical because it dictates the ionization state of both the compound and the interacting surfaces. The sulfonic acid group is a strong acid and will be deprotonated (negatively charged) across a wide physiological pH range. However, the imidazole portion of the molecule has basic properties, and its protonation state will be pH-dependent. At a pH below its pKa, the imidazole nitrogen can be protonated, reducing the molecule's net negative charge. Understanding the pKa is crucial for optimizing the buffer pH to minimize electrostatic interactions. While the precise pKa is not published, related benzimidazole structures have pKa values for the imidazole ring in the range of 4-5. Therefore, at neutral pH (around 7.4), the sulfonic acid will be deprotonated and the imidazole ring will be largely neutral.
Q3: Can the compound aggregate at high concentrations and contribute to non-specific binding?
Yes, small molecules, particularly those with aromatic rings, can aggregate at high concentrations. These aggregates can then bind non-specifically to surfaces and proteins, leading to artifacts in your data. It is always advisable to work at the lowest effective concentration of your compound and to visually inspect your stock solutions for any signs of precipitation.
Troubleshooting Guides
Issue 1: High Background Signal in Plate-Based Assays (e.g., ELISA, HTRF)
High background noise can obscure your specific signal, leading to a poor signal-to-noise ratio.
| Potential Cause | Explanation | Recommended Action |
| Suboptimal Buffer Conditions | The pH and ionic strength of your buffer can promote electrostatic and hydrophobic interactions. | 1. Adjust pH: Experiment with a pH range (e.g., 6.0 - 8.0) to find the optimal balance between target binding and reduced NSB.2. Increase Ionic Strength: Gradually increase the salt concentration (e.g., 150 mM to 500 mM NaCl) to disrupt non-specific electrostatic interactions.[1] |
| Inadequate Blocking | The blocking agent is not effectively saturating all non-specific binding sites on the plate surface. | 1. Change Blocking Agent: If using Bovine Serum Albumin (BSA), try non-fat dry milk, casein, or a commercially available protein-free blocking buffer.2. Optimize Blocking Concentration & Time: Increase the concentration of your blocking agent (e.g., 1% to 5% BSA) and/or extend the incubation time (e.g., 1 hour at 37°C or overnight at 4°C). |
| Hydrophobic Interactions with Plasticware | The benzimidazole core is binding to the polystyrene plate. | 1. Add a Non-ionic Detergent: Include a low concentration of Tween-20 (0.05% - 0.1%) or Triton X-100 (0.01% - 0.05%) in your wash and assay buffers to disrupt hydrophobic interactions.[1]2. Use Low-Binding Plates: Consider using commercially available low-binding microplates. |
-
Prepare a series of assay buffers with varying pH (e.g., 6.5, 7.0, 7.5, 8.0) and salt concentrations (e.g., 150 mM, 250 mM, 500 mM NaCl).
-
Coat your ELISA plate with the target protein or antibody as per your standard protocol.
-
Block the plate with your chosen blocking agent.
-
Add a constant concentration of this compound to wells containing the different buffers. Include control wells with buffer only (no compound).
-
Follow your standard incubation, washing, and detection steps.
-
Analyze the signal-to-background ratio for each condition. The optimal buffer will provide the highest specific signal with the lowest background.
Caption: Troubleshooting workflow for high background in plate-based assays.
Issue 2: Poor Reproducibility in Cell-Based Assays
Inconsistent results in cell-based assays can arise from the compound binding to cell culture plates, serum proteins in the media, or non-target cellular components.
| Potential Cause | Explanation | Recommended Action |
| Binding to Serum Proteins | The compound can bind to albumin and other proteins in fetal bovine serum (FBS), reducing its effective concentration. | 1. Reduce Serum Concentration: If possible for your cell line, perform the assay in low-serum or serum-free media.2. Use a Serum-Free Formulation: If available, use a commercial serum-free medium appropriate for your cells. |
| Adsorption to Plasticware | The compound may adsorb to the surface of the cell culture plates, leading to inconsistent concentrations in the media. | 1. Pre-condition Plates: Incubate plates with assay media for a short period before adding cells to saturate non-specific binding sites.2. Use Low-Binding Plates: Utilize plates specifically designed for low protein and small molecule binding. |
| Off-Target Cellular Binding | The compound may be interacting with other cellular components, leading to unexpected biological effects. | 1. Include Counter-screens: Test the compound in a cell line that does not express the target of interest.2. Competition Assay: Co-incubate with a known, structurally different ligand for the target to see if the non-specific effects are displaced. |
-
Prepare solutions of this compound in your standard cell culture medium containing various concentrations of FBS (e.g., 10%, 5%, 2%, 1%, 0%).
-
Incubate the solutions under your standard assay conditions (e.g., 37°C, 5% CO₂ for a set time).
-
Measure the free concentration of the compound in each solution using a suitable analytical method (e.g., LC-MS).
-
Compare the free concentrations to determine the extent of serum protein binding and its impact on the effective dose.
Caption: Troubleshooting workflow for poor reproducibility in cell-based assays.
References
Sources
Technical Support Center: Enhancing the Solubility of 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid for Biological Experiments
Introduction
Welcome to the technical support guide for 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in their biological experiments. As a benzimidazole derivative with a sulfonic acid group, its solubility is highly dependent on the physicochemical properties of the solvent system. This guide provides in-depth troubleshooting, detailed protocols, and scientific explanations to help you achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in dissolving this compound for biological assays?
A1: The primary challenge stems from the compound's amphipathic nature. The benzimidazole core is largely hydrophobic, while the sulfonic acid group is highly polar and acidic. This can lead to poor solubility in both purely aqueous and highly nonpolar organic solvents. Furthermore, at acidic pH, the sulfonic acid group is protonated, reducing its polarity and thus its aqueous solubility.
Q2: Why does my compound precipitate when I dilute my DMSO stock solution into an aqueous buffer?
A2: This phenomenon, often termed "solvent shock," occurs when a compound that is highly soluble in a non-polar solvent like dimethyl sulfoxide (DMSO) is rapidly introduced into an aqueous environment. The drastic change in solvent polarity can cause the compound to crash out of solution before it can be properly solvated by water molecules.
Q3: What is the role of pH in the solubility of this compound?
A3: The pH of the solution is a critical determinant of the solubility of this compound. The sulfonic acid group is a strong acid, meaning it will readily deprotonate to form the highly polar and water-soluble sulfonate anion (SO₃⁻) in solutions with a pH above its pKa. At physiological pH (around 7.4), the sulfonic acid group will be predominantly in its ionized, more soluble form. Therefore, adjusting the pH of your solvent to be neutral or slightly basic is a key strategy to enhance solubility.[1][2][3]
Q4: Is it necessary to determine the exact pKa of this compound?
A4: While knowing the exact pKa is beneficial for precise formulation, it is not always necessary for routine biological experiments. Sulfonic acids are generally strong acids, with pKa values typically below 2. This means that at any pH above 4, the vast majority of the molecules will be in their deprotonated, sulfonate form. For most biological assays conducted at or near neutral pH, you can assume complete ionization of the sulfonic acid group.
Troubleshooting Guide: Common Solubility Issues
| Issue | Potential Cause | Recommended Solution |
| Compound does not dissolve in aqueous buffer. | The pH of the buffer is too acidic, leading to the protonation of the sulfonic acid group and reduced solubility. | Adjust the pH of the buffer to a neutral or slightly alkaline value (pH 7.0-8.0) to ensure the sulfonic acid group is deprotonated. |
| Precipitation occurs upon adding DMSO stock to media. | "Solvent shock" due to rapid dilution and a high concentration of the compound in the final solution. | Reduce the concentration of the final working solution. Alternatively, perform a serial dilution of the DMSO stock in your aqueous buffer. |
| Inconsistent results between experiments. | Partial dissolution or precipitation of the compound leading to variability in the effective concentration. | Ensure the compound is fully dissolved before use by visual inspection. Consider preparing a fresh stock solution for each experiment. |
| Cloudiness or turbidity in the final solution. | The concentration of the compound exceeds its solubility limit in the final buffer composition. | Determine the maximum solubility of the compound in your specific buffer system. Consider using a lower, fully solubilized concentration. |
Experimental Protocols
Protocol 1: pH-Mediated Solubilization
This protocol leverages the acidic nature of the sulfonic acid group to enhance aqueous solubility by adjusting the pH.
Materials:
-
This compound
-
Deionized water or desired biological buffer (e.g., PBS, TRIS)
-
1 M NaOH solution
-
pH meter
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh out the desired amount of this compound and place it in a sterile microcentrifuge tube.
-
Add a small volume of deionized water or your biological buffer to the tube.
-
Vortex the mixture for 30 seconds. The compound will likely not fully dissolve at this stage.
-
While stirring, slowly add 1 M NaOH dropwise to the suspension.
-
Monitor the pH of the solution using a calibrated pH meter. Continue adding NaOH until the compound fully dissolves and the pH reaches your desired final value (typically pH 7.2-7.4 for cell-based assays).
-
Once the compound is fully dissolved and the pH is stable, bring the solution to the final desired volume with your buffer.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter.
Protocol 2: Preparation of a Soluble Sodium Salt
For applications requiring a solid, readily soluble form of the compound, preparing the sodium salt is an effective strategy.[4][5]
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethanol
-
Rotary evaporator or lyophilizer
Procedure:
-
Dissolve a known molar amount of this compound in a minimal amount of deionized water.
-
In a separate container, prepare an equimolar solution of sodium hydroxide or sodium bicarbonate in deionized water.
-
Slowly add the basic solution to the acidic solution while stirring. If using sodium bicarbonate, effervescence (release of CO₂) will be observed. Continue addition until the effervescence ceases.
-
Confirm that the final pH of the solution is approximately 7.0.
-
To isolate the sodium salt, the water can be removed by rotary evaporation or lyophilization.
-
The resulting solid sodium salt of this compound will have significantly improved aqueous solubility.
-
For experimental use, the salt can be directly dissolved in the desired biological buffer.
Visualization of Concepts
Solubility Enhancement Workflow
Caption: Troubleshooting workflow for solubility issues.
pH-Dependent Ionization and Solubility
Caption: Effect of pH on ionization and solubility.
References
- BenchChem. (2025). Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays.
- BenchChem. (2025). Technical Support Center: Troubleshooting Insolubility of Poorly Soluble Compounds.
- BenchChem. (2025).
-
BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]
-
ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]
-
Chemicalize. (n.d.). Calculations - Instant Cheminformatics Solutions. Retrieved from [Link]
- Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
- Green Agrochem. (2025, April 29).
- Jinno, J., Oh, D. M., Crison, J. R., & Amidon, G. L. (2000). Dissolution of ionizable water-insoluble drugs: the combined effect of pH and surfactant. Journal of Pharmaceutical Sciences, 89(2), 268–274.
- MDPI. (2024, May 2).
- Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.
- Protocol Online. (2011, July 17).
- PubChem. (n.d.). 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride.
- Reddit. (2021, August 4). Does anyone know how pH affects solubility??
- ResearchGate. (2023, November 14).
- Rowan Scientific. (2024, March 8).
- Santa Cruz Biotechnology. (n.d.). This compound.
- SciELO. (n.d.). Synthesis, Characterization, Computational studies and Biological evaluation Mannich bases derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid.
- Wikipedia. (n.d.).
- YouTube. (2022, February 25). 17.6 pH Effects on Solubility | General Chemistry.
- doc brown's science. (2025, October 28).
Sources
Technical Support Center: Degradation Pathways of 2-Phenylbenzimidazole-5-Sulfonic Acid (PBSA)
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-phenylbenzimidazole-5-sulfonic acid (PBSA). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experimental work. Our goal is to equip you with the necessary knowledge to anticipate challenges, interpret your results accurately, and advance your research with confidence.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that you may encounter during the experimental degradation of PBSA. The solutions provided are based on established scientific principles and practical laboratory experience.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Low or No Degradation of PBSA | Incorrect pH of the reaction medium. | The pH significantly influences the degradation rate of PBSA. For instance, in TiO2 photocatalysis, a more acidic medium (around pH 3) has been shown to enhance degradation.[1] This is attributed to the surface charge of the catalyst and the speciation of PBSA in solution. Conversely, in other systems, a basic medium might be more effective.[2] Action: Carefully measure and adjust the pH of your solution to the optimal range reported for your specific degradation method. Buffer the solution if significant pH shifts are expected during the reaction. |
| Inadequate light source intensity or wavelength. | The light source must emit photons with energy equal to or greater than the bandgap of the photocatalyst (e.g., TiO2). For direct photolysis, the wavelength should overlap with the absorption spectrum of PBSA. Action: Verify the emission spectrum and intensity of your lamp. Ensure it is appropriate for the chosen degradation method. For photocatalysis with TiO2, a UV-A source is typically required. | |
| Catalyst deactivation or poisoning. | The surface of the photocatalyst can become fouled by intermediate degradation products or other species in the reaction matrix, blocking active sites. Action: If reusing the catalyst, ensure it is thoroughly washed and regenerated between experiments. Consider performing a control experiment with a fresh batch of catalyst to rule out deactivation. | |
| Inconsistent or Irreproducible Results | Inhomogeneous catalyst suspension. | Agglomeration of catalyst particles reduces the available surface area for reaction, leading to variable degradation rates. Action: Use an ultrasonic bath to disperse the catalyst powder in the solution before initiating the experiment. Maintain vigorous and consistent stirring throughout the reaction to ensure a uniform suspension. |
| Fluctuations in reaction temperature. | Temperature can affect reaction kinetics. The heat generated by the light source can lead to inconsistencies if not controlled. Action: Employ a water bath or a cooling system to maintain a constant and controlled temperature during the experiment. | |
| Matrix effects from the sample solvent or co-contaminants. | Components in your water matrix (e.g., natural organic matter, inorganic ions) can act as scavengers for reactive oxygen species (ROS), inhibiting the degradation of PBSA.[3] Action: Whenever possible, conduct initial experiments in ultrapure water to establish a baseline. If working with complex matrices, perform spiking experiments to assess the extent of matrix interference. Sample preparation techniques like solid-phase extraction (SPE) may be necessary to clean up samples before analysis. | |
| Difficulty in Identifying Degradation Products | Inappropriate analytical column or mobile phase in HPLC. | The polarity of PBSA and its degradation products can vary significantly. A standard C18 column may not provide adequate separation for all intermediates. Action: Screen different types of HPLC columns (e.g., C18, phenyl-hexyl, polar-embedded) and mobile phase compositions (acetonitrile vs. methanol, different pH modifiers) to optimize the separation of the parent compound and its byproducts. |
| Low concentration of intermediates. | Some degradation intermediates are transient and exist at very low concentrations, making them difficult to detect. Action: Employ sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the identification and quantification of trace-level intermediates. Consider using larger sample injection volumes or concentration steps if necessary. | |
| Co-elution of interfering peaks. | Matrix components can co-elute with degradation products, complicating their identification by mass spectrometry. Action: Optimize the chromatographic gradient to achieve better separation. Utilize high-resolution mass spectrometry (HRMS) to distinguish between analytes and interferences based on their accurate mass. |
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the experimental degradation of PBSA, offering deeper insights into the underlying mechanisms.
Q1: What are the primary reactive oxygen species (ROS) responsible for the degradation of PBSA in advanced oxidation processes?
A1: The primary ROS involved in the degradation of PBSA are hydroxyl radicals (•OH) and, to a lesser extent, singlet oxygen (¹O₂).[4] Hydroxyl radicals are powerful, non-selective oxidizing agents that can attack the PBSA molecule at multiple sites, leading to hydroxylation, desulfonation, and ring cleavage.[5] The generation of these species is a hallmark of many advanced oxidation processes, including photocatalysis and UV/H₂O₂.
Q2: How does the initial concentration of PBSA affect its degradation kinetics?
A2: The degradation of PBSA often follows pseudo-first-order kinetics, especially at low initial concentrations. However, at higher concentrations, the reaction rate may become independent of the PBSA concentration (zero-order kinetics). This is because the surface of the photocatalyst becomes saturated with PBSA molecules, and the reaction rate is then limited by other factors, such as the generation of ROS or the light intensity.
Q3: What are the major identified degradation pathways of PBSA?
A3: The degradation of PBSA proceeds through several key pathways, which can occur simultaneously:
-
Desulfonation: Cleavage of the sulfonic acid group from the benzimidazole ring.
-
Hydroxylation: Addition of hydroxyl groups to the aromatic rings of the PBSA molecule.
-
Benzimidazole Ring Cleavage: Opening of the heterocyclic benzimidazole ring structure, leading to the formation of smaller organic molecules.[5]
The specific intermediates formed depend on the degradation method and experimental conditions.
Q4: Can PBSA be degraded by direct photolysis without a catalyst?
A4: Yes, PBSA is susceptible to direct photolysis upon exposure to UV radiation.[2] However, the degradation rate is generally slower compared to photocatalytic or other advanced oxidation processes. The mechanism of direct photolysis involves the absorption of a photon by the PBSA molecule, leading to an excited state that can then undergo chemical transformation.
Q5: What is the role of dissolved oxygen in the photocatalytic degradation of PBSA?
A5: Dissolved oxygen plays a crucial role as an electron scavenger in the photocatalytic process. It traps the photogenerated electrons from the conduction band of the catalyst (e.g., TiO₂), preventing their recombination with the holes in the valence band. This enhances the efficiency of the process by making more holes available to generate hydroxyl radicals. Therefore, ensuring adequate aeration of the reaction solution is important for optimal degradation.
III. Experimental Protocols
This section provides a detailed, step-by-step methodology for a typical photocatalytic degradation experiment of PBSA using TiO₂ as the catalyst.
Protocol 1: Photocatalytic Degradation of PBSA using TiO₂
1. Preparation of Reagents and Catalyst Suspension: a. Prepare a stock solution of PBSA (e.g., 100 mg/L) in ultrapure water. b. Weigh the required amount of TiO₂ catalyst (e.g., Degussa P25) to achieve the desired catalyst loading (e.g., 1 g/L). c. In a photoreactor vessel, add the appropriate volume of ultrapure water and the weighed TiO₂. d. Disperse the catalyst in the water using an ultrasonic bath for 15-30 minutes to ensure a homogeneous suspension.
2. Adsorption-Desorption Equilibrium: a. Place the photoreactor in the dark and begin stirring the catalyst suspension. b. Add the required volume of the PBSA stock solution to the reactor to achieve the desired initial concentration (e.g., 10 mg/L). c. Allow the suspension to stir in the dark for at least 30-60 minutes to establish adsorption-desorption equilibrium between the PBSA and the catalyst surface. d. Take an initial sample ("time zero") at the end of this period.
3. Photocatalytic Reaction: a. Turn on the UV light source to initiate the photocatalytic reaction. b. Maintain constant stirring and, if necessary, aeration throughout the experiment. c. If temperature control is required, use a circulating water bath.
4. Sampling and Analysis: a. At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot (e.g., 1-2 mL) of the suspension. b. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove the TiO₂ particles and stop the reaction. c. Analyze the filtrate for the concentration of PBSA using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. d. For the identification of degradation products, collect larger volume samples at different time points and analyze them by LC-MS/MS.
5. Data Analysis: a. Plot the concentration of PBSA as a function of irradiation time. b. Determine the degradation kinetics by fitting the experimental data to an appropriate kinetic model (e.g., pseudo-first-order).
IV. Visualization of Degradation Pathways and Workflows
Visual aids are essential for understanding complex scientific processes. The following diagrams, generated using Graphviz, illustrate the key degradation pathways of PBSA and a typical experimental workflow.
Caption: Proposed degradation pathways of PBSA.
Caption: A typical experimental workflow for photocatalytic degradation.
V. Quantitative Data Summary
The following table summarizes key quantitative data related to the degradation of PBSA under various conditions.
| Degradation Method | Key Parameter | Value | Reference |
| TiO₂ Photocatalysis | Optimal pH | ~3 | [1] |
| TiO₂ Photocatalysis | Effect of Catalyst Dose | Rate increases with dose up to an optimal point | [1] |
| Direct Photolysis | Quantum Yield (pH 6.8) | 2.70 x 10⁻⁴ | [5] |
| UV/Chlorine AOP | Mineralization (60 min) | 44.9% TOC removal | [3] |
VI. References
-
Removal of 2-phenylbenzimidazole-5-sulfonic acid using heterogeneous photocatalysis. [Link]
-
EFFECT OF VARIOUS AGENTS ON STABILITY OF 2-PHENYLBENZIMIDAZOLE-5-SULFONIC ACID. [Link]
-
Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices. [Link]
-
Degradation of 2-phenylbenzimidazole 5-sulfonic acid by UV/chlorine advanced oxidation technology: Kinetic model, degradation byproducts and reaction pathways. [Link]
-
Degradation of 2-phenylbenzimidazole 5-sulfonic acid by UV/chlorine advanced oxidation technology: Kinetic model, degradation byproducts and reaction pathways. [Link]
-
Photophysical and photochemical studies of 2-phenylbenzimidazole and UVB sunscreen 2-phenylbenzimidazole-5-sulfonic acid. [Link]
Sources
Overcoming poor reaction kinetics with 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid
Welcome to the technical support center for 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges with the synthesis or subsequent use of this valuable heterocyclic scaffold. Poor reaction kinetics, whether in the formation of this molecule or in its application as a reactant, can be a significant bottleneck. This document provides in-depth troubleshooting guides, FAQs, and validated protocols to help you overcome these kinetic hurdles.
Introduction to the Challenge
This compound is a highly functionalized molecule. The benzimidazolone core is a privileged structure in medicinal chemistry, found in numerous bioactive compounds.[1][2] The sulfonic acid group, while imparting useful properties like aqueous solubility, also presents distinct synthetic challenges. Its strong electron-withdrawing nature can deactivate the aromatic ring, slowing down key cyclization and substitution reactions. This guide is structured to address these issues head-on, providing both mechanistic explanations and practical, field-proven solutions.
Section 1: Troubleshooting the Synthesis
The formation of the target compound typically involves two key transformations: the creation of the benzimidazolone ring and the sulfonation of the benzene ring. The order of these steps can be varied, each with its own kinetic challenges.
Frequently Asked Questions (FAQs): Synthesis
Q1: My cyclization reaction to form the benzimidazolone ring from 3,4-diaminobenzenesulfonic acid is incredibly slow or failing entirely. What's going wrong?
A1: This is a common and expected issue. The sulfonic acid group is a powerful deactivating group, which significantly reduces the nucleophilicity of the adjacent amino groups required for cyclization.[3] The reaction rate is likely hindered by this electronic effect.
Causality & Solution:
-
Insufficient Nucleophilicity: The core issue is the electronically "cold" diamine. To overcome this, you need to increase the electrophilicity of your one-carbon source (e.g., urea, phosgene equivalent, or carbamate) or utilize reaction conditions that promote the desired condensation.
-
Catalyst Choice is Critical: Standard condensation methods may be insufficient. The use of a catalyst can dramatically improve reaction kinetics. Lewis acids like Er(OTf)₃ can activate the carbonyl component, making it more susceptible to attack by the weakened nucleophilic diamine.[4] Alternatively, strong Brønsted acids like p-toluenesulfonic acid (p-TsOH) or even sulfuric acid can catalyze the condensation and dehydration steps.[5]
-
Elevated Temperatures & Energy Input: High temperatures are often necessary to provide the activation energy needed to overcome the deactivated substrate.[6] Consider moving from reflux in standard solvents to higher boiling point solvents like DMF or using microwave-assisted synthesis, which is known to accelerate benzimidazole formation significantly.[5][7]
Q2: I'm attempting to sulfonate 2-oxo-2,3-dihydro-1H-benzimidazole, but the reaction is sluggish and I'm getting multiple products. How can I improve the speed and selectivity?
A2: While the benzimidazolone ring is not as strongly activating as an amine, it does direct electrophilic substitution. However, achieving clean, fast sulfonation requires careful control of conditions to prevent side reactions.
Causality & Solution:
-
Sulfonating Agent & Temperature: The choice and concentration of the sulfonating agent are paramount. Fuming sulfuric acid (oleum) or chlorosulfonic acid are more potent than concentrated sulfuric acid and can accelerate the reaction.[8][9] However, this comes at a cost. Excessively high temperatures (>100-120°C) with strong sulfonating agents can lead to the formation of diaryl sulfone byproducts or even desulfonation.[3] A carefully controlled temperature ramp is advised.
-
Isomer Formation: The primary desired product is the 5-sulfonic acid derivative. However, some formation of the 4-sulfonic acid isomer can occur.[9] Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate can often improve regioselectivity.
-
Reaction Monitoring: Do not run the reaction for a fixed time. Monitor the disappearance of the starting material by TLC or HPLC to determine the optimal endpoint.[10][11] This prevents the formation of disulfonated or degraded byproducts that can occur with prolonged heating.
Q3: My yield is consistently low regardless of the synthetic route. What are the common pitfalls leading to material loss?
A3: Low yields in benzimidazole synthesis can stem from incomplete conversion, side reactions, or difficult purification.[6] For this specific molecule, its physical properties add another layer of complexity.
Causality & Solution:
-
Incomplete Conversion: As discussed in Q1, slow kinetics are a primary cause. The most direct solution is to employ a suitable catalyst and optimal energy input (thermal or microwave). A wide range of metal and non-metal catalysts have been shown to be effective.[12][13][14][15]
-
Work-up and Purification: This molecule is zwitterionic and highly polar, which can make isolation challenging.[16] It may be highly soluble in aqueous media, leading to losses during extraction. Precipitation by adjusting the pH is a common isolation technique.[17] If the product remains in solution, consider "salting out" by adding a saturated solution of an inert salt like NaCl to decrease its solubility.[18] Recrystallization can also be difficult; experimenting with solvent systems like water/ethanol or water/isopropanol is recommended.
-
Side Reactions: In syntheses starting from the diamine and an aldehyde (if an oxidative route is used), the formation of benzodiazepines can be a competing pathway.[6] Ensuring the correct stoichiometry and reaction conditions (e.g., presence of an oxidant) is crucial.
Section 2: Overcoming Kinetic Barriers in Subsequent Reactions
Once synthesized, this compound can be a challenging reactant due to its electronic properties and physical characteristics.
Frequently Asked Questions (FAQs): Reactivity and Handling
Q4: I am trying to perform an N-alkylation on the benzimidazolone ring, but the reaction is not proceeding. How can I increase its reactivity?
A4: The N-H protons of the benzimidazolone ring are acidic, but deprotonation can be challenging, and the resulting nucleophile's reactivity may be modest.
Causality & Solution:
-
Base Selection: A sufficiently strong, non-nucleophilic base is required to fully deprotonate the amide nitrogen. Common bases like potassium carbonate may not be effective enough. Consider stronger bases such as sodium hydride (NaH) or potassium tert-butoxide in an anhydrous polar aprotic solvent like DMF or DMSO.
-
Solvent Effects: The choice of solvent is critical. Polar aprotic solvents (DMF, DMSO) are ideal as they will solvate the counter-ion (e.g., K⁺) without hydrogen bonding to the nitrogen anion, thus maximizing its nucleophilicity.
-
Protecting Group Strategy: If direct alkylation is unsuccessful, consider an alternative strategy. The sulfonic acid group can be temporarily converted to a sulfonyl chloride.[19][20] This derivative may have different solubility and reactivity profiles. However, remember that sulfonyl chlorides are highly reactive towards water and other nucleophiles.[8]
Q5: The compound has very poor solubility in common organic solvents. How can I run reactions effectively?
A5: The combination of the polar benzimidazolone core and the ionic sulfonic acid group makes this compound largely insoluble in non-polar solvents like toluene, hexane, or dichloromethane.
Causality & Solution:
-
Utilize Polar Aprotic Solvents: As mentioned, DMF, DMSO, and NMP are often the solvents of choice for reactions involving this compound.
-
Aqueous or Biphasic Conditions: For some reactions, using water as a solvent is a viable and green option.[10] If your reactant is not water-soluble, a phase-transfer catalyst (PTC) in a biphasic water/organic solvent system can be highly effective. The PTC helps shuttle the anionic benzimidazolone from the aqueous phase to the organic phase to react.
-
Salt Formation: The sulfonic acid can be converted to a more soluble salt (e.g., sodium or tetrabutylammonium salt) prior to the reaction.[21] This can dramatically improve solubility in polar solvents. For example, reacting the sulfonic acid with sodium carbonate can generate the sodium sulfonate salt in situ.[16]
Visualized Workflows and Mechanisms
Diagram 1: Troubleshooting Workflow for Synthesis
This diagram outlines a logical progression for diagnosing and solving poor reaction kinetics during the synthesis of the target molecule.
Caption: Troubleshooting workflow for synthesis.
Diagram 2: Proposed Catalytic Mechanism
This diagram illustrates how a Lewis acid catalyst (e.g., Er(OTf)₃) can accelerate the cyclization by activating the carbonyl component.
Caption: Lewis acid-catalyzed benzimidazolone formation.
Experimental Protocols & Data
Protocol 1: Microwave-Assisted Synthesis from 3,4-Diaminobenzenesulfonic Acid
This protocol leverages microwave energy to overcome the high activation barrier of the cyclization reaction.
-
Reagent Preparation: In a 10 mL microwave reaction vial, combine 3,4-diaminobenzenesulfonic acid (1.0 mmol), urea (1.2 mmol), and p-toluenesulfonic acid monohydrate (0.1 mmol) as a catalyst.
-
Solvent Addition: Add 3 mL of N,N-dimethylformamide (DMF).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150°C for 30-45 minutes. Monitor the pressure to ensure it remains within the safe limits of the vessel.
-
Reaction Monitoring: After cooling, spot a small amount of the reaction mixture on a TLC plate (e.g., using a 10:1 Dichloromethane:Methanol mobile phase with a few drops of acetic acid) to check for the consumption of the starting diamine.
-
Isolation: Cool the reaction mixture to room temperature. Pour the mixture into 30 mL of ice-cold water. A precipitate should form.
-
Purification: Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 10 mL) and then with a small amount of cold ethanol. Dry the product under vacuum to yield this compound.
Table 1: Comparison of Catalysts for Benzimidazole Synthesis
This table summarizes data from the literature on related benzimidazole syntheses, providing a basis for catalyst selection.
| Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |
| Er(OTf)₃ | 5-10 | Solvent-free | 80-100 | 2-5 min | >90 | [4] |
| p-TsOH | 10-20 | Grinding/Solvent-free | Room Temp | 15-30 min | 85-95 | [5] |
| Fe₂O₃ (nano) | 10 | Water | 80 | 1-2 h | >90 | [5] |
| Acetic Acid | Catalytic | Microwave | 120-150 | 5-15 min | 80-95 | [15] |
| None | N/A | Chloroform | Room Temp | >4 h | ~40 | [22] |
Note: Yields are for various benzimidazole derivatives and serve as a general guide. Actual yields for the title compound may vary.
References
A complete list of all sources cited within this guide.
-
Alonso, F., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. Beilstein Journal of Organic Chemistry. [Link]
-
Kumar, A., et al. (2026). Catalyst-Assisted Synthesis of Benzimidazole Derivatives: Recent Advances and Mechanistic Insights. Catalysis Surveys from Asia. [Link]
-
ResearchGate. (n.d.). Recent advances in the application of heterogeneous catalysts for the synthesis of benzimidazole derivatives. Request PDF. [Link]
-
SciSpace. (n.d.). Recent advances in the application of heterogeneous catalysts for the synthesis of benzimidazole derivatives. [Link]
-
Srinivas, B., et al. (2019). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. [Link]
-
Campbell, D. A., & McLeish, M. J. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. Journal of Chromatography B. [Link]
-
Chemistry LibreTexts. (2020). 10.3: The Sulfonic Acid Group and Its Derivatives. [Link]
-
Sreevastava, P., et al. (2014). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists. [Link]
-
Donati, D., et al. (1990). Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists. Journal of Medicinal Chemistry. [Link]
- Google Patents. (n.d.). US5473079A - Process for preparing 2-arylbenzimidazole-5-sulfonic acids.
-
Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica. [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]
-
ResearchGate. (2019). Can I remove p-toluene sulfonic acid from benzimidazole?. [Link]
-
MDPI. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. [Link]
-
ResearchGate. (n.d.). 35 questions with answers in SULFONIC ACIDS. [Link]
-
NIH. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. [Link]
-
MDPI. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. [Link]
-
YouTube. (2018). Using sulfonic acid as a blocking group. [Link]
-
MolPort. (n.d.). Compound 2-oxo-N-(1-phenylethyl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide. [Link]
- Google Patents. (n.d.). CN1297544C - 2-phenyl benzoimidazole-5-sulfonic acid prepared with segregative 3.
-
Royal Society of Chemistry. (2014). Facile crystallization of 2-phenyl benzimidazole-5-sulfonic acid: Characterization of lattice water dependent zwitterionic supra. [Link]
-
SciELO. (2022). Synthesis, Characterization, Computational studies and Biological evaluation Mannich bases derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid. [Link]
-
PubChem. (n.d.). 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride. [Link]
-
Googleapis.com. (n.d.). Patent document. [Link]
-
NIH. (2024). Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading. [Link]
-
StudySmarter. (n.d.). Blocking Groups - Sulfonic Acid Practice Problems. [Link]
-
PubMed. (2019). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. [Link]
-
PubChem. (n.d.). 2-Phenylbenzimidazole-5-sulfonic acid. [Link]
-
PubChem. (n.d.). 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid. [Link]
-
precisionFDA. (n.d.). 2,3-DIHYDRO-2-THIOXO-1H-BENZIMIDAZOLE-5-SULFONIC ACID. [Link]
Sources
- 1. Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Catalyst-Assisted Synthesis of Benzimidazole Derivatives: Recent Advances and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ias.ac.in [ias.ac.in]
- 17. US5473079A - Process for preparing 2-arylbenzimidazole-5-sulfonic acids - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. 1965305-11-6|2,3-Dihydro-2-oxo-1H-benzimidazole-5-sulfonyl chloride hydrochloride|BLD Pharm [bldpharm.com]
- 20. 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride | C7H5ClN2O3S | CID 3159944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. 2-Phenylbenzimidazole-5-sulfonic acid | 27503-81-7 [chemicalbook.com]
- 22. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for the Removal of Unreacted 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid
Welcome to the technical support guide for handling a common yet challenging purification task: the removal of unreacted 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid from your reaction mixtures. This document is designed for researchers, medicinal chemists, and process development professionals who encounter this highly polar impurity. Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific experimental context.
The primary challenge with this impurity stems from its unique physicochemical properties. As a sulfonic acid, it is a strong acid, and its benzimidazole core provides both hydrogen bond donors and acceptors. This results in high polarity and water solubility, especially in its salt form, which can complicate separations from other polar products or reagents.
Frequently Asked Questions & Troubleshooting Guides
Q1: How do I begin? What's the best initial strategy for removing this sulfonic acid impurity?
A1: The optimal strategy is dictated by the properties of your desired compound. Before attempting any purification, a preliminary analysis of your crude reaction mixture is essential. A quick check by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can provide critical information about the relative polarity of your product and the sulfonic acid impurity.
Expert Rationale: Sulfonic acids are highly polar and will typically exhibit very low Rf values on normal-phase silica gel TLC plates, often streaking from the baseline.[1][2] Your choice of purification method depends on where your desired product's spot or peak appears relative to this impurity. The workflow below outlines a decision-making process based on the solubility of your target compound.
Logical Workflow: Initial Purification Strategy
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid by HPLC
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid is a crucial building block in medicinal chemistry, often serving as a precursor for pharmacologically active agents. Its unique structure, featuring a benzimidazole core and a highly polar sulfonic acid group, presents a distinct analytical challenge. For researchers in drug development, the unambiguous determination of its purity is not merely a procedural step but a foundational requirement for the integrity of subsequent synthetic stages and the reliability of biological data.
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the purity validation of this compound. Moving beyond a simple recitation of protocols, we will explore the causal relationships between the analyte's physicochemical properties and the strategic choices in chromatographic method development. Our objective is to equip fellow scientists with the rationale to select, optimize, and validate a robust HPLC method that ensures the highest degree of confidence in their synthesized material, in alignment with internationally recognized standards such as the ICH guidelines.[1][2]
The Core Challenge: Chromatographic Retention of a Polar, Ionizable Analyte
The primary difficulty in analyzing this compound lies in its dual chemical nature. The benzimidazole moiety provides a hydrophobic character and a chromophore for UV detection, while the sulfonic acid group (-SO₃H) is strongly acidic and highly polar. In typical reversed-phase (RP) HPLC, which separates compounds based on hydrophobicity, this sulfonic acid group will be deprotonated (as a sulfonate, -SO₃⁻) at neutral pH, leading to minimal interaction with the nonpolar stationary phase (e.g., C18) and, consequently, poor or non-existent retention.
Potential impurities further complicate the analysis. These can include:
-
Starting Materials: Unreacted 1,2-phenylenediamine derivatives or precursors to the oxo-benzimidazole core.
-
Reaction Byproducts: Isomeric sulfonic acids (e.g., substitution at the 4-, 6-, or 7-position), or di-sulfonated products.
-
Degradation Products: Compounds resulting from hydrolysis or oxidation under synthetic or storage conditions.
A successful HPLC method must be able to resolve the main analyte peak from all potential and actual impurities.
A Comparative Analysis of HPLC Strategies
To address the retention challenge, several RP-HPLC strategies can be employed. Each offers a different mechanism for modulating the analyte's interaction with the stationary phase.
Method A: Reversed-Phase with Ion Suppression
This is often the most straightforward approach. By acidifying the mobile phase to a pH well below the pKa of the sulfonic acid group, we can force the equilibrium towards the protonated, neutral form of the molecule. This suppression of ionization increases its overall hydrophobicity, promoting retention on a C18 column.
-
Mechanism: The low pH environment (e.g., pH 2.0-3.0) neutralizes the highly polar sulfonate anion (-SO₃⁻) to its less polar sulfonic acid form (-SO₃H).
-
Causality: The uncharged sulfonic acid group has a significantly weaker interaction with the polar mobile phase and a stronger affinity for the nonpolar stationary phase, resulting in increased retention time and improved peak shape.
-
Advantages: Methodologically simple, avoids complex mobile phase additives, and is generally compatible with mass spectrometry (MS) when volatile acids like formic acid are used.
-
Limitations: May not provide sufficient retention if the molecule remains too polar even in its protonated form.
Method B: Reversed-Phase with Ion-Pairing Chromatography (IPC)
When ion suppression is insufficient, IPC offers a powerful alternative. An ion-pairing reagent, typically a quaternary ammonium salt like tetrabutylammonium hydrogen sulfate (TBAHS) for acidic analytes, is added to the mobile phase.
-
Mechanism: The positively charged head of the TBAHS molecule forms an ion pair with the negatively charged sulfonate group of the analyte. The hydrophobic alkyl tails of the TBAHS then interact strongly with the C18 stationary phase.
-
Causality: This process forms a neutral, bulky, and hydrophobic complex that is well-retained by the reversed-phase column. The retention can be fine-tuned by adjusting the concentration of the ion-pairing reagent.
-
Advantages: Drastic improvement in retention and resolution for highly polar, ionic compounds.[3]
-
Limitations: Ion-pairing reagents are notoriously difficult to wash from the column and HPLC system, often dedicating the column to this specific method. They are non-volatile and suppress analyte ionization, making this method incompatible with standard electrospray ionization mass spectrometry (ESI-MS). Equilibration times can be long.
Method C: Mixed-Mode Chromatography (MMC)
MMC utilizes advanced stationary phases that possess both reversed-phase and ion-exchange characteristics. For our analyte, a column with C18 and strong anion-exchange (SAX) functionalities would be ideal.
-
Mechanism: This dual-nature stationary phase allows for two simultaneous modes of interaction: hydrophobic interactions with the C18 ligands and electrostatic interactions between the positively charged anion-exchange groups on the stationary phase and the negatively charged sulfonate group of the analyte.
-
Causality: This orthogonal retention mechanism provides unique selectivity that can be manipulated by adjusting both the organic solvent content (for RP) and the ionic strength or pH of the mobile phase (for ion-exchange).[4]
-
Advantages: Excellent retention and selectivity without the need for ion-pairing reagents, often providing superior peak shapes.[4] The method can be designed to be fully MS-compatible.
-
Limitations: Columns are typically more expensive, and method development can be more complex due to the multiple variables influencing retention.
Quantitative Performance Comparison
The following table summarizes the expected performance of the three methodologies for the purity analysis of this compound, including its separation from a hypothetical key impurity (e.g., the 4-sulfonic acid isomer).
| Parameter | Method A: Ion Suppression | Method B: Ion-Pairing | Method C: Mixed-Mode |
| Analyte Retention Time (min) | 4.5 | 12.8 | 9.2 |
| Resolution (Rs) from Isomer | 1.8 | 3.5 | 4.1 |
| Tailing Factor (Tf) | 1.4 | 1.1 | 1.0 |
| Theoretical Plates (N) | 6,500 | 15,000 | 18,000 |
| MS Compatibility | Yes (with volatile acid) | No | Yes |
Data is representative and intended for comparative purposes.
Recommended Protocol: A Validated Ion Suppression RP-HPLC Method
For its balance of robustness, accessibility, and MS-compatibility, the Ion Suppression RP-HPLC method is recommended as the primary choice for validating the purity of this compound. It is a self-validating system when executed with proper system suitability checks.
Instrumentation and Reagents
-
HPLC System: A quaternary or binary HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Orthophosphoric acid (85%, analytical grade)
-
This compound reference standard and synthesized sample.
-
Chromatographic Conditions
-
Mobile Phase A: 0.1% Orthophosphoric acid in Water (v/v), pH adjusted to ~2.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 20.0 50 50 22.0 95 5 | 25.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 288 nm (based on the benzimidazole chromophore).[5]
-
Injection Volume: 10 µL.
Sample Preparation
-
Prepare a stock solution of the reference standard and the synthesized sample at approximately 1.0 mg/mL in a 50:50 mixture of Water:Acetonitrile.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL using Mobile Phase A.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
System Suitability and Validation
Before sample analysis, the system's performance must be verified according to ICH guidelines.[1][6]
-
Inject the reference standard solution six times.
-
Calculate the following parameters:
-
Precision (Repeatability): The relative standard deviation (%RSD) of the peak area for the six replicate injections should be ≤ 2.0%.
-
Tailing Factor (Tf): The tailing factor for the principal peak should be ≤ 2.0.
-
Theoretical Plates (N): The column efficiency should be ≥ 2000.
-
-
Specificity: The method must be able to resolve the main analyte from impurities and degradation products. This is confirmed by analyzing stressed samples (e.g., acid/base hydrolysis, oxidation) to ensure no co-elution.[7]
Data Analysis
The purity of the synthesized sample is calculated based on the area percent method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This calculation assumes that all impurities have a similar response factor at the detection wavelength. For a more accurate quantification of specific impurities, a reference standard for each impurity would be required.
Visualizing the Workflow and Decision Logic
To ensure clarity, the experimental and logical processes are depicted below using Graphviz diagrams.
Caption: Workflow for HPLC purity validation.
Caption: Decision tree for HPLC method selection.
References
-
International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]
-
SIELC Technologies. Separation of Naphthalene-2-sulfonic acid on Newcrom R1 HPLC column. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzenesulfonic acid. [Link]
-
Hamilton Company. Analysis of Sulphonic Acids and Other Ionic Organic Compounds Using Reversed Phase HPLC. [Link]
-
SIELC Technologies. HPLC Method for Analysis of 1-Pentanesulfonic acid on Newcrom BH Column. [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
- Szymańska, M., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-9.
-
PubMed. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Method for Analysis of 1-Pentanesulfonic acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 4. helixchrom.com [helixchrom.com]
- 5. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Spectroscopic Characterization of 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid
This guide provides an in-depth technical analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid (Molecular Formula: C₇H₆N₂O₄S, Molecular Weight: 214.20 g/mol )[1]. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causality behind experimental choices and data interpretation. We will compare analytical strategies and provide predictive data based on the analysis of structurally related compounds, establishing a robust framework for the characterization of this and similar polar heterocyclic molecules.
Introduction: The Analytical Challenge
This compound is a polar, multifunctional heterocyclic compound. Its structure, featuring a benzimidazolone core and a highly acidic sulfonic acid group, presents unique analytical challenges. The high polarity makes it difficult to analyze with standard reversed-phase chromatography, while the potential for tautomerism and proton exchange can complicate NMR spectral interpretation. Accurate structural confirmation and purity assessment are critical, particularly when this molecule is used as a key building block in the synthesis of pharmacologically active agents[2][3]. This guide offers a validated approach to its characterization, emphasizing the synergy between NMR and high-resolution mass spectrometry.
Part 1: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the unambiguous structural elucidation of organic molecules[4]. For a compound like this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of each atom.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the limited availability of direct experimental spectra for this specific molecule, we present a predicted spectrum based on established principles and data from analogous benzimidazole derivatives[5][6][7]. The electron-withdrawing nature of the sulfonic acid group and the carbonyl group, combined with the electronic effects of the fused ring system, dictates the chemical shifts.
The proposed structure and atom numbering for NMR assignment are visualized below.
Caption: Structure of this compound with atom numbering.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale & Comparative Insights |
| N1-H , N3-H | 10.5 - 11.5 (broad s, 2H) | - | The N-H protons of the benzimidazole core are acidic and typically appear as broad singlets in the downfield region in DMSO-d₆ due to hydrogen bonding with the solvent and slow exchange[4]. |
| H -4 | 7.6 - 7.8 (d) | 115 - 120 | This proton is ortho to the strongly electron-withdrawing SO₃H group, leading to a significant downfield shift. |
| H -6 | 7.3 - 7.5 (dd) | 120 - 125 | Coupled to both H-4 and H-7, this proton is expected to appear as a doublet of doublets. |
| H -7 | 7.0 - 7.2 (d) | 110 - 115 | This proton is adjacent to the electron-donating N1-H group, resulting in a more upfield position compared to other aromatic protons. |
| SO₃H | 12.0 - 13.0 (very broad s, 1H) | - | The highly acidic proton of the sulfonic acid group is expected to be a very broad, exchangeable signal, often integrated with the baseline. |
| C 2 (C=O) | - | 155 - 160 | The carbonyl carbon of the urea moiety is significantly deshielded. |
| C 3a, C 7a | - | 130 - 140 | These are the bridgehead carbons where the imidazole and benzene rings are fused. Tautomerism can sometimes lead to averaged or broadened signals for these carbons[7][8]. |
| C 4, C 7 | - | 110 - 120 | Aromatic carbons attached to protons. |
| C 5 | - | 140 - 145 | The carbon directly attached to the sulfonate group will be significantly deshielded. |
| C 6 | - | 120 - 125 | Aromatic carbon attached to a proton. |
Experimental Protocol: NMR Sample Preparation and Acquisition
The choice of solvent is critical for analyzing this compound. Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent because it effectively solubilizes the polar molecule and, crucially, allows for the observation of exchangeable N-H and SO₃H protons[4].
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a clean, dry vial.
-
Add approximately 0.7 mL of DMSO-d₆.
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
Filter the solution through a glass wool-plugged Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
-
Instrumental Parameters (400 MHz Spectrometer):
-
¹H Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16 (adjust for concentration).
-
Relaxation Delay (d1): 2.0 seconds.
-
Spectral Width: 0-16 ppm.
-
-
¹³C Acquisition:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2.0 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at 39.52 ppm.
-
Part 2: Molecular Weight and Fragmentation Analysis by Mass Spectrometry
Mass spectrometry provides essential information on molecular weight and structural fragments, complementing NMR data for a comprehensive characterization. Given the compound's high polarity, Electrospray Ionization (ESI) is the method of choice, coupled with a high-resolution analyzer like Time-of-Flight (TOF) or Orbitrap for accurate mass determination[9].
Comparative Analysis: Chromatographic Approaches
Standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is often ineffective for highly polar molecules like sulfonic acids, which may elute in the solvent front with poor retention[9]. Hydrophilic Interaction Liquid Chromatography (HILIC) is a superior alternative, utilizing a polar stationary phase and a high organic content mobile phase to effectively retain and separate such analytes.
Table 2: Comparison of HPLC Methods for Polar Analyte Separation
| Feature | Reversed-Phase (RP-HPLC) | Hydrophilic Interaction (HILIC) | Advantage for this Application |
| Principle | Separation based on hydrophobicity | Separation based on hydrophilicity and partitioning into a water layer on the stationary phase[9] | HILIC provides retention for the highly polar sulfonic acid group. |
| Stationary Phase | Non-polar (e.g., C18) | Polar (e.g., bare silica, amide) | A polar stationary phase is required to interact with the analyte. |
| Mobile Phase | High aqueous content | High organic content (e.g., >80% Acetonitrile) | High organic content is compatible with efficient ESI-MS ionization. |
Expected Mass Spectrum and Fragmentation Pathway
In ESI, the molecule is expected to ionize readily in negative ion mode due to the acidic sulfonic acid group, forming the [M-H]⁻ ion. High-resolution analysis should yield an accurate mass measurement that confirms the elemental composition.
Caption: Proposed ESI-MS/MS fragmentation pathway in negative ion mode.
-
Parent Ion [M-H]⁻: The expected exact mass is 213.0002. Observation of this ion within a 5 ppm mass accuracy window using an HRMS instrument provides strong evidence for the molecular formula C₇H₅N₂O₄S⁻.
-
Primary Fragmentation (Loss of SO₃): The most likely and characteristic fragmentation for aryl sulfonic acids is the cleavage of the C-S bond, resulting in the loss of a neutral sulfur trioxide (SO₃) molecule[10]. This would produce a fragment ion at m/z 132.0356 (C₇H₅N₂O⁻).
-
Secondary Fragmentation (Loss of CO): The resulting fragment ion may further lose carbon monoxide (CO) from the urea ring, yielding a fragment at m/z 104.0351 (C₆H₅N₂⁻).
Experimental Protocol: HILIC-LC/MS Analysis
-
Sample Preparation: Dissolve the sample in a solution with a high organic content (e.g., 90% acetonitrile / 10% water) at a concentration of approximately 10 µg/mL.
-
LC System:
-
Column: HILIC column (e.g., Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 95% B, hold for 1 min, decrease to 50% B over 5 min.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometer (Q-TOF or Orbitrap):
-
Ionization Mode: ESI-Negative.
-
Scan Range: m/z 50-500.
-
MS/MS Analysis: Perform data-dependent acquisition (DDA) or targeted MS/MS on the parent ion (m/z 213.0002) using collision-induced dissociation (CID) to observe the predicted fragments.
-
Part 3: Complementary Analytical Techniques
While NMR and MS are primary tools, other techniques offer valuable, confirmatory data.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides confirmation of key functional groups. Expected characteristic peaks include: a broad O-H stretch (~3400 cm⁻¹), N-H stretches (~3200 cm⁻¹), a C=O stretch (~1680 cm⁻¹), and strong S=O stretches for the sulfonate group (~1250 and ~1050 cm⁻¹)[11][12].
-
Ion Chromatography (IC): While typically used for quantifying counter-ions, IC can be adapted to quantify sulfonic acids directly, offering an alternative to HILIC for purity assessment, especially in complex matrices[13].
Conclusion
The structural characterization of this compound requires a multi-faceted analytical approach. ¹H and ¹³C NMR spectroscopy in DMSO-d₆ provides definitive information on atomic connectivity and the chemical environment. High-resolution mass spectrometry, particularly when paired with HILIC for chromatographic separation, confirms the molecular formula and reveals characteristic fragmentation patterns, such as the loss of SO₃. By comparing these expected results with data from analogous structures and employing optimized, validated protocols, researchers can confidently and accurately characterize this important heterocyclic building block.
References
- Bai, G., et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry.
-
mzCloud. (2014). 2 Phenylbenzimidazole 5 sulfonic acid. HighChem LLC. Available at: [Link]
- Lee, C. K., & Lee, I. S. H. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, Vol. 78, No. 2.
-
Journal of Chemical Sciences. (2019). Facile crystallization of 2-phenyl benzimidazole-5-sulfonic acid: Characterization of lattice water dependent zwitterionic supra. Springer. Available at: [Link]
-
Fornarini, S. (2006). Mass Spectrometry of Sulfonic Acids and Their Derivatives. ResearchGate. Available at: [Link]
-
MDPI. (2024). A Comparative Study of Supported Sulfonic Acids Derived from CdO and CaO for the Reactive Adsorption of o-Xylene. MDPI. Available at: [Link]
-
PubMed. (1994). Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists. National Library of Medicine. Available at: [Link]
-
Arabian Journal of Chemistry. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. ResearchGate. Available at: [Link]
-
ResearchGate. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. ResearchGate. Available at: [Link]
-
International Journal of Development Research. Study of mass spectra of benzimidazole derivatives. IJDR. Available at: [Link]
-
ResearchGate. (2023). Synthesis of 1H-benzimidazole-2-yl hydrazone derivatives 5a-l. ResearchGate. Available at: [Link]
-
Molecules. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. MDPI. Available at: [Link]
-
Magnetochemistry. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. Available at: [Link]
-
Oriental Journal of Chemistry. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Scientific Publishing Company. Available at: [Link]
-
PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. National Library of Medicine. Available at: [Link]
-
ResearchGate. (2014). Comparison of Analytical Techniques in the Characterization of Complex Compounds. ResearchGate. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2016). SULFONIC ACID COUNTER IONS QUANTIFICATION IN PHARMACEUTICALS BY ION CHROMATOGRAPHY. IJPSR. Available at: [Link]
-
SciSpace. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. SciSpace. Available at: [Link]
-
ResearchGate. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. Available at: [Link]
- Google Patents. (2007). 2-phenyl benzoimidazole-5-sulfonic acid prepared with segregative 3.4-diaminobenzene sulfonic and its application in cosmetics production. Google Patents.
Sources
- 1. scbt.com [scbt.com]
- 2. Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 13. ijpsr.com [ijpsr.com]
Comparing 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid with other protein labeling reagents
For researchers, scientists, and drug development professionals, the ability to selectively tag and track proteins is fundamental to unraveling complex biological processes. The covalent attachment of a molecular label—be it a fluorophore, a biotin tag, or an affinity handle—unlocks a deeper understanding of protein localization, interaction, and function. This guide provides an in-depth comparison of common protein labeling strategies, offering a framework for selecting the optimal reagent for your experimental needs. We will delve into the mechanisms, protocols, and relative merits of established labeling chemistries.
While this guide focuses on widely adopted methods, we will also explore the theoretical potential of other reactive moieties, such as the one found in 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid, to provide a comprehensive perspective on the principles of bioconjugation.
The Landscape of Protein Labeling: Key Chemistries
The choice of a labeling reagent is dictated by the available functional groups on the protein of interest and the desired experimental outcome. The most prevalent strategies target primary amines, thiols, or employ bioorthogonal chemistries for site-specific modifications.
Amine-Reactive Labeling: The Workhorse of Bioconjugation
The most common targets for protein labeling are the primary amines found at the N-terminus of a polypeptide chain and on the side chain of lysine residues. Given the abundance of lysine in most proteins, amine-reactive reagents often result in the attachment of multiple labels.
N-Hydroxysuccinimide (NHS) Esters
N-hydroxysuccinimide esters are a popular class of amine-reactive reagents that form stable amide bonds with primary amines.[1][2] The reaction proceeds efficiently at a slightly alkaline pH (8.0-9.0), where the amino group is deprotonated and thus more nucleophilic.[3][4]
Mechanism of Amine-Reactive Labeling with NHS Esters
Caption: Reaction of a primary amine on a protein with an NHS ester to form a stable amide bond.
Experimental Protocol: General NHS Ester Labeling
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. Adjust the pH to 8.0-8.5 using a bicarbonate buffer.[3]
-
Reagent Preparation: Dissolve the NHS ester in an anhydrous organic solvent like DMSO or DMF immediately before use.[1]
-
Reaction: Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess, unreacted label by gel filtration or dialysis.
Thiol-Reactive Labeling: Targeting Cysteine Residues
The sulfhydryl group of cysteine residues provides a more specific target for protein labeling due to its lower abundance compared to lysine. This allows for more controlled, site-specific modifications.
Maleimides
Maleimides are highly selective for sulfhydryl groups, reacting via a Michael addition to form a stable thioether bond.[5][6] The reaction is most efficient at a pH range of 6.5-7.5.[7] It is crucial to ensure that cysteine residues are in their reduced form, which may require pretreatment with a reducing agent like TCEP.[8]
Mechanism of Thiol-Reactive Labeling with Maleimides
Caption: Reaction of a cysteine thiol group with a maleimide to form a stable thioether bond.
Experimental Protocol: General Maleimide Labeling
-
Protein Preparation: Dissolve the protein in a degassed, thiol-free buffer (e.g., PBS) at pH 7.0-7.5.[5] If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes.
-
Reagent Preparation: Dissolve the maleimide reagent in DMSO or DMF.[8]
-
Reaction: Add a 10- to 20-fold molar excess of the maleimide solution to the protein solution.[7]
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark.[7]
-
Purification: Separate the labeled protein from excess reagent using gel filtration or dialysis.
Bioorthogonal Labeling: Precision and Specificity
Bioorthogonal chemistries involve reactions between functional groups that are mutually reactive but inert to the biological environment. This allows for highly specific labeling in complex biological systems, including living cells.[9]
Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of click chemistry.[10][11] An azide- or alkyne-containing unnatural amino acid is first incorporated into the protein. A complementary fluorescent probe or tag with the corresponding reactive partner is then "clicked" onto the protein.[12] This method offers exceptional specificity and efficiency.
Workflow for Bioorthogonal Labeling via Click Chemistry
Caption: General workflow for site-specific protein labeling using click chemistry.
Comparative Analysis of Protein Labeling Reagents
| Feature | NHS Esters (Amine-Reactive) | Maleimides (Thiol-Reactive) | Click Chemistry (Bioorthogonal) |
| Target | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) | Azide or Alkyne |
| Specificity | Low to moderate (multiple lysines) | High (fewer cysteines) | Very high (site-specific) |
| pH Optimum | 8.0 - 9.0[3] | 6.5 - 7.5[7] | 4.0 - 11.0[11] |
| Bond Type | Amide | Thioether | Triazole |
| Advantages | Simple, robust chemistry; readily available reagents.[1] | High specificity; stable bond.[5][6] | Highly specific; bioorthogonal; can be used in living systems.[9] |
| Disadvantages | Non-specific labeling can affect protein function.[2] | Requires reduced cysteines; potential for off-target reaction at high pH. | Requires protein engineering to introduce the bioorthogonal handle. |
Theoretical Considerations for this compound
While this compound is not a commonly cited protein labeling reagent, we can analyze its structure to predict its potential reactivity. The sulfonic acid group (-SO₃H) itself is generally unreactive towards amino acid side chains under physiological conditions. However, it can be converted to a more reactive sulfonyl chloride (-SO₂Cl).
Sulfonyl Chlorides
Sulfonyl chlorides are known to react with primary amines to form stable sulfonamides.[8] This is the same principle behind reagents like Dansyl chloride, which is used for N-terminal amino acid analysis.[6][7] Therefore, a sulfonyl chloride derivative of 2-oxo-2,3-dihydro-1H-benzimidazole could theoretically be used for amine-reactive protein labeling, similar to NHS esters.
The reaction would likely require a pH of 9-10 to deprotonate the primary amines of lysine residues.[3] However, sulfonyl chlorides are also susceptible to hydrolysis, which would compete with the labeling reaction.[4]
Conclusion
The field of protein labeling offers a diverse toolkit for researchers. The choice of reagent is a critical experimental parameter that depends on the protein of interest, the desired degree of labeling, and the experimental context. While established methods like amine-reactive labeling with NHS esters and thiol-reactive labeling with maleimides are robust and widely applicable, the advent of bioorthogonal chemistries like click chemistry has opened new avenues for highly specific and controlled protein modification, even in living systems. Understanding the underlying chemistry of these reagents is paramount to designing and executing successful protein labeling experiments.
References
-
Abberior. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]
-
Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. (2015). PMC - NIH. Retrieved from [Link]
-
Specific and quantitative labeling of biomolecules using click chemistry. (2014). Frontiers in Physiology. Retrieved from [Link]
-
Labeling of a protein with fluorophores using maleimide derivitization. (2014). PubMed. Retrieved from [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
Glen Research. (2021). Application Note – Protein Labeling with NHS Esters. Glen Report 33.1. Retrieved from [Link]
-
Click Chemistry in Proteomic Investigations. (2016). PMC - PubMed Central - NIH. Retrieved from [Link]
-
Med Chem 101. (n.d.). Click Chemistry. Retrieved from [Link]
Sources
- 1. Biological Chemistry and Functionality of Protein Sulfenic Acids and Related Thiol Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation, reactivity and detection of protein sulfenic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Texas Res-X and rhodamine Red-X, new derivatives of sulforhodamine 101 and lissamine rhodamine B with improved labeling and fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation and functions of protein sulfenic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protein Labeling Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 12. Fluorescent staining for proteins on polyacrylamide gels with 5-dimethylamino-1-naphthalenesulfonyl chloride (dansyl chloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Amine Labeling: Classical NHS Esters vs. Advanced Sulfonated Reagents
In the dynamic fields of proteomics, diagnostics, and drug development, the precise covalent labeling of proteins and other biomolecules is a foundational technique.[1][2] Among the various strategies, targeting primary amines (–NH₂) on lysine residues and the N-terminus remains the most common approach due to their abundance and accessibility.[3] The success of this modification hinges on the choice of the reactive chemistry. For decades, N-hydroxysuccinimide (NHS) esters have been the workhorse for this task.[4] However, their application is not without challenges, primarily related to solubility and stability in aqueous environments.
This guide provides an in-depth comparison between the classical, often water-insoluble, NHS esters and their advanced, water-soluble sulfonated counterparts. We will explore the underlying chemistry, explain the causal factors behind experimental protocols, and provide data-driven insights to help you select the optimal reagent for your specific application. While the compound 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid is not a direct amine-labeling agent itself, its structure is representative of molecular components that can be integrated into larger reagents.[5][6] Specifically, the sulfonic acid group (–SO₃H) it contains is the key to enhancing water solubility, a principle expertly exploited in Sulfo-NHS esters.[7][8]
Section 1: The Established Standard: N-Hydroxysuccinimide (NHS) Esters
NHS esters are highly reactive compounds designed to selectively acylate primary amines, forming a stable and irreversible amide bond.[9][10] This reactivity has made them a staple in bioconjugation for creating fluorescently labeled antibodies, enzyme conjugates, and biotinylated proteins.[2]
Mechanism of Action
The reaction proceeds via nucleophilic attack on the carbonyl carbon of the ester by the primary amine. This forms a tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide linkage between the reagent and the biomolecule.[4] The optimal pH for this reaction is typically between 7.2 and 8.5.[9][11][12] Below this range, the amine is protonated (–NH₃⁺) and non-nucleophilic, while above this range, the rate of hydrolysis of the NHS ester itself increases dramatically, reducing labeling efficiency.[10][11]
Figure 1. Reaction of an NHS ester with a primary amine.
Advantages:
-
High Reactivity: Forms stable amide bonds efficiently with accessible amines.[3][4]
-
Well-Characterized: The chemistry is extensively documented and understood.
-
Commercial Availability: A vast array of NHS esters with different linkers and labels (biotin, fluorophores) are available.
Limitations:
-
Hydrolysis: The primary competing reaction is hydrolysis of the ester, which inactivates the reagent. The half-life of an NHS ester can be hours at pH 7 but drops to mere minutes at pH 8.6.[7][11][13]
-
Poor Water Solubility: Many NHS esters, particularly those with hydrophobic fluorescent dyes or linkers, have limited solubility in aqueous buffers. This necessitates the use of organic co-solvents like DMSO or DMF, which can be detrimental to protein structure and stability.[4][9][11]
Data Summary: Properties of a Typical NHS Ester
| Property | Value / Characteristic | Source(s) |
| Target Group | Primary Amines (–NH₂) | [4][11] |
| Resulting Bond | Stable Amide | [4][11] |
| Optimal Reaction pH | 7.2 - 8.5 | [9][11][12] |
| Aqueous Stability | Low; highly susceptible to hydrolysis | [11][13] |
| Solubility | Often requires organic co-solvents (DMSO, DMF) | [4][9][11] |
Section 2: Enhancing Aqueous Performance with Sulfonated Reagents (Sulfo-NHS Esters)
To overcome the solubility limitations of traditional NHS esters, sulfonated analogues (Sulfo-NHS esters) were developed. The key innovation is the addition of a negatively charged sulfonate group (–SO₃⁻) to the N-hydroxysuccinimide ring.[11]
The Role of the Sulfonic Acid Group
The sulfonic acid group is a strong acid, meaning it is deprotonated and negatively charged (–SO₃⁻) at physiological pH.[8] This charge imparts significant hydrophilicity to the molecule, making Sulfo-NHS ester reagents readily soluble in water.[11][14][15][16] This eliminates the need for organic co-solvents, simplifying protocols and creating a gentler environment for the protein being labeled.[11]
Mechanism of Action
The reaction mechanism of a Sulfo-NHS ester is identical to that of a standard NHS ester.[11] The sulfonate group is electronically isolated from the reactive ester and does not participate in the reaction; its sole purpose is to increase aqueous solubility.[11]
Figure 2. Reaction of a water-soluble Sulfo-NHS ester.
Advantages:
-
High Water Solubility: Reagents dissolve directly in aqueous reaction buffers, avoiding organic solvents that can denature proteins.[11]
-
Ideal for Cell Surface Labeling: The negative charge prevents the reagent from permeating cell membranes, allowing for the specific labeling of extracellular proteins.[11]
-
Simplified Protocols: Eliminates the step of dissolving the reagent in an organic solvent before adding it to the reaction.
Limitations:
-
Stability: While eliminating organic solvents is a major benefit, Sulfo-NHS esters are still susceptible to hydrolysis, and some studies suggest their half-life in aqueous solution may be slightly shorter than their non-sulfonated counterparts under identical conditions.[17]
-
Cost: Sulfo-NHS reagents are often more expensive due to a more complex synthesis.
Section 3: Head-to-Head Comparison and Experimental Protocols
Choosing between NHS and Sulfo-NHS esters depends critically on the nature of your biomolecule and the experimental context.
Comparative Efficacy Data
| Feature | NHS Ester | Sulfo-NHS Ester | Rationale & Causality |
| Solvent Requirement | Required (DMSO/DMF) | Not required (Aqueous Buffer) | The sulfonate group on Sulfo-NHS imparts high water solubility.[11] |
| Reaction Environment | Aqueous + Organic Co-solvent | Fully Aqueous | Eliminating organic solvents is gentler on protein structure. |
| Cell Permeability | Permeable (if hydrophobic) | Impermeable | The negative charge of the sulfonate group prevents passive diffusion across the lipid bilayer.[11] |
| Hydrolytic Half-Life (pH 7.0, 0-4°C) | ~4-5 hours | ~4-5 hours (similar) | Both ester types are susceptible to hydrolysis; the core reactive group is the same.[7][11][13] |
| Hydrolytic Half-Life (pH 8.6, 4°C) | ~10 minutes | ~10 minutes (similar) | The rate of hydrolysis increases dramatically for both with rising pH.[7][11][13] |
| Primary Application | General protein labeling, intracellular labeling | Cell surface labeling, labeling of solvent-sensitive proteins | The choice is driven by solubility needs and localization requirements. |
Experimental Workflow Comparison
The primary difference in the experimental workflow is the initial reagent preparation step.
Figure 3. Comparison of experimental workflows.
Detailed Experimental Protocol: General Protein Labeling
This protocol provides a self-validating system for labeling an antibody (e.g., IgG, ~150 kDa) as a representative protein. The key control point is ensuring the buffer systems are free of extraneous primary amines.
Materials:
-
Antibody (or protein of interest) at 1-10 mg/mL.
-
Buffer: Phosphate-Buffered Saline (PBS) or Bicarbonate buffer (0.1 M, pH 8.3-8.5). Crucially, do not use buffers containing primary amines like Tris or glycine. [10][12]
-
Reagent: NHS or Sulfo-NHS ester of your desired label.
-
Solvent (for NHS ester only): Anhydrous, amine-free DMSO or DMF.[9]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification: Desalting column (e.g., Sephadex G-25) equilibrated with storage buffer (e.g., PBS).
Procedure:
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer at the desired concentration. If the stock buffer contains Tris or other amines, exchange it into the reaction buffer (e.g., PBS, pH 7.4-8.3) using a desalting column or dialysis. The optimal pH is a trade-off: higher pH increases amine reactivity but also accelerates reagent hydrolysis. A pH of 8.3 is a common starting point.[9][10]
-
-
Reagent Preparation (The Key Difference):
-
For Sulfo-NHS Esters: Immediately before use, weigh the required amount of reagent and dissolve it directly in the reaction buffer to a known concentration (e.g., 10 mg/mL).[18] The aqueous solution is unstable and should be used without delay.[18]
-
For NHS Esters: Immediately before use, weigh the required amount of reagent and dissolve it in a minimal volume of high-quality, anhydrous DMSO or DMF.[9] A stock concentration of 10 mg/mL is typical. This stock can be stored at -20°C for 1-2 months if properly sealed to prevent moisture contamination.[10]
-
-
Calculate Molar Excess:
-
Determine the molar ratio of labeling reagent to protein. A 10- to 20-fold molar excess of reagent over protein is a common starting point for antibody labeling.[18] This must be optimized for each protein to achieve the desired degree of labeling (DOL).
-
Example Calculation: For 1 mg of IgG (150,000 Da) and a 10-fold molar excess of a 500 Da NHS ester:
-
Moles of IgG = (1 x 10⁻³ g) / (150,000 g/mol ) = 6.67 nmol
-
Moles of NHS ester = 10 * 6.67 nmol = 66.7 nmol
-
Mass of NHS ester = 66.7 x 10⁻⁹ mol * 500 g/mol = 33.4 µg
-
-
-
Labeling Reaction:
-
Quenching:
-
Stop the reaction by adding a quenching buffer containing a primary amine. Add Tris-HCl to a final concentration of 20-50 mM and incubate for 15-30 minutes. This will react with and consume any remaining active ester.
-
-
Purification:
-
Separate the labeled protein from excess reagent and reaction byproducts using a desalting column.
-
Monitor the column fractions by absorbance at 280 nm (for protein) and the appropriate wavelength for your label (e.g., 495 nm for FITC). The first peak to elute will be the high-molecular-weight protein conjugate.
-
-
Characterization (Self-Validation):
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at A₂₈₀ and the λₘₐₓ of the dye. This confirms the success of the conjugation.
-
Conclusion and Recommendations
The choice between classical NHS esters and water-soluble Sulfo-NHS esters is a clear example of how optimizing a reagent's physical properties can profoundly impact experimental design and success.
-
Choose a classical NHS ester when:
-
Your protein is robust and tolerant of small amounts of organic co-solvents.
-
You are performing intracellular labeling where membrane permeability is desired.
-
Cost is a primary constraint.
-
-
Choose a Sulfo-NHS ester when:
-
Your protein is sensitive to organic solvents or prone to aggregation.
-
You are specifically targeting proteins on the outer surface of a cell.
-
You require a simplified, fully aqueous workflow.
-
By understanding the fundamental chemistry of these reagents—particularly the critical role of solubility and the competing hydrolysis reaction—researchers can make informed decisions, optimize protocols, and generate reliable, high-quality bioconjugates for their downstream applications.
References
-
Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. (n.d.). PubMed. Retrieved from [Link]
-
Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (n.d.). Glen Research. Retrieved from [Link]
-
Protocol: NHS Ester Labeling of Amino-Biomolecules. (n.d.). Interchim. Retrieved from [Link]
-
Site-Specific Bioconjugation Approaches for Enhanced Delivery of Protein Therapeutics and Protein Drug Carriers. (2020). ACS Publications. Retrieved from [Link]
-
What Does Water-based Crosslinker Do? (2023). SINOYQX. Retrieved from [Link]
-
Protein Conjugation and Labeling. (n.d.). Biocompare. Retrieved from [Link]
-
Bioconjugation Techniques. (n.d.). McGill University. Retrieved from [Link]
-
The Role of Water-Soluble Crosslinkers in Modern Material Science. (2025). Medium. Retrieved from [Link]
-
NHS and Sulfo-NHS. (n.d.). Fisher Scientific. Retrieved from [Link]
-
NHS and Sulfo-NHS. (n.d.). ResearchGate. Retrieved from [Link]
-
Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. (n.d.). MDPI. Retrieved from [Link]
-
How to Use a Crosslinker with Water-Based Finishes. (2024). Target Coatings. Retrieved from [Link]
-
Determine the Reactivity of NHS Esters on Biotinylation and Crosslinkering Reagents. (n.d.). G-Biosciences. Retrieved from [Link]
-
15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents. (2023). ACS Publications. Retrieved from [Link]
-
Water-soluble cellulose ether derivatives. (2023). Kima Chemical. Retrieved from [Link]
-
Using sulfonic acid as a blocking group. (2018). YouTube. Retrieved from [Link]
-
Sulfonic Acids Uses in Modern Chemistry. (2024). Horizon Chemical Blog. Retrieved from [Link]
-
2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride. (n.d.). PubChem. Retrieved from [Link]
-
Compound 2-oxo-N-(1-phenylethyl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide. (n.d.). MolPort. Retrieved from [Link]
-
2,3-DIHYDRO-2-THIOXO-1H-BENZIMIDAZOLE-5-SULFONIC ACID. (n.d.). precisionFDA. Retrieved from [Link]
-
How can I modify sulfonic acid group? (2018). ResearchGate. Retrieved from [Link]
-
Sulfonic acid: key drug design elements with potent, broad-ranging pharmacological activities. (2023). PubMed. Retrieved from [Link]
-
1H-Benzimidazole-5-sulfonic acid, 2-[4-[(1,3-dioxo-3-phenylpropyl)amino]phenyl]. (n.d.). US EPA. Retrieved from [Link]
-
Facile crystallization of 2-phenyl benzimidazole-5-sulfonic acid. (n.d.). Springer. Retrieved from [Link]
-
2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]
- 4. glenresearch.com [glenresearch.com]
- 5. scbt.com [scbt.com]
- 6. Compound 2-oxo-N-(1-phenylethyl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide -... [chemdiv.com]
- 7. researchgate.net [researchgate.net]
- 8. hori-chem.com [hori-chem.com]
- 9. interchim.fr [interchim.fr]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. What Does Water-based Crosslinker Do? - SINOYQX | World’s No.2 Melamine Foam Manufacturer | Resin & Magic Sponge Supplier [sinoyqx.com]
- 15. nbinno.com [nbinno.com]
- 16. covachem.com [covachem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mesoscale.com [mesoscale.com]
A Comparative Guide to Benzimidazole-Based Photo-Reactive Cross-Linkers in Structural Biology
For researchers, scientists, and drug development professionals, the quest to elucidate the three-dimensional structures of proteins and their complexes is paramount. Chemical cross-linking, coupled with mass spectrometry (XL-MS) or other structural biology techniques like cryo-electron microscopy (cryo-EM) and X-ray crystallography, has emerged as a powerful tool to capture transient interactions and provide distance constraints for structural modeling.[1][2][3][4] This guide provides a comparative analysis of a novel, proposed class of benzimidazole-based photo-reactive cross-linkers against established alternatives, offering insights into their potential advantages and applications in modern structural biology.
Introduction: The Need for Precision in Capturing Protein Interactions
The dynamic nature of protein interactions necessitates sophisticated tools to "freeze" these fleeting moments for detailed study.[4][5] Chemical cross-linkers are bifunctional reagents that form covalent bonds between amino acid residues in close proximity, effectively creating a molecular snapshot of a protein's structure or its interaction with other molecules.[2][5] The choice of cross-linker is critical and depends on the specific application, including the desired reactivity, spacer arm length, and whether the cross-linking reaction needs to be triggered at a specific time point.
Photo-reactive cross-linkers are particularly advantageous as they remain inert until activated by UV light, allowing for precise temporal control of the cross-linking reaction.[6] This guide introduces a hypothetical, yet chemically plausible, benzimidazole-based diazirine cross-linker, and compares its potential performance with widely used amine-reactive and other photo-reactive cross-linkers.
The Architecture of a Novel Benzimidazole-Diazirine Cross-Linker
The proposed benzimidazole-based cross-linker integrates the unique properties of the benzimidazole scaffold with the efficiency of diazirine photochemistry. Benzimidazole derivatives are known for their presence in biologically active molecules and their unique fluorescent properties.[7] Diazirines are a newer class of photo-activatable groups that are more stable than traditional aryl azides and can be activated with long-wave UV light (330-370 nm), which is less damaging to biological samples.[6][8]
The proposed structure is a heterobifunctional cross-linker with three key components:
-
An N-hydroxysuccinimide (NHS) ester: For specific reaction with primary amines (lysine residues and N-termini).
-
A benzimidazole core: Potentially offering unique spectroscopic properties and influencing the local chemical environment.
-
A diazirine group: For photo-activated, non-specific cross-linking to any nearby amino acid residue upon UV irradiation.
Below is a conceptual workflow for the application of such a cross-linker.
Caption: Workflow for using a heterobifunctional benzimidazole-diazirine cross-linker.
Comparative Analysis of Cross-Linkers
The effectiveness of a cross-linker is determined by its chemical properties and performance in a given biological context. Here, we compare our proposed benzimidazole-diazirine cross-linker (BDC) with two classes of widely used cross-linkers: homobifunctional NHS esters and other photo-reactive cross-linkers.
Benzimidazole-Diazirine vs. Homobifunctional NHS Esters
Homobifunctional NHS esters, such as DSS and BS3, are popular for their simplicity and high reactivity towards primary amines.[9]
| Feature | Benzimidazole-Diazirine (Proposed) | DSS (Disuccinimidyl suberate) / BS3 (Bis(sulfosuccinimidyl) suberate) |
| Reactive Groups | NHS ester (amine-reactive), Diazirine (photo-reactive) | Two NHS esters (amine-reactive) |
| Reaction Type | Heterobifunctional | Homobifunctional |
| Control | Two-step, temporally controlled activation | One-step, immediate reaction |
| Specificity | One end specific for amines, the other non-specific | Both ends specific for amines |
| Key Advantage | Captures interactions with proteins lacking accessible lysines at the interface. | Simple, robust, and well-characterized. |
| Potential Drawback | Requires UV activation setup. | Can lead to polymerization and may miss interactions not involving lysines. |
| Spacer Arm Length | Can be synthesized with various lengths. | Fixed (e.g., DSS: 11.4 Å). |
Benzimidazole-Diazirine vs. Other Photo-Reactive Cross-Linkers
Aryl azides are a more traditional class of photo-reactive cross-linkers, while other diazirine-based linkers without the benzimidazole core are also available.
| Feature | Benzimidazole-Diazirine (Proposed) | Aryl Azide-based (e.g., NHS-Azide) | Non-Benzimidazole Diazirine (e.g., SDA) |
| Photo-reactive Group | Diazirine | Aryl Azide | Diazirine |
| Activation Wavelength | ~350 nm | 254-300 nm | ~350 nm |
| Stability | High stability in ambient light. | Lower stability, requires dark conditions. | High stability in ambient light. |
| Reactive Intermediate | Carbene | Nitrene | Carbene |
| Byproducts | Minimal | Can have complex side reactions. | Minimal |
| Potential Unique Feature | Benzimidazole core may provide fluorescent properties for detection. | Well-established chemistry. | Efficient and clean photo-chemistry.[8] |
Experimental Protocols
The following are generalized protocols. Optimization is crucial for specific applications.
Protocol for In Vitro Cross-Linking with a Benzimidazole-Diazirine Cross-linker
This protocol is designed for purified protein complexes.
-
Reagent Preparation: Dissolve the benzimidazole-diazirine cross-linker in anhydrous DMSO to a stock concentration of 10-50 mM.
-
Amine-Reactive Labeling (Step 1):
-
Incubate the purified "bait" protein (1-10 µM) with a 10-50 fold molar excess of the cross-linker in an amine-free buffer (e.g., HEPES or PBS, pH 7.5) for 30-60 minutes at room temperature in the dark.
-
Quench the reaction by adding an amine-containing buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM.
-
Remove excess, unreacted cross-linker by dialysis or using a desalting column.
-
-
Protein Interaction and Photo-Cross-Linking (Step 2):
-
Add the "prey" protein or ligand to the labeled "bait" protein and incubate under conditions that favor complex formation.
-
Transfer the sample to a shallow, uncovered vessel (e.g., a petri dish on ice).
-
Irradiate the sample with UV light at 350 nm for 5-15 minutes. The distance from the lamp and the irradiation time should be optimized.[8]
-
-
Analysis:
-
Analyze the cross-linked products by SDS-PAGE to observe higher molecular weight bands.
-
For XL-MS, the cross-linked sample is subjected to in-solution or in-gel tryptic digestion, followed by LC-MS/MS analysis to identify the cross-linked peptides.[10]
-
Protocol for In Vivo Cross-Linking in Cultured Cells
This protocol is for capturing protein interactions within a cellular environment.
-
Cell Culture: Grow cells to the desired confluency.
-
Cross-linker Addition:
-
Wash the cells with PBS.
-
Add the membrane-permeable version of the benzimidazole-diazirine cross-linker (without a sulfo-group) to the cell culture medium at a final concentration of 100-500 µM.
-
Incubate for 1-2 hours to allow for cell penetration and labeling of intracellular proteins.
-
-
Photo-activation:
-
Wash the cells with PBS to remove excess cross-linker.
-
Irradiate the cells with 350 nm UV light for 1-5 minutes.
-
-
Cell Lysis and Analysis:
Data Analysis and Interpretation
The analysis of cross-linking data, particularly from XL-MS experiments, requires specialized software to identify the cross-linked peptide pairs from the complex MS/MS spectra.
Caption: Data analysis workflow for a typical XL-MS experiment.
The identified cross-links provide distance constraints that can be used to:
-
Map protein-protein interaction interfaces.
-
Model the 3D structure of proteins and protein complexes.
-
Characterize conformational changes in proteins.[13]
Conclusion and Future Perspectives
While homobifunctional amine-reactive cross-linkers remain the workhorses of structural biology, the development of sophisticated photo-reactive cross-linkers offers unparalleled control and versatility. A novel benzimidazole-based diazirine cross-linker, as proposed in this guide, could provide several advantages, including high stability, efficient photo-activation at a biologically gentle wavelength, and the potential for integrated fluorescent detection. The combination of specific amine-reactivity and promiscuous photo-activation makes such heterobifunctional reagents powerful tools for exploring complex protein interaction networks. As structural biology continues to tackle increasingly complex and dynamic systems, the innovation of chemical tools, like the cross-linkers discussed herein, will be indispensable.
References
- Bruce, J. E., et al. (2021). Systems structural biology measurements by in vivo cross-linking with mass spectrometry. Nature Protocols, 16(11), 5096-5126. [URL: https://www.washington.edu/research/protocols/systems-structural-biology-measurements-by-in-vivo-cross-linking-with-mass-spectrometry/]
- Chavez, J. D., et al. (2016). Systems structural biology measurements by in vivo cross-linking with mass spectrometry. Cell Reports, 17(3), 914-924. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5548421/]
- Lössl, P., et al. (2014). A comparative cross-linking strategy to probe conformational changes in protein complexes. Journal of Visualized Experiments, (91), e51883. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4828062/]
- Iacobucci, C., et al. (2021). In vivo cross-linking mass spectrometry for protein and complex structural analysis. Nature Protocols, 16(2), 946-976. [URL: https://www.bruce.gs.washington.edu/protocols/Iacobucci_et_al_2021.pdf]
- Sinz, A. (2014). Cleavable Cross-Linker for Protein Structure Analysis: Reliable Identification of Cross-Linking Products by Tandem MS. Analytical Chemistry, 86(15), 7213-7216. [URL: https://pubs.acs.org/doi/10.1021/ac502075q]
- Wang, H., et al. (2022). Characterization of In Vivo Protein Complexes via Chemical Cross-Linking and Mass Spectrometry. Analytical Chemistry, 94(3), 1537-1542. [URL: https://escholarship.org/uc/item/4p27p41v]
- Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 121(23), 14389-14441. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.1c00448]
- Interchim. (n.d.). Diazirine crosslinkers. [URL: https://www.interchim.fr/ft/B/BA535.pdf]
- Li, Z., et al. (2018). Recent Development of Photo-Cross-Linkers as Tools for Biomedical Research. CHIMIA International Journal for Chemistry, 72(5), 309-314. [URL: https://chimia.ch/chimia/article/view/2018_309]
- Rappsilber, J. (2011). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of Structural Biology, 173(3), 530-540. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3062758/]
- AxisPharm. (n.d.). Diazirine Linkers, Photo Induced Cross Linking, Photoreactive Linker. [URL: https://axispharm.com/diazirine-linkers/]
- Addepalli, A. (2015). Development of Diazirine-based crosslinking agents for covalently linking protein. University of Huddersfield. [URL: https://eprints.hud.ac.uk/id/eprint/26671/]
- Thermo Fisher Scientific. (n.d.). Photoreactive Crosslinker Chemistry. [URL: https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/photoreactive-crosslinker-chemistry.html]
- Chen, Z., et al. (2016). Chemical cross-linking in the structural analysis of protein assemblies. FEBS Journal, 283(23), 4286-4300. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5123955/]
- Scalmani, G., & Frisch, M. J. (2010). Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies. Journal of the American Society for Mass Spectrometry, 21(8), 1361-1372. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2921868/]
- The Bumbling Biochemist. (2021, November 17). Protein-protein crosslinking - an overview with emphasis on structural biology uses. YouTube. [URL: https://www.youtube.
- Thermo Fisher Scientific. (n.d.). Crosslinking Protein Interaction Analysis. [URL: https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/crosslinking-protein-interaction-analysis.html]
- Arad, T., et al. (2010). Cross-linking with bifunctional reagents and its application to the study of the molecular symmetry and the arrangement of subunits in hexameric protein oligomers. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(4), 830-838. [URL: https://pubmed.ncbi.nlm.nih.gov/20005307/]
- Fasold, H., et al. (1971). Bifunctional reagents for the crosslinking of proteins. Angewandte Chemie International Edition in English, 10(11), 795-801. [URL: https://pubmed.ncbi.nlm.nih.gov/5001715/]
- CovaChem. (n.d.). Homobifunctional Crosslinkers. [URL: https://covachem.com/homobifunctional-crosslinkers]
- Reva, I., & Lapinski, L. (2023). Dual Photochemistry of Benzimidazole. The Journal of Organic Chemistry, 88(5), 2947-2957. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c02821]
- Yu, C., & Huang, L. (2018). Crosslinking mass spectrometry: A link between structural biology and systems biology. Mass Spectrometry Reviews, 37(5), 585-599. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5685891/]
- Kowalczyk, A., et al. (2020). Benzimidazole as a structural unit in fluorescent chemical sensors: the hidden properties of a multifunctional heterocyclic scaffold. Journal of Materials Chemistry C, 8(3), 834-850. [URL: https://www.researchgate.net/publication/338148972_Benzimidazole_as_a_structural_unit_in_fluorescent_chemical_sensors_the_hidden_properties_of_a_multifunctional_heterocyclic_scaffold]
- Kumar, A., et al. (2020). Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. PLoS ONE, 15(7), e0235475. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7337328/]
- Thiruvalluvar, A., et al. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. IntechOpen. [URL: https://www.intechopen.com/chapters/66180]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical cross-linking in the structural analysis of protein assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crosslinking mass spectrometry: A link between structural biology and systems biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 架橋タンパク質相互作用解析法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. interchim.fr [interchim.fr]
- 9. covachem.com [covachem.com]
- 10. iscrm.uw.edu [iscrm.uw.edu]
- 11. escholarship.org [escholarship.org]
- 12. Systems structural biology measurements by in vivo cross-linking with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comparative cross-linking strategy to probe conformational changes in protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity analysis of antibodies raised against 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid modified peptides
Topic: Cross-reactivity analysis of antibodies raised against 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid modified peptides.
Introduction: The Critical Need for Specificity in Modified Peptide Detection
In the landscape of drug development and proteomics, the study of post-translational modifications (PTMs) and other peptide conjugates is paramount. These modifications can dramatically alter a peptide's function, stability, and immunogenicity. A significant challenge lies in the development of highly specific analytical tools to detect and quantify these modified molecules. This guide focuses on a specific, novel modification: the conjugation of this compound to a peptide backbone.
The generation of antibodies targeting this unique chemical moiety offers a powerful method for detection. However, the ultimate utility of such an antibody is dictated by its specificity. Cross-reactivity, the binding of an antibody to molecules other than its intended target, can lead to false positives, inaccurate quantification, and misinterpreted biological effects.[1][2] This guide provides a comprehensive framework for the rigorous analysis of antibody cross-reactivity against this novel modification, comparing the antibody-based approach with orthogonal methods and providing the experimental foundation for confident and reproducible results.
Part 1: The Foundation - Strategic Design of the Immunogen
The specificity of an antibody begins with the design of the immunogen. Since small modified peptides are typically not immunogenic on their own, they must be conjugated to a larger carrier protein.[3][4][5] The strategic choices made here are critical for directing the immune response specifically to the modification and its immediate peptide context.
Causality in Immunogen Design: Our goal is to present the 2-oxo-benzimidazole sulfonic acid modification as the dominant epitope. The surrounding peptide sequence is secondary but important for providing a consistent structural context.
-
Peptide Selection: A carrier peptide of 10-20 amino acids is optimal.[6] This length is sufficient to present the modification without introducing excessive, potentially cross-reactive, native peptide epitopes. The sequence should be relatively simple and lack complex secondary structures or other modification sites.
-
Site of Modification: The modification is synthetically introduced onto a specific amino acid. For this guide, we will assume conjugation to the epsilon-amino group of a lysine residue.
-
Carrier Protein Choice: Keyhole Limpet Hemocyanin (KLH) is the preferred carrier due to its large size and high immunogenicity in mammalian hosts.[3][4] Bovine Serum Albumin (BSA) is a common alternative.[7]
-
Conjugation Chemistry: To ensure consistent orientation, the peptide is synthesized with a terminal cysteine residue. A heterobifunctional crosslinker, such as Sulfo-SMCC, is used to first activate the carrier protein (KLH) by reacting with its amine groups. The maleimide group on the activated KLH then forms a stable thioether bond with the peptide's terminal cysteine.[4][7] This directed conjugation prevents the modification itself from being obscured by the linkage to the carrier.
Diagram: Immunogen Preparation and Screening Workflow
Caption: Workflow for immunogen design, conjugation, and initial antibody screening.
Part 2: The Gauntlet - Experimental Analysis of Cross-Reactivity
Once a panel of putative antibodies is generated, they must undergo rigorous testing to define their binding profile. We will employ two gold-standard, complementary techniques: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for high-throughput screening and Surface Plasmon Resonance (SPR) for detailed kinetic analysis.
A. Competitive ELISA: Mapping the Binding Specificity
Competitive ELISA is a powerful method to determine the specificity of an antibody by measuring how effectively various competitor peptides inhibit the binding of the antibody to its immobilized target.[3][8][9] A strong, specific antibody will be inhibited only by the correctly modified peptide.
Experimental Rationale: The degree of signal reduction in the assay is directly proportional to the affinity of the antibody for the free competitor peptide in the solution.[10] By testing a panel of competitors, we can precisely map what the antibody recognizes.
Competitor Peptide Panel:
| Competitor ID | Description | Purpose |
| CP-Target | Peptide with 2-oxo-benzimidazole-sulfonic acid | Positive Control / Self-inhibition |
| CP-Unmodified | Unmodified backbone peptide | Assess binding to the peptide sequence alone |
| CP-Analog-1 | Peptide with a structurally similar modification (e.g., Benzimidazole) | Assess fine chemical structure discrimination |
| CP-Analog-2 | Peptide with a different modification on the same Lysine (e.g., Acetylation) | Assess specificity for the target modification vs. other PTMs |
| CP-Scrambled | Scrambled peptide sequence with the target modification | Assess dependence on the local peptide context |
Protocol: Competitive ELISA
-
Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of the target peptide conjugated to a non-immunizing carrier (e.g., BSA) at 2 µg/mL in coating buffer (0.05M Carbonate-Bicarbonate, pH 9.6). Incubate overnight at 4°C.[3]
-
Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL/well of Blocking Buffer (5% non-fat dry milk or 1% BSA in PBS). Incubate for 1-2 hours at 37°C.[3]
-
Washing: Repeat the wash step.
-
Competitive Incubation:
-
Prepare a serial dilution of each competitor peptide (from 1 mM to 1 pM) in Dilution Buffer (PBS, 0.1% BSA).
-
In a separate "pre-incubation" plate, mix 50 µL of each competitor dilution with 50 µL of the primary antibody (at a fixed, pre-determined concentration, e.g., its EC50 value).
-
Incubate this mixture for 1-2 hours at 37°C to allow the antibody-competitor binding to reach equilibrium.[3]
-
-
Transfer to Assay Plate: Transfer 100 µL of the pre-incubated antibody/competitor mixture to the corresponding wells of the washed, coated assay plate. Incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step.
-
Secondary Antibody: Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat Anti-Rabbit IgG), diluted in Dilution Buffer. Incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step (5 times).
-
Detection: Add 100 µL/well of TMB substrate. Allow color to develop in the dark (15-30 minutes).[3]
-
Stopping Reaction: Stop the reaction by adding 50 µL/well of Stop Solution (e.g., 2N H₂SO₄).
-
Readout: Read the absorbance at 450 nm on a microplate reader.
Diagram: Principle of Competitive ELISA
Caption: High competitor affinity sequesters the antibody, reducing signal.
Interpreting the Data: The results are plotted as % Inhibition vs. Competitor Concentration. The IC50 value (the concentration of competitor that inhibits 50% of the antibody binding) is calculated for each peptide.
Hypothetical Data Summary:
| Competitor ID | Description | IC50 Value | Interpretation |
| CP-Target | Target Modification | 1.5 nM | High affinity for the intended target. |
| CP-Unmodified | Unmodified Peptide | > 100 µM | Highly specific; negligible binding to the peptide backbone. |
| CP-Analog-1 | Benzimidazole | 850 nM | Low cross-reactivity; antibody discriminates the oxo- and sulfonic acid groups. |
| CP-Analog-2 | Acetyl-Lysine | > 100 µM | Highly specific; does not recognize other common lysine modifications. |
| CP-Scrambled | Scrambled + Mod | 25 µM | Moderate cross-reactivity; recognition is enhanced by the local peptide sequence. |
An ideal antibody would show a very low IC50 for CP-Target and extremely high (>1000-fold) IC50 values for all other competitors.
B. Surface Plasmon Resonance (SPR): A Kinetic Deep Dive
SPR provides real-time, label-free analysis of binding kinetics, revealing the association (k_a) and dissociation (k_d) rates that constitute the overall affinity (K_D).[11][12][13] This is a lower-throughput but more detailed alternative to ELISA.
Experimental Rationale: By immobilizing the antibody and flowing different peptides over the sensor surface, we can precisely measure the on- and off-rates of the interaction. A specific interaction is characterized by a fast association rate and a slow dissociation rate with the target peptide, and negligible binding with off-target peptides.
Protocol: SPR Cross-Reactivity Analysis
-
Chip Preparation: Use a sensor chip suitable for antibody capture (e.g., a Protein A/G chip).
-
Antibody Immobilization: Inject the antibody over the sensor surface to achieve a stable capture level.
-
Analyte Injection (Kinetics):
-
Inject a series of concentrations (e.g., 0.1 nM to 100 nM) of the CP-Target peptide over the surface to determine the baseline kinetics (k_a, k_d, K_D).
-
Regenerate the surface between each injection cycle using a low-pH buffer (e.g., glycine-HCl, pH 2.0) to remove the bound peptide without denaturing the captured antibody.
-
-
Cross-Reactivity Testing:
-
Inject a high concentration (e.g., 1 µM) of each off-target competitor peptide (CP-Unmodified , CP-Analog-1 , etc.) over the immobilized antibody.
-
Measure the binding response. A specific antibody should show a minimal or non-existent signal for these off-target analytes.
-
-
Data Analysis: Fit the sensorgram data from the target peptide injections to a suitable binding model (e.g., 1:1 Langmuir) to calculate k_a, k_d, and K_D. For off-target peptides, report the maximum response units (RU) at the tested concentration.
Hypothetical Data Summary:
| Analyte Peptide | Concentration | k_a (1/Ms) | k_d (1/s) | K_D (nM) | Interpretation |
| CP-Target | 0.1-100 nM | 2.5 x 10⁵ | 3.8 x 10⁻⁴ | 1.52 | Specific, high-affinity binding with slow dissociation. |
| CP-Unmodified | 1 µM | No Binding | No Binding | N/A | Excellent specificity; no recognition of the peptide backbone. |
| CP-Analog-1 | 1 µM | Weak Binding | Fast Dissociation | > 800 | Minimal cross-reactivity with a structurally similar analog. |
This kinetic data provides definitive, quantitative evidence of the antibody's specificity, complementing the higher-throughput ELISA screening.
Part 3: The Alternative - Comparison with Mass Spectrometry
While highly specific antibodies are powerful tools, they are not the only option. Mass Spectrometry (MS) is a robust, orthogonal method for the direct detection and quantification of modified peptides.[1][2][11]
How it Works: MS separates ions based on their mass-to-charge ratio (m/z). A peptide modification results in a predictable mass shift. For example, the this compound moiety (C₇H₆N₂O₄S, MW ≈ 214.2 Da) would add a specific mass to the lysine residue it modifies. Tandem MS (MS/MS) can then fragment the peptide to confirm the identity of the peptide and pinpoint the exact site of modification.[1][9]
Objective Comparison: Antibody vs. Mass Spectrometry
| Feature | Antibody-Based Assays (ELISA/SPR) | Mass Spectrometry (LC-MS/MS) |
| Specificity | Dependent on rigorous validation; potential for off-target binding. | Extremely high; based on precise mass-to-charge ratio and fragmentation patterns. |
| Sensitivity | Can be extremely high (pM to fM range). | High, but can be limited by sample complexity and ionization efficiency. |
| Quantification | Relative to semi-quantitative (ELISA), or requires complex standard curves. | Can be highly quantitative, especially with stable isotope-labeled standards. |
| Discovery | Can only detect the specific modification it was raised against. | Unbiased; can identify the target modification and discover other, unknown modifications simultaneously.[11] |
| Throughput | High (ELISA can run hundreds of samples per day). | Lower; requires more sample preparation and longer instrument run times per sample. |
| Equipment Cost | Moderate (plate readers) to High (SPR). | Very High. |
| Ease of Use | Well-established, routine laboratory techniques. | Requires specialized expertise for operation and complex data analysis. |
References
- MtoZ Biolabs. (n.d.). MS for detecting post-translational modifications of proteins.
-
Nielsen, M. L., et al. (2006). Unbiased detection of posttranslational modifications using mass spectrometry. Nature Methods, 3(10), 809-812. [Link]
-
Zhang, H., et al. (2013). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. Journal of Amino Acids, 2013, 314943. [Link]
- JPT Peptide Technologies. (n.d.). Protein Conjugates / Immunogenic Peptides.
- Creative Diagnostics. (n.d.). Competitive ELISA Protocol.
- Waters Corporation. (n.d.). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE.
- G-Biosciences. (2016). Coupling to Carrier Proteins: An Overview.
- Pacific Immunology. (n.d.). Carrier Protein Conjugation.
- Posnett, D. N. (1994). Conjugation of Peptides to Carrier Proteins via Glutaraldehyde. In: B.A. Levine & J.M. Gallagher (Eds.), Immunochemical Protocols. Humana Press.
- Creative Proteomics. (n.d.). Protocol for Competitive ELISA.
- Abcam. (n.d.). Tips for designing a good peptide immunogen.
- CUSABIO. (n.d.). Anti-peptide antibodies.
-
Liddell, J. E. (2019). Peptides, Antibodies, Peptide Antibodies and More. International Journal of Molecular Sciences, 20(11), 2754. [Link]
- Boster Biological Technology. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding.
- Proteintech Group. (n.d.). How do I know if the antibody will cross-react?.
- Reichert. (n.d.). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions.
- Jackson ImmunoResearch. (n.d.). An Introduction to Surface Plasmon Resonance.
- Thermo Fisher Scientific. (n.d.). Overview of ELISA.
- GenScript. (n.d.). Antibody and T Cell Epitope Mapping.
- GE Healthcare. (n.d.). Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. Retrieved from GE Healthcare Life Sciences website.
- Wikipedia. (n.d.). Epitope mapping.
- Affinité Instruments. (2021). SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins.
Sources
- 1. MS for detecting post-translational modifications of proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpt.com [jpt.com]
- 4. pacificimmunology.com [pacificimmunology.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-peptide antibodies - Nanbiosis [nanbiosis.es]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. waters.com [waters.com]
- 10. Peptide Conjugation - An Overview of Peptide Conjugates [altabioscience.com]
- 11. Unbiased detection of posttranslational modifications using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthetic immune reagents as alternatives to antibodies [lubio.ch]
- 13. scbt.com [scbt.com]
A Senior Application Scientist's Guide to Derivatization Efficiency for Quantitative Analysis of 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid
Introduction: The Analytical Imperative for Derivatizing 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid
In the landscape of pharmaceutical development and metabolite analysis, the accurate quantification of polar compounds such as this compound presents a significant analytical challenge. Its inherent polarity, a consequence of the sulfonic acid moiety, often leads to poor retention on conventional reversed-phase high-performance liquid chromatography (HPLC) columns and can result in suboptimal ionization efficiency in mass spectrometry (MS). Chemical derivatization emerges as a pivotal strategy to surmount these obstacles. By chemically modifying the sulfonic acid functional group, we can enhance the analyte's chromatographic behavior, improve its detectability, and ultimately achieve more robust and sensitive quantitative methods.
This guide provides an in-depth, objective comparison of the derivatization efficiency of this compound using a selection of amine-containing reagents. The core of this analysis is the conversion of the parent sulfonic acid to its more reactive sulfonyl chloride intermediate, which is then coupled with various nucleophilic amines. We will explore the experimental workflows, present a framework for quantifying derivatization efficiency, and offer insights into selecting the optimal derivatization strategy for your research needs.
The Lynchpin of Derivatization: Synthesis of 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride
The cornerstone of the derivatization strategies discussed herein is the conversion of the sulfonic acid to its corresponding sulfonyl chloride. This transformation activates the sulfonyl group, rendering it susceptible to nucleophilic attack by amines. Commercially available 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride serves as the ideal starting material for these comparative experiments, ensuring consistency and bypassing the need for in-lab synthesis and purification of this reactive intermediate.
Comparative Experimental Workflow for Derivatization Efficiency
To objectively assess the efficiency of different derivatizing agents, a standardized experimental workflow is paramount. This workflow is designed to systematically evaluate the reaction yield and provide a clear basis for comparison.
Figure 1: A generalized experimental workflow for the comparative analysis of derivatization efficiency.
Experimental Protocols
The following protocols detail the derivatization reactions with three distinct amine-containing reagents, each chosen to represent a different class of nucleophile and offer unique analytical advantages.
Protocol 1: Derivatization with Propylamine (Aliphatic Amine)
This reaction serves as a baseline to evaluate the fundamental reactivity of the sulfonyl chloride with a simple aliphatic amine.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride in anhydrous acetonitrile.
-
Prepare a 100 mM stock solution of propylamine in anhydrous acetonitrile.
-
Prepare a 200 mM solution of triethylamine (as a base) in anhydrous acetonitrile.
-
-
Derivatization Reaction:
-
In a 1.5 mL microcentrifuge tube, combine 100 µL of the sulfonyl chloride stock solution, 100 µL of the propylamine stock solution, and 50 µL of the triethylamine solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction at 50°C for 1 hour.
-
-
Sample Preparation for Analysis:
-
After incubation, evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase for UPLC-MS/MS analysis.
-
Protocol 2: Derivatization with Dansyl Cadaverine (Fluorescent Amine)
Dansyl cadaverine is a fluorescently labeled primary amine, which, upon reaction, yields a highly fluorescent sulfonamide derivative, significantly enhancing detection sensitivity in HPLC with fluorescence detection.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride in anhydrous acetonitrile.
-
Prepare a 50 mM stock solution of dansyl cadaverine in anhydrous acetonitrile.
-
Prepare a 100 mM carbonate-bicarbonate buffer (pH 9.5).
-
-
Derivatization Reaction:
-
In a 1.5 mL microcentrifuge tube, combine 100 µL of the sulfonyl chloride stock solution, 200 µL of the dansyl cadaverine stock solution, and 500 µL of the carbonate-bicarbonate buffer.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction at 60°C for 45 minutes in the dark.[1]
-
-
Sample Preparation for Analysis:
-
Acidify the reaction mixture with 50 µL of 1 M HCl.
-
Extract the derivative with 1 mL of ethyl acetate.
-
Evaporate the ethyl acetate layer to dryness and reconstitute in 1 mL of the initial mobile phase.
-
Protocol 3: Derivatization with 4-Fluoroaniline (Aromatic Amine)
4-Fluoroaniline is an aromatic amine that can be used to introduce a halogen tag, which can be beneficial for mass spectrometric detection.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride in anhydrous acetonitrile.
-
Prepare a 100 mM stock solution of 4-fluoroaniline in anhydrous acetonitrile.
-
Prepare a 200 mM solution of pyridine (as a base and catalyst) in anhydrous acetonitrile.
-
-
Derivatization Reaction:
-
In a 1.5 mL microcentrifuge tube, combine 100 µL of the sulfonyl chloride stock solution, 100 µL of the 4-fluoroaniline stock solution, and 50 µL of the pyridine solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction at 70°C for 2 hours.
-
-
Sample Preparation for Analysis:
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Quantitative Analysis by UPLC-MS/MS
The efficiency of each derivatization reaction will be determined by quantifying the amount of the resulting sulfonamide derivative and any unreacted 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
UPLC-MS/MS Method
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable for separating the parent compound and its derivatives.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is recommended.
-
Mass Spectrometry: The analysis should be performed in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity. Specific precursor-to-product ion transitions for the unreacted sulfonyl chloride and each sulfonamide derivative must be optimized.
Data Presentation and Efficiency Calculation
The quantitative data should be summarized in a clear and concise table to facilitate comparison.
| Derivatizing Agent | Initial Concentration of Sulfonyl Chloride (µM) | Final Concentration of Derivative (µM) | Derivatization Efficiency (%) |
| Propylamine | 1000 | Experimental Value | Calculated Value |
| Dansyl Cadaverine | 1000 | Experimental Value | Calculated Value |
| 4-Fluoroaniline | 1000 | Experimental Value | Calculated Value |
Derivatization Efficiency Calculation:
The derivatization efficiency is calculated as follows:
Efficiency (%) = ( [Concentration of Derivative] / [Initial Concentration of Sulfonyl Chloride] ) * 100
Discussion: Interpreting the Results and Making an Informed Choice
The choice of derivatizing agent is not solely based on achieving the highest reaction yield. Several factors must be considered in the context of the overall analytical goal.
-
Reactivity and Yield: The derivatization efficiency data will provide a direct measure of the reactivity of each amine under the specified conditions. Steric hindrance and the nucleophilicity of the amine play a significant role.
-
Detection Sensitivity: While propylamine may offer high derivatization efficiency, the resulting sulfonamide may not provide a significant enhancement in MS signal compared to the parent compound. In contrast, the dansyl derivative is expected to offer substantially lower limits of detection with fluorescence detection.
-
Chromatographic Properties: The derivatization should ideally result in a derivative with improved retention and peak shape on a reversed-phase column. The hydrophobicity of the added group will influence the degree of retention.
-
Matrix Effects: In complex biological matrices, the choice of derivatizing agent can influence the extent of matrix effects in the MS source. A more hydrophobic derivative may experience different ionization suppression or enhancement compared to the polar parent compound.
Figure 2: A decision-making diagram for selecting the appropriate derivatization reagent based on analytical objectives.
Conclusion: A Pathway to Robust Quantification
The derivatization of this compound is a powerful strategy to enhance its quantitative analysis by HPLC-based methods. This guide has outlined a systematic approach to compare the efficiency of different amine-containing derivatizing agents. By converting the sulfonic acid to a sulfonyl chloride and subsequently forming sulfonamides, researchers can significantly improve chromatographic retention and detection sensitivity. The provided experimental protocols and analytical framework offer a robust starting point for method development and optimization. The ultimate choice of derivatization reagent should be a strategic decision, balancing reaction efficiency with the specific demands of the analytical application, be it high-throughput screening or trace-level quantification in complex biological matrices.
References
- BenchChem. (2025). Application Note: Enhanced HPLC Analysis of Primary and Secondary Amines Using Dansyl Chloride Derivatization.
Sources
A Comparative Guide to the Structure-Activity Relationship of 2-Oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic Acid Analogs
This guide provides an in-depth analysis of the structural activity relationships (SAR) for analogs of 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid. We will explore the synthetic rationale, compare the biological activities of key analogs against various targets, and provide detailed experimental protocols to support further research and development.
Introduction: The Benzimidazole Scaffold in Medicinal Chemistry
The benzimidazole ring system, a fusion of benzene and imidazole, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This is due to its structural similarity to naturally occurring purines, allowing it to interact with a wide range of biological targets. The 2-oxo-benzimidazole core, in particular, has been the foundation for numerous therapeutic agents. The introduction of a sulfonic acid moiety at the 5-position is a critical design element. This highly polar group can significantly alter the compound's physicochemical properties, such as aqueous solubility, and introduce a strong hydrogen bond donor/acceptor site for specific interactions with target proteins, potentially enhancing potency and modifying the pharmacokinetic profile.
This guide will dissect the SAR of this scaffold, focusing on how modifications at various positions influence activity against key biological targets, including serotonin receptors and cancer-related enzymes.
Part 1: Core Scaffold Synthesis and Chemical Properties
The synthesis of 2-oxo-2,3-dihydro-1H-benzimidazole derivatives typically begins with the cyclization of an appropriately substituted o-phenylenediamine.[3] The introduction of the sulfonic acid group at the C5 position is a key step, often achieved by sulfonation of the benzimidazole core or by starting with a pre-functionalized benzene ring. The resulting sulfonyl chloride is a versatile intermediate for creating a library of sulfonamide analogs.[4]
General Synthetic Workflow
The following diagram illustrates a common synthetic pathway for generating the target analogs. The choice of starting materials and reagents is crucial for achieving the desired substitution pattern, a key consideration in SAR studies.
Caption: General synthesis of 2-oxo-benzimidazole-5-sulfonic acid/sulfonamide analogs.
The C5-sulfonic acid group renders these molecules highly polar. While this can be advantageous for solubility and targeting extracellular protein domains, it may limit cell permeability. The conversion to sulfonamides provides a strategic avenue to modulate this polarity, lipophilicity, and hydrogen bonding capacity, thereby fine-tuning the pharmacokinetic and pharmacodynamic properties of the analogs.
Part 2: Comparative SAR Analysis at Key Biological Targets
The versatility of the 2-oxobenzimidazole scaffold is evident from its broad spectrum of biological activities.[3][5] Below, we compare the SAR of analogs for distinct therapeutic applications.
Serotonin (5-HT) Receptor Antagonism
Derivatives of 2-oxo-2,3-dihydro-1H-benzimidazole are potent antagonists of serotonin receptors, particularly the 5-HT3 and 5-HT4 subtypes.[6][7] SAR studies reveal that specific substitutions at the N1 and N3 positions are critical for high-affinity binding and functional activity.
Key SAR Insights for 5-HT Receptor Antagonism:
-
N1-Position: The N1 position is typically functionalized with a carboxamide linker attached to a basic amine moiety. An alkylene spacer of two methylenes between the carboxamide and the amine is often optimal for activity.[7]
-
N3-Position: Small alkyl substituents (e.g., ethyl, cyclopropyl, isopropyl) on the N3 position significantly influence both affinity and the functional profile (antagonist vs. partial agonist).[7] For instance, isopropyl substitution can confer partial agonist activity, while ethyl or cyclopropyl groups tend to produce antagonists.[7]
-
Basic Moiety: The nature of the terminal basic amine is crucial. Endo-substituted azabicycloalkyl derivatives consistently show much higher activity than their exo-isomers or simpler azacycloalkyl compounds.[6] This highlights a strict stereochemical requirement within the receptor's binding pocket.
-
Role of C5-Sulfonic Acid/Sulfonamide: While most literature focuses on other positions, a C5-sulfonamide group can serve as a key hydrogen bond acceptor. This interaction can anchor the ligand in the binding site, enhancing affinity and selectivity over other receptor subtypes. The diagram below illustrates a hypothetical pharmacophore model based on these findings.
Caption: Pharmacophore model for 5-HT receptor antagonists.
Table 1: Comparison of 2-Oxobenzimidazole Analogs as 5-HT Receptor Ligands
| Compound ID | N3-Substituent | N1-Side Chain | Target | Affinity (Ki, nM) | Functional Activity | Reference |
|---|---|---|---|---|---|---|
| Analog A | Ethyl | (Piperazin-1-yl)carboxamide | 5-HT4 | 12.5 | Antagonist (pKb = 7.73) | [7] |
| Analog B | Isopropyl | (Piperazin-1-yl)carboxamide | 5-HT4 | 38.9 | Partial Agonist (i.a. = 0.94) | [7] |
| 12a | H | (Endo-8-methyl-8-azabicyclo[3.2.1]oct-3-yl)amide | 5-HT3 | 3.8 | Antagonist (ED50 = 1 nM/kg) | [6] |
| 12h | H | (Exo-8-methyl-8-azabicyclo[3.2.1]oct-3-yl)amide | 5-HT3 | >1000 | Low Activity |[6] |
This table is a representative summary based on published data. The C5-substituent is not specified in these examples but provides a framework for comparison.
Anticancer Activity
Benzimidazole derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of protein kinases and tubulin polymerization.[1][8][9] The SAR for anticancer activity is diverse and highly dependent on the specific cellular target.
Key SAR Insights for Anticancer Agents:
-
C2-Position: Substitution at the C2 position with aryl or heteroaryl groups is a common strategy. These groups can engage in pi-stacking and hydrophobic interactions within the ATP-binding pocket of kinases.[2]
-
N1-Position: The N1 position is frequently modified to enhance solubility and modulate cell permeability. Mannich bases derived from this position have shown promising activity.[10]
-
C5/C6-Position: Electron-withdrawing groups at the C5 or C6 positions can influence the electronic properties of the benzimidazole ring and are often beneficial for activity.[11] The sulfonic acid or sulfonamide group at C5 is a potent electron-withdrawing group that can also form critical hydrogen bonds with amino acid residues like asparagine or glutamine in an enzyme's active site.
Table 2: Comparison of Benzimidazole Analogs as Anticancer Agents
| Compound ID | Key Substitutions | Target Cell Line | Potency (IC50) | Putative Mechanism | Reference |
|---|---|---|---|---|---|
| Compound 3c | 2-thio, N-substituted | Colon (HCT-116) | Active | CDK2 Inhibition | [9] |
| Compound 3l | 2-thio, N-substituted | Renal (TK-10) | Active | CDK2 Inhibition | [9] |
| Compound 26 | 2-mercapto, azomethine | Colorectal (HCT-116) | Significant Activity | Not specified | [12] |
| Compound 46 | 2-thioacetamido, thiazolidinone | Colorectal (HCT-116) | 0.00005 µM/mL | Not specified |[13] |
This table summarizes data for various benzimidazole scaffolds to illustrate general SAR trends relevant to the 2-oxo-benzimidazole-5-sulfonic acid class.
Antiviral and Antimicrobial Activity
The benzimidazole scaffold is present in several approved antimicrobial and antiviral drugs.[5] Activity is highly dependent on the substitution pattern, which dictates the specific viral or bacterial protein target. For example, certain 2-phenylbenzimidazoles show potent activity against Vaccinia virus (VV) and Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C virus.[14][15] A C5-sulfonic acid group could be explored to target viral surface proteins or enzymes where enhanced polarity and hydrogen bonding are beneficial.
Part 3: Key Experimental Protocols
To ensure reproducibility and provide a framework for comparison, we describe standardized protocols for evaluating these analogs.
Protocol 1: Radioligand Binding Assay for 5-HT3 Receptor Affinity
This protocol is adapted from methodologies used to characterize high-affinity 5-HT3 antagonists.[6] It serves to determine the binding affinity (Ki) of a test compound.
Objective: To measure the ability of a test compound to displace a specific radioligand from the 5-HT3 receptor.
Materials:
-
Membrane homogenates from cells expressing human 5-HT3 receptors.
-
Radioligand: [3H]ICS 205,930 (Tropisetron).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Serotonin (10 µM).
-
Test compounds dissolved in DMSO.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should not exceed 0.1%.
-
Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
50 µL of Assay Buffer (for total binding) or 10 µM Serotonin (for non-specific binding) or test compound.
-
50 µL of [3H]ICS 205,930 (final concentration ~0.5 nM).
-
150 µL of membrane homogenate (containing ~50 µg of protein).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation. The choice of temperature and time is critical; it must be sufficient to reach equilibrium without causing receptor degradation.
-
Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters, pre-soaked in buffer. This step is crucial to separate bound from free radioligand quickly.
-
Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters into scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours.
-
Counting: Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding (CPM) - Non-specific binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Protocol 2: MTT Assay for Cellular Cytotoxicity
This protocol measures the metabolic activity of cells as an indicator of cell viability, essential for evaluating anticancer agents.
Objective: To determine the concentration of a test compound that reduces cell viability by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., HCT-116).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
-
Multichannel pipette and a microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours. The duration is target-dependent and should be optimized to allow for sufficient cell growth inhibition.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Conclusion and Future Perspectives
The 2-oxo-2,3-dihydro-1H-benzimidazole scaffold is a highly adaptable platform for drug discovery. The structure-activity relationships discussed herein demonstrate that subtle modifications to the substitution pattern can profoundly alter biological activity and selectivity. Specifically:
-
For 5-HT antagonism , the stereochemistry of a basic N1-side chain and the size of the N3-substituent are paramount.
-
For anticancer activity , substitutions at the C2 and C5/C6 positions are critical for targeting enzymes like protein kinases.
The C5-sulfonic acid and its sulfonamide derivatives represent a key, underexplored axis for analog design. This functional group offers a powerful tool to enhance potency through specific hydrogen bonding interactions and to optimize the pharmacokinetic profile by modulating polarity and solubility. Future research should focus on the systematic synthesis and evaluation of C5-sulfonamide libraries for these and other biological targets. Integrating computational modeling with chemical synthesis will be crucial for rationally designing the next generation of potent and selective agents based on this versatile scaffold.
References
-
Turconi, M., et al. (1992). Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Taha, M., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Biochemistry Research International. Available at: [Link]
-
Sanna, C., et al. (2024). Novel 2-Aryl-1H-Benzimidazole Derivatives and Their Aza-Analogues as Promising Anti-Poxvirus Agents. MDPI. Available at: [Link]
-
Satija, G., et al. (2021). Benzimidazole based derivatives as anticancer agents: Structure activity relationship analysis for various targets. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Taha, M., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC. Available at: [Link]
-
Campiani, G., et al. (2001). 2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxamides with selective affinity for the 5-HT(4) receptor: synthesis and structure-affinity and structure-activity relationships of a new series of partial agonist and antagonist derivatives. Journal of Medicinal Chemistry. Available at: [Link]
-
Kaur, R., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
-
Yadav, P., et al. (2018). Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Derivatives. Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Structure activity relationship (SAR) of benzimidazole derivatives... Available at: [Link]
-
Wang, M., et al. (2022). Optimization and SAR research at the benzoxazole and tetrazole rings of JNJ4796 as new anti-influenza A virus agents, part 2. European Journal of Medicinal Chemistry. Available at: [Link]
-
Sharma, D., et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances. Available at: [Link]
-
ResearchGate. (n.d.). Structure activity relationship of benzimidazole derivatives. Available at: [Link]
-
Al-Ostath, A., et al. (2022). Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity. Letters in Drug Design & Discovery. Available at: [Link]
-
Kumar, R., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Available at: [Link]
-
Khan, K., et al. (2021). Synthesis, Characterization, Computational studies and Biological evaluation Mannich bases derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid. SciELO. Available at: [Link]
-
PubChem. (n.d.). 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid. Available at: [Link]
-
Rahman, M. A., et al. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals. Available at: [Link]
-
Tonelli, M., et al. (2010). Antiviral activity of benzimidazole derivatives. II. Antiviral activity of 2-phenylbenzimidazole derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Rice, W. G., et al. (1997). Dithiobisbenzamides and 2-benzisothiazolones, two new classes of antiretroviral agents: SAR and mechanistic considerations. Journal of Medicinal Chemistry. Available at: [Link]
-
PubChem. (n.d.). 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride. Available at: [Link]
-
Molport. (n.d.). Compound 2-oxo-N-(1-phenylethyl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide. Available at: [Link]
-
precisionFDA. (n.d.). 2,3-DIHYDRO-2-THIOXO-1H-BENZIMIDAZOLE-5-SULFONIC ACID. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride | C7H5ClN2O3S | CID 3159944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxamides with selective affinity for the 5-HT(4) receptor: synthesis and structure-affinity and structure-activity relationships of a new series of partial agonist and antagonist derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid and Related Derivatives
Foundational Principle: Hazard Assessment and Waste Characterization
The cornerstone of any chemical disposal procedure is a thorough understanding of the substance's hazards. Before handling any waste, you must determine if it qualifies as "hazardous waste" under the Resource Conservation and Recovery Act (RCRA). This determination is based on whether the waste is specifically listed by the EPA or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[1][2]
For benzimidazole derivatives, the primary concerns are often irritation and potential respiratory effects. For the related compound, 2-Phenyl-1H-benzo[d]imidazole-5-sulfonic acid (CAS 27503-81-7), the following hazards are identified:
Therefore, it is prudent to handle 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid and its waste products as, at minimum, irritants. This dictates the need for specific personal protective equipment and handling procedures to prevent exposure.
Table 1: Key Profile of a Structurally Related Compound (2-Phenylbenzimidazole-5-sulfonic acid)
| Property | Value | Source |
|---|---|---|
| Physical State | Powder Solid | [4] |
| Appearance | White | [4] |
| Solubility | Soluble in water | [4] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3] |
| Storage | Keep in a dry, cool, and well-ventilated place. Keep container tightly closed. | [4][5] |
| Incompatible Materials | Strong oxidizing agents |[3][4][5] |
The Disposal Workflow: A Step-by-Step Protocol
This protocol is designed to guide researchers from the point of waste generation to its final, compliant disposal.
Step 1: Immediate Personal Protection Before handling any waste, ensure you are wearing appropriate Personal Protective Equipment (PPE). The causality here is direct: the compound is a known irritant.
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[3][4]
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile) to prevent skin contact.[3]
-
Body Protection: A standard laboratory coat is required. Wear suitable protective clothing to prevent skin exposure.[3][4]
Step 2: Waste Container Selection and Management The integrity of your waste containment is critical to preventing leaks and environmental contamination.
-
Compatibility: The container must be made of a material that does not react with or absorb the sulfonic acid derivative. Given its solid, water-soluble nature, a high-density polyethylene (HDPE) container with a secure, screw-top cap is an excellent choice.[6]
-
Condition: Use containers that are in good condition, free of leaks, and have no external residue.[7] Ideally, use the original manufacturer's container if it is empty and suitable.[6] Avoid using food-grade containers like jars.[6]
-
Headroom: Do not fill containers to the brim. Leave at least one inch of headroom to allow for expansion.[6]
-
Closure: Keep the waste container closed at all times except when adding waste. This is a critical step to prevent the release of dust or vapors.[6]
Step 3: Proper Waste Labeling Accurate labeling is not just a best practice; it is a federal and state requirement. An improperly labeled container can lead to dangerous chemical reactions or improper disposal, posing a risk to handlers downstream. Each label must clearly state:
-
The words "Hazardous Waste" .[6]
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[6]
-
A clear indication of the associated hazards: "Irritant" .[6]
-
The date the container becomes full.[6]
Step 4: Segregation and Accumulation Proper segregation prevents accidental and potentially violent reactions between incompatible waste streams.
-
Incompatibilities: Store this waste away from strong oxidizing agents.[3][4]
-
Satellite Accumulation Area (SAA): Designate a specific area within the laboratory for waste accumulation.[6] This area should be at or near the point of generation. The SAA can be a designated section of a bench or a chemical fume hood.[6]
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[7] Once a container is full, it must be moved from the SAA to the central accumulation area within three days.[6] Partially filled containers may remain in the SAA for up to one year.[6]
Step 5: Final Disposal Laboratory-generated hazardous waste must be disposed of through a licensed and approved channel.
-
Vendor Coordination: Your institution's Environmental Health and Safety (EHS) office will coordinate with a certified hazardous waste disposal vendor.[1] This vendor is trained to handle, transport, and dispose of chemical waste according to all federal, state, and local regulations.
-
Disposal Method: The recommended disposal method for this type of organic solid is incineration in an authorized facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[3]
-
Sink Disposal Prohibited: Due to its classification as an irritant and the general prohibition against disposing of non-benign chemicals down the drain, sink disposal is not a compliant option.[6]
Visualizing the Disposal Pathway
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for benzimidazole sulfonic acid waste.
By adhering to this structured and well-documented protocol, you ensure that the disposal of this compound is conducted with the highest standards of safety, regulatory compliance, and environmental responsibility. This approach not only protects you and your colleagues but also reinforces the culture of safety that is paramount in modern scientific research.
References
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
American Chemical Society. Regulation of Laboratory Waste. Retrieved from [Link]
-
United States Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
United States Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
United States Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Bisor Corporation. (2021, August 16). Safety Data Sheet: Phenylbenzimidazole Sulfonic Acid. Retrieved from [Link]
- Google Patents. CN1297544C - 2-phenyl benzoimidazole-5-sulfonic acid prepared with segregative 3.4-diaminobenzene sulfonic and its application in cosmetics production.
Sources
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, field-tested protocols for handling 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid. While a specific Safety Data Sheet (SDS) for this compound is not consistently available, a robust safety plan can be developed by analyzing its constituent chemical groups: the benzimidazole core and the sulfonic acid functional group. This guide is built on the precautionary principle, treating the substance with the caution required for both of these chemical classes.
Hazard Profile: A Synthesis of Structural Risks
Understanding the "why" behind PPE selection begins with a clear-eyed assessment of the potential hazards. The structure of this compound presents a dual-risk profile.
-
The Sulfonic Acid Group (-SO₃H): Sulfonic acids are analogues of sulfuric acid and are generally strong acids. They can be corrosive, capable of causing significant skin burns and eye damage upon contact.[1][2] Handling these compounds requires stringent measures to prevent any direct contact with the body. Spills of related compounds must be managed carefully, often by neutralization with a weak base or absorption with an inert material.[3]
-
The Benzimidazole Core: The benzimidazole structure, found in various pharmaceutical agents, can present its own set of risks. Related benzimidazole compounds are known to be potential skin and respiratory irritants.[4] Furthermore, some individuals may develop skin sensitization after exposure.[5] When handled as a solid or powder, the generation of fine dust is a primary concern, as inhalation can lead to respiratory tract irritation.[5][6]
Given this composite profile, we must assume the compound is, at a minimum, a skin, eye, and respiratory irritant, with the potential to be corrosive.
The Core Directive: Mandatory PPE for All Operations
A baseline of personal protective equipment is non-negotiable for any procedure involving this compound, regardless of the quantity being handled.
-
Eye Protection: Chemical Safety Goggles
-
Rationale: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine powders or splashes. Chemical safety goggles that form a protective seal are mandatory.
-
Specification: Must be compliant with ANSI Z87.1 (US) or EN 166 (EU) standards.
-
-
Hand Protection: Chemical-Resistant Gloves
-
Rationale: To prevent skin contact, which can lead to irritation or burns.[5] Nitrile gloves offer good resistance to a broad range of chemicals and are a standard choice for laboratory work.[7]
-
Protocol: Always inspect gloves for tears or holes before use. Use proper removal techniques to avoid contaminating your skin.[8] Wash hands thoroughly after gloves are removed.
-
-
Body Protection: Laboratory Coat
-
Rationale: A flame-resistant lab coat provides a removable barrier to protect your skin and personal clothing from incidental contact and minor spills.
-
Specification: The coat should have long sleeves and a snap or button front.
-
Task-Specific PPE Requirements: Adapting to the Risk
Different laboratory procedures carry different levels of risk. Your PPE must be escalated accordingly. The following table summarizes recommended PPE for various common tasks.
| Operational Task | Minimum Required PPE | Recommended Additional PPE | Rationale for Additions |
| Storage & Transport | Lab Coat, Safety Goggles, Nitrile Gloves | - | Protects against exposure from a leaking or broken container. |
| Weighing Solid/Powder | Lab Coat, Safety Goggles, Nitrile Gloves, N95 Respirator | - | Prevents inhalation of fine particulates, a primary exposure route.[5][7] |
| Preparing Solutions | Lab Coat, Safety Goggles, Nitrile Gloves | Face Shield, Chemical Apron | A face shield provides full facial protection from splashes during dissolution.[7] An apron adds a layer of protection against larger volume spills. |
| Conducting Reactions | Lab Coat, Safety Goggles, Nitrile Gloves | Face Shield | Protects against unexpected splashes or vigorous reactions. |
| Spill Cleanup | Lab Coat, Safety Goggles, Nitrile Gloves, N95 Respirator | Chemical Apron, Shoe Covers | Enhanced protection is necessary during direct handling of spilled material and potentially contaminated surfaces. |
Procedural Guidance: Weighing and Preparing a Solution
This step-by-step protocol integrates the PPE requirements into a common laboratory workflow.
Objective: To safely weigh 1 gram of solid this compound and prepare a 100 mL aqueous solution.
Step 1: Preparation and PPE Donning
-
Ensure a chemical fume hood is operational and the work area is clean.
-
Verify that an eyewash station and safety shower are accessible.[7]
-
Don your lab coat, chemical safety goggles, and nitrile gloves.
-
Because you are handling the powder, an N95 or equivalent particulate respirator is required for this step.[9]
Step 2: Weighing the Solid Compound
-
Perform all manipulations of the solid compound within the chemical fume hood to contain any dust.
-
Carefully transfer the desired amount of the solid onto a weigh boat using a spatula.
-
Close the primary container tightly immediately after dispensing.
Step 3: Preparing the Solution
-
Place a beaker with the appropriate amount of solvent on a stir plate within the fume hood.
-
Gently add the weighed solid to the solvent to minimize splashing.
-
Once the solid is dissolved, your solution is ready for use. The risk of aerosolization is now lower, but splash protection remains critical.
Step 4: Doffing PPE and Cleanup
-
Remove gloves using the proper technique and dispose of them in the designated hazardous waste container.
-
Remove your respirator.
-
Remove your safety goggles and lab coat.
-
Wash your hands thoroughly with soap and water.
PPE Selection and Safe Handling Workflow
The following diagram outlines the critical decision-making process for ensuring safety from the beginning to the end of your workflow.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. alphachem.ca [alphachem.ca]
- 3. nj.gov [nj.gov]
- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. v6-file.globalso.com [v6-file.globalso.com]
- 9. spectrumchemical.com [spectrumchemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
